molecular formula C8H12N2O2 B1334512 Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate CAS No. 934172-62-0

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B1334512
CAS No.: 934172-62-0
M. Wt: 168.19 g/mol
InChI Key: XXVYOOLZCVTNRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based ester that serves as a versatile chemical intermediate and key synthon in organic and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This compound is particularly valuable for constructing more complex molecules, including novel pyrazole-s-triazine derivatives, which have shown significant promise in anticancer research . Such hybrids have demonstrated potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549), by targeting critical signaling pathways like EGFR and PI3K/AKT/mTOR . The structural motif of this compound also appears in advanced molecular frameworks designed as potential VEGFR-2 inhibitors and apoptosis inducers for targeting liver cancers . Its application extends to the synthesis of other pharmacologically active heterocycles, underscoring its role in developing new therapeutic candidates. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(5-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVYOOLZCVTNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398706
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934172-62-0
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse biological activities.[1][2][3] Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate, providing a reactive handle for further molecular elaboration in drug discovery programs. This guide offers a comprehensive overview of its synthesis, focusing on the principles of regioselective N-alkylation, and details the analytical techniques required for its unambiguous structural characterization. The methodologies presented are grounded in established chemical principles, providing researchers with the practical and theoretical framework necessary for the successful preparation and validation of this versatile compound.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 5-methyl-1H-pyrazole with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution, but its success hinges on controlling the regioselectivity.

The Challenge of Regioselectivity

5-Methyl-1H-pyrazole exists as a mixture of two rapidly interconverting tautomers: 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole. Direct alkylation of this mixture can, in principle, yield two different regioisomers: the desired N1-alkylated product and the N2-alkylated isomer.

The desired outcome is governed by a combination of steric and electronic factors. The methyl group at the C5 position exerts significant steric hindrance, making the adjacent N1 position less sterically accessible but electronically favored for certain reactions. Conversely, the N2 nitrogen is less hindered. In practice, for many alkylating agents, the reaction favors substitution at the less sterically hindered nitrogen atom, which in the case of the 3-methylpyrazole tautomer, is the N1 position.[4][5] The choice of base and solvent can further influence this ratio, but the inherent steric bias often provides a reliable pathway to the desired N1-substituted product.

Causality of Experimental Choices
  • Reactants :

    • 5-Methyl-1H-pyrazole : The nucleophilic pyrazole core.

    • Ethyl Bromoacetate : A potent electrophile. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

  • Base (e.g., Potassium Carbonate, K₂CO₃) : The pyrazole N-H proton is weakly acidic. A base is required to deprotonate it, forming the pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, dramatically increasing the reaction rate.[6]

  • Solvent (e.g., Acetonitrile, DMF) : A polar aprotic solvent is ideal. It effectively dissolves the ionic intermediates (the pyrazolate salt) while not participating in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

The reaction proceeds via an SN2 mechanism where the pyrazolate anion attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion and forming the C-N bond.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 5-Methyl-1H-pyrazole Deprotonation Deprotonation (Formation of Pyrazolate Anion) R1->Deprotonation + Base R2 Ethyl Bromoacetate Attack SN2 Nucleophilic Attack R2->Attack Electrophile Base K₂CO₃ (Base) Deprotonation->Attack Nucleophile Displacement Displacement of Br⁻ Attack->Displacement Product Ethyl 2-(5-methyl-1H- pyrazol-1-yl)acetate Displacement->Product Salt KBr (Byproduct) Displacement->Salt

Caption: Reaction mechanism workflow for N-alkylation.

Structural Elucidation and Spectroscopic Profile

Unambiguous characterization of the final product is essential to confirm its identity and purity, and to ensure the desired regiochemistry has been achieved. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and regiochemistry of the product.

  • ¹H NMR Spectroscopy : This technique provides information about the chemical environment, number, and connectivity of protons in the molecule. The key is to identify distinct signals for each part of the molecule.

  • ¹³C NMR Spectroscopy : This provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

Assignment ¹H NMR δ (ppm), Multiplicity, Integration ¹³C NMR δ (ppm) Structural Moiety
-CH₃ (Ethyl) ~1.25 (t, 3H) ~14.1 Ethyl Ester
-CH₂- (Ethyl) ~4.20 (q, 2H) ~61.5 Ethyl Ester
C=O - ~167.0 Ester Carbonyl
N-CH₂-CO ~4.85 (s, 2H) ~52.0 Acetate Methylene
CH -3 (Pyrazole) ~7.40 (d, 1H) ~140.0 Pyrazole Ring
CH -4 (Pyrazole) ~6.00 (d, 1H) ~106.5 Pyrazole Ring
C-5 (Pyrazole) - ~141.0 Pyrazole Ring

| C₅-CH₃ | ~2.25 (s, 3H) | ~11.0 | Pyrazole Methyl |

Note: Predicted chemical shifts (δ) are estimates based on analogous structures and may vary slightly. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet.[6][7]

Caption: Correlation of molecular structure to ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Formula : C₈H₁₂N₂O₂

  • Molecular Weight : 168.19 g/mol

  • Expected Ionization Result (e.g., ESI+) : The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 169.19.

  • Key Fragmentation : Common fragments may include the loss of the ethoxy group ([M-45]⁺) or the entire ethyl acetate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1750 (Strong) C=O stretch Ester
~1200 (Strong) C-O stretch Ester
~1560 C=N stretch Pyrazole Ring

| ~2980 | C-H stretch | Aliphatic (sp³) |

Experimental Protocols

Adherence to a detailed, validated protocol is critical for reproducibility and safety.

Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (20 mL).

  • Reagent Addition : Begin stirring the suspension. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification : Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound. Confirm identity and purity using the characterization methods described below.

Protocol: Sample Preparation for Characterization
  • NMR Spectroscopy : Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.[8]

  • Mass Spectrometry (ESI) : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • IR Spectroscopy (Thin Film) : If the product is an oil, place a drop between two NaCl or KBr plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.[8]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Combine Reactants (Pyrazole, Bromoacetate, Base) React Heat to Reflux (4-6 hours) Start->React Workup Cool, Filter Salts React->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product NMR NMR Analysis (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MW, Fragments) Product->MS IR IR Spectroscopy (Functional Groups) Product->IR Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Integrated workflow from synthesis to characterization.

Conclusion

The synthesis of this compound via N-alkylation is a robust and reliable procedure, provided that reaction conditions are controlled to favor the desired N1-regioisomer. The comprehensive characterization workflow outlined in this guide, employing NMR, MS, and IR spectroscopy, forms a self-validating system that ensures the structural integrity and purity of the final compound. This intermediate serves as a valuable building block for the development of novel pyrazole-containing molecules with potential therapeutic applications.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Significance. Bentham Science Publishers. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. Available at: [Link]

  • El-Hussieny, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Arnold, K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for a-Arylation of Diazoacetates with Diaryliodonium Salts. Wiley-VCH. Available at: [Link]

  • Singh, A., et al. (2021). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (2016). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... ResearchGate. Available at: [Link]

  • DeLaTerre, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. Available at: [Link]

  • Topchiy, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Ghavipanjeh, F., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society. Available at: [Link]

  • Li, J-Q., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Navigating the Synthesis and Application of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction and Chemical Identity

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole moiety is a core structure in numerous pharmaceuticals. The title compound is characterized by a 5-methyl-substituted pyrazole ring N--alkylated with an ethyl acetate group.

A Note on the CAS Number: Extensive searches of chemical databases did not yield a specific CAS number for this compound. This may indicate that the compound is novel, not widely synthesized, or has not yet been registered with the Chemical Abstracts Service. Researchers synthesizing this compound are encouraged to pursue its characterization and registration.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂(Calculated)
Molecular Weight168.19 g/mol (Calculated)
AppearancePredicted to be a solid or oil-
SolubilityExpected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane-
Boiling PointNot determined-
Melting PointNot determined-

Synthesis and Mechanism

The synthesis of N-alkylated pyrazoles such as this compound is typically achieved through the N-alkylation of a pyrazole precursor. A common and effective method involves the reaction of 5-methylpyrazole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Reaction Causality:

The choice of a suitable base and solvent system is critical for the success of this reaction. A moderately strong base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate in an SN2 reaction. The solvent should be aprotic to avoid interfering with the nucleophile and should be able to dissolve the reactants. N,N-Dimethylformamide (DMF) or acetonitrile are common choices.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-methylpyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 5-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 5-methylpyrazole 5-methylpyrazole Reaction_Mixture Reaction at 60-70 °C 5-methylpyrazole->Reaction_Mixture Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_Mixture K2CO3_DMF K2CO3 in DMF K2CO3_DMF->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrazole ring (a singlet), the methylene group of the acetate moiety (a singlet), and two distinct signals for the pyrazole ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 168.19.

Applications in Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Potential Signaling Pathway Involvement:

While the specific biological targets of this compound are unknown, related pyrazole-containing molecules have been shown to interact with various enzymes and receptors. For instance, some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Signaling_Pathway Pyrazole_Derivative Ethyl 2-(5-methyl-1H- pyrazol-1-yl)acetate (or its derivatives) Target_Protein Potential Target (e.g., COX Enzyme) Pyrazole_Derivative->Target_Protein Inhibition/Modulation Biological_Response Biological Response (e.g., Anti-inflammatory effect) Target_Protein->Biological_Response Downregulation of Pro-inflammatory mediators

Caption: Potential mechanism of action for pyrazole derivatives.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. Further research is warranted to fully elucidate its biological activity and to establish a definitive CAS number for this compound.

References

Due to the lack of a specific CAS number and dedicated literature for the title compound, this reference list includes sources for the synthesis and properties of related pyrazole derivatives.

  • Synthesis of Pyrazole Derivatives: General synthetic methods for pyrazole compounds can be found in various organic chemistry textbooks and review articles. A relevant example of N-alkylation of pyrazoles can be found in publications detailing the synthesis of pyrazole-based pharmaceuticals.
  • Spectroscopic Data of Pyrazoles: Spectroscopic data for similar pyrazole structures can be accessed through chemical d
  • Biological Activity of Pyrazoles: A vast body of literature exists on the medicinal chemistry of pyrazoles. Journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry frequently publish research on this class of compounds.

"physical and chemical properties of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's structural and physicochemical characteristics, a detailed predictive analysis of its spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, and MS), its chemical reactivity, a robust synthetic protocol, and essential safety guidelines. The significance of the pyrazole scaffold, a privileged structure in modern pharmacology, is highlighted to provide context for the compound's potential as a versatile building block in the design and synthesis of novel therapeutic agents.

Section 1: Introduction and Significance

This compound is a heterocyclic compound featuring a 5-methylpyrazole ring N-alklyated with an ethyl acetate group. The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of pharmacologically active compounds. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antidiabetic properties.

The strategic incorporation of an ethyl acetate moiety at the N-1 position not only offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, but also modulates the overall physicochemical properties of the parent pyrazole ring, influencing its solubility, lipophilicity, and pharmacokinetic profile. A profound understanding of this molecule's fundamental properties is therefore critical for its effective utilization in synthetic chemistry and drug discovery pipelines. This guide aims to provide that foundational knowledge, bridging theoretical principles with actionable experimental protocols.

Section 2: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, dictating choices in reaction setup, solvent systems, and purification strategies.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Data Summary:

The following table summarizes the key physicochemical properties. It is important to note that while the molecular formula and weight are definitive, properties like melting and boiling points are often not extensively reported for niche research chemicals and should be determined empirically.

PropertyValueSource
IUPAC Name This compound-
CAS Number 3209-23-4-
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol -
Appearance Predicted: Colorless to pale yellow solid or oil-
Melting Point Not available. Predicted to be a low-melting solid.-
Boiling Point Not available.-
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, DMSO).-

Section 3: Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. This section provides a predicted spectroscopic profile for this compound based on the well-established characteristics of its constituent functional groups. These predictions serve as a benchmark for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35d (or s)1HH-3 (pyrazole ring)The proton at the C-3 position is in a typical aromatic region for pyrazoles.[1]
~ 6.00d (or s)1HH-4 (pyrazole ring)The proton at the C-4 position is typically upfield compared to H-3.[1]
~ 4.85s2HN-CH₂ -COMethylene protons adjacent to the pyrazole nitrogen and carbonyl are deshielded and appear as a singlet.[2]
~ 4.20q2HO-CH₂ -CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~ 2.25s3HPyrazole-CH₃ Methyl protons on the pyrazole ring appear as a singlet.[3]
~ 1.25t3HO-CH₂-CH₃ Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C =O (Ester)Carbonyl carbon of the ester group.
~ 149.0C -5 (Pyrazole)Carbon bearing the methyl group.
~ 139.0C -3 (Pyrazole)Unsubstituted carbon in the pyrazole ring.
~ 106.0C -4 (Pyrazole)Unsubstituted carbon, typically upfield in the pyrazole ring.
~ 61.5O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~ 51.0N-CH₂ -COMethylene carbon attached to the pyrazole nitrogen.
~ 14.0O-CH₂-CH₃ Methyl carbon of the ethyl ester.
~ 11.0Pyrazole-CH₃ Methyl carbon attached to the pyrazole ring.
Predicted Fourier-Transform Infrared (FT-IR) Data

Sample Preparation: Thin film or KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3100Medium=C-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
~ 1750StrongC=O Stretch (Ester)
1600 - 1450MediumC=C and C=N Stretch (Pyrazole Ring)
1250 - 1150StrongC-O Stretch (Ester)
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI).

m/zPredicted Fragment Ion
168[M]⁺ (Molecular Ion)
123[M - OCH₂CH₃]⁺
95[M - COOCH₂CH₃]⁺
82[C₄H₆N₂]⁺ (Methylpyrazole cation)
43[CH₃CO]⁺

Diagram: Spectroscopic Characterization Workflow

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synth Synthesized Compound Purify Purification (e.g., Chromatography) Synth->Purify Dry Drying under Vacuum Purify->Dry NMR NMR Spectroscopy (¹H, ¹³C) Dry->NMR Dissolve/Prepare Sample FTIR FT-IR Spectroscopy Dry->FTIR Dissolve/Prepare Sample MS Mass Spectrometry Dry->MS Dissolve/Prepare Sample Compare Compare Data with Predicted Profile NMR->Compare FTIR->Compare MS->Compare Confirm Structure Confirmed Compare->Confirm Revisit Re-evaluate Purity/ Structure Compare->Revisit Revisit->Purify Further Purification

Caption: A standard workflow for the spectroscopic confirmation of a synthesized compound.

Section 4: Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the aromatic pyrazole ring and the ester side chain.

  • Pyrazole Ring Reactivity : The pyrazole ring is aromatic and generally stable to oxidation.[4] The N-2 nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles.[5] Electrophilic aromatic substitution, such as nitration or halogenation, is directed to the C-4 position due to the electronic influence of the two nitrogen atoms.[4]

  • Side Chain Reactivity : The ethyl ester group is the primary site for nucleophilic attack. It can undergo:

    • Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to form 2-(5-methyl-1H-pyrazol-1-yl)acetic acid. This carboxylic acid derivative is a valuable intermediate for forming amides, which is a common strategy in drug development to modulate biological activity and physicochemical properties.

    • Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

    • Amidation/Aminolysis : Direct reaction with ammonia or primary/secondary amines can yield the corresponding amide, bypassing the hydrolysis step.

Diagram: Molecular Reactivity Map

Caption: Key sites of chemical reactivity on the target molecule.

Section 5: Synthesis and Experimental Protocols

A reliable synthetic route is essential for obtaining high-purity material for research. The most direct and common method for preparing N-1 alkylated pyrazoles is the N-alkylation of the parent heterocycle.

Proposed Synthetic Pathway: N-Alkylation

The synthesis involves the reaction of 5-methylpyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base. The base deprotonates the N-1 position of the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic methylene carbon of the ethyl bromoacetate.

Diagram: Synthetic Pathway Workflow

G Synthetic Workflow Reactants 5-Methylpyrazole + Ethyl Bromoacetate Reaction Reaction Mixture (Reflux, monitor by TLC) Reactants->Reaction Base Base (e.g., K₂CO₃) in Solvent (e.g., Acetonitrile) Base->Reaction Workup Aqueous Workup (Filter, Extract with Organic Solvent) Reaction->Workup DryCrude Dry Organic Layer & Evaporate Workup->DryCrude Purify Purification (Column Chromatography) DryCrude->Purify Product Pure this compound Purify->Product

Caption: A typical workflow for the N-alkylation synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should always conduct their own risk assessment before beginning any chemical synthesis.

Materials:

  • 5-methylpyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)[2]

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the pyrazole).

  • Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-methylpyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil/solid in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 3.

Detailed Protocol: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. Shim the magnetic field to achieve optimal resolution.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Film Method): If the product is an oil, place a small drop between two NaCl or KBr salt plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum, ensuring to first acquire a background scan of the empty spectrometer.

Section 6: Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 7: Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive technical overview of its physicochemical properties, a predictive spectroscopic profile to aid in its identification, an analysis of its chemical reactivity, and robust experimental protocols for its synthesis and characterization. The insights and procedures detailed herein are intended to empower researchers and drug development professionals to confidently utilize this compound in the synthesis of novel molecules with therapeutic potential.

References

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An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of various biologically active molecules, finding applications in agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted pyrazole ring linked to an ethyl acetate group, is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this versatile compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind common synthetic routes, provide detailed experimental protocols, and explore alternative approaches, ensuring a thorough understanding of the underlying chemistry.

Primary Synthetic Route: N-Alkylation of 5-Methylpyrazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 5-methylpyrazole with an ethyl haloacetate. This reaction is a classic example of a nucleophilic substitution where the pyrazole nitrogen acts as the nucleophile.

Mechanistic Considerations

The N-alkylation of 5-methylpyrazole proceeds via an SN2 mechanism. The choice of base is critical to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent, such as acetone or acetonitrile, which can solvate the cation of the base without interfering with the nucleophile. The general reaction is depicted below:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 5-Methylpyrazole 5-Methylpyrazole Target_Molecule This compound 5-Methylpyrazole->Target_Molecule N-Alkylation Ethyl_Haloacetate Ethyl Bromoacetate or Ethyl Chloroacetate Ethyl_Haloacetate->Target_Molecule Base Base (e.g., K₂CO₃) Base->Target_Molecule Solvent Solvent (e.g., Acetone) Solvent->Target_Molecule

Caption: Primary synthetic route to this compound.

Core Starting Materials
Starting MaterialRoleKey Considerations
5-MethylpyrazolePyrazole coreThe primary nucleophile. Its purity is crucial for high yields.
Ethyl BromoacetateAlkylating agentHighly reactive, often leading to faster reaction times. It is a lachrymator and should be handled with care.[1]
Ethyl ChloroacetateAlkylating agentA less reactive but often more cost-effective alternative to the bromo-analogue.[2][3]
Potassium Carbonate (K₂CO₃)BaseA mild and commonly used base for this transformation.[2][4]
AcetoneSolventA suitable polar aprotic solvent that facilitates the SN2 reaction.[2]
Detailed Experimental Protocol: N-Alkylation

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylpyrazole (1.0 eq) and dry acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Alkylation: To the stirred suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of the 5-Methylpyrazole Starting Material

For researchers who wish to synthesize 5-methylpyrazole in-house, the Knorr pyrazole synthesis is a standard and reliable method. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Mechanistic Pathway

The synthesis of 5-methylpyrazole typically involves the reaction of hydrazine hydrate with a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate. The reaction proceeds through a condensation mechanism, forming a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

G cluster_reactants Precursors cluster_product Intermediate Hydrazine Hydrazine Hydrate 5-Methylpyrazole 5-Methylpyrazole Hydrazine->5-Methylpyrazole Condensation & Cyclization Dicarbonyl Ethyl Acetoacetate or Acetylacetone Dicarbonyl->5-Methylpyrazole

Caption: Synthesis of the 5-methylpyrazole precursor.

Core Starting Materials for 5-Methylpyrazole
Starting MaterialRoleKey Considerations
Hydrazine HydrateNitrogen sourceA common and reactive hydrazine source for pyrazole synthesis.[5]
Ethyl Acetoacetate1,3-Dicarbonyl sourceReacts with hydrazine to form 3-methyl-5-pyrazolone, which can be further converted to 5-methylpyrazole.[6]

Alternative Synthetic Strategies

While N-alkylation of pre-formed 5-methylpyrazole is the most straightforward approach, other methods exist for constructing the target molecule.

One-Pot Synthesis from β-Keto Esters and Hydrazines

In some instances, it is possible to synthesize pyrazole derivatives in a one-pot fashion. For example, a multi-component reaction involving an enaminone, an aldehyde, hydrazine, and an active methylene compound like ethyl cyanoacetate has been reported for the synthesis of functionalized pyrazoles.[7] While not a direct synthesis for the title compound, this strategy highlights the possibility of convergent synthetic designs.

Another approach involves the direct reaction of esters with hydrazines, assisted by a strong base like potassium tert-butoxide, to form the pyrazole ring.[8] This method could potentially be adapted for the synthesis of this compound by using a suitably substituted ester and a hydrazine bearing the acetate moiety.

Conclusion

The synthesis of this compound is most efficiently achieved through the N-alkylation of 5-methylpyrazole with an ethyl haloacetate. This method is robust, high-yielding, and utilizes readily available starting materials. The choice between ethyl bromoacetate and ethyl chloroacetate will depend on the desired reactivity and cost considerations. For laboratories requiring the synthesis of the 5-methylpyrazole precursor, the Knorr pyrazole synthesis from hydrazine hydrate and a 1,3-dicarbonyl compound is the standard and recommended procedure. Understanding these fundamental synthetic routes and the underlying chemical principles is essential for researchers and professionals in the field of medicinal and process chemistry.

References

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. Available at: [Link]

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  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at: [Link]

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"crystal structure analysis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate for Drug Discovery Professionals

Foreword: The Structural Imperative in Modern Drug Design

In the landscape of contemporary drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. For researchers, scientists, and drug development professionals, understanding the spatial arrangement of atoms, the nature of intermolecular interactions, and the conformational possibilities of a lead compound can mean the difference between a promising candidate and a developmental dead end. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The subject of this guide, this compound, represents a scaffold with considerable therapeutic potential. Its efficacy and interaction with biological targets are intrinsically linked to its structure. This guide, therefore, provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this molecule, from synthesis to data validation and interpretation. While a public crystallographic information file for this specific compound is not available at the time of this writing, the principles and protocols detailed herein represent the authoritative workflow for its determination and for that of analogous small molecules.

Synthesis and Crystallization: From Powder to Perfection

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the initial compound is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution.

Synthesis of this compound

A common and effective route to N-alkylated pyrazoles is the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base.[3] For the title compound, this would involve the reaction of 5-methylpyrazole with ethyl bromoacetate.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.2 eq).

  • Alkylation: To this stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free of cracks and other defects. Several methods can be employed, and the choice is often empirical.

Experimental Protocol: Crystallization

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is prepared in a clean vial, which is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[1] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on an area detector. Modern diffractometers are equipped with software suites like APEX or PROTEUM that automate the data collection process.[4]

Data Reduction and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This process, known as data reduction, is typically performed using software integrated with the diffractometer control program.[4]

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, "direct methods" are powerful computational techniques used to solve the phase problem.[5] Programs like SHELXS are widely used for this purpose.[6] A successful solution provides an initial electron density map from which the positions of the atoms can be determined.

Structure Refinement

The initial structural model obtained from the solution is then refined to best fit the experimental diffraction data. This is typically achieved through a least-squares minimization process using software such as SHELXL.[6][7] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.

Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

Data Analysis and Interpretation: From Coordinates to Chemical Insight

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[8][9][10] This standard text file contains all the essential information about the crystal structure, including unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.[10][11][12]

Key Crystallographic Data

The following table summarizes the kind of data that would be expected from a crystal structure analysis of this compound.

ParameterExpected Value/InformationSignificance
Chemical FormulaC8H11N3O2Confirms the elemental composition of the crystallized molecule.
Formula Weight181.19 g/mol Used in the calculation of density and other crystal parameters.
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell. Pyrazole derivatives often crystallize in monoclinic or triclinic systems.[1][13][14][15]
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)The dimensions and angles of the repeating unit of the crystal lattice.
Volume (V)ųThe volume of the unit cell.
ZInteger (e.g., 2, 4)The number of molecules in the unit cell.
Calculated Density (Dc)g/cm³The theoretical density of the crystal, calculated from the formula weight and unit cell volume.
R-factor (R1)Typically < 0.05 for a good quality structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the refinement.
Molecular Geometry and Conformation

The refined structure provides precise measurements of bond lengths and angles, allowing for a detailed analysis of the molecular geometry. For this compound, key points of interest would include:

  • Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar.

  • Conformation of the Ethyl Acetate Side Chain: The torsion angles involving the side chain will reveal its preferred conformation in the solid state. This information is crucial for understanding how the molecule might fit into a protein binding pocket.

  • Intermolecular Interactions: Analysis of the crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking. These interactions are vital for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Molecular Structure of this compound

Caption: 2D representation of the title compound's molecular structure.

Structure Validation: Ensuring Data Integrity

A critical final step in the process is structure validation. This ensures the accuracy and reliability of the crystal structure.[16][17] Automated tools like the IUCr's checkCIF service are indispensable for this purpose.[18] These tools perform a battery of checks on the geometric and crystallographic data in the CIF, flagging potential issues such as:

  • Missed Symmetry: The structure may have been solved in a lower symmetry space group than the true one.

  • Unusual Bond Lengths or Angles: Deviations from expected values may indicate errors in atom assignment or refinement.

  • Incorrect Atom Assignments: An atom may have been misidentified (e.g., a carbon assigned as a nitrogen).

  • Disorder Modeling: If parts of the molecule are disordered, the model must accurately reflect this.

Addressing any alerts raised by validation software is a hallmark of a rigorous and trustworthy structural analysis.[18]

Conclusion: The Structural Blueprint for Drug Discovery

The crystal structure analysis of this compound provides an unambiguous, high-resolution blueprint of its molecular architecture. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to guide the design of more potent and selective analogs.[1]

  • Computational Modeling: Providing an accurate starting point for molecular docking studies to predict binding modes with target proteins.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Intellectual Property: A well-characterized crystal structure is a crucial component of patent applications for new chemical entities.

By following the comprehensive workflow outlined in this guide, researchers can confidently determine and interpret the crystal structures of novel pyrazole derivatives, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

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  • Liu, X. F., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. Retrieved from [Link]

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  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

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  • de Oliveira, C. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7356. Retrieved from [Link]

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"solubility of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate in common lab solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: A Guide to the Theoretical and Experimental Solubility of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in modern chemistry. Given the general absence of published empirical data for this specific compound, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common laboratory solvents. Furthermore, it outlines a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data. The guide is structured to bridge the gap between theoretical prediction and practical application, serving as an essential resource for process development, reaction optimization, purification, and formulation activities.

Introduction: The Importance of Solubility in a Research Context

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and materials science. Understanding the solubility of such a compound is not merely an academic exercise; it is a critical parameter that dictates its utility in numerous applications. Key processes that are fundamentally dependent on solubility data include:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants is essential for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The process of recrystallization, a primary method for purifying solid compounds, relies on identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a cornerstone of designing effective delivery systems.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or NMR requires a solvent that can fully dissolve the analyte without interfering with the measurement.

This guide will first analyze the molecular structure of this compound to build a theoretical solubility profile, followed by a detailed experimental workflow for empirical validation.

Physicochemical Properties and Structural Analysis

To predict solubility, one must first understand the molecule's intrinsic properties. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Structure drawn based on name)
Molecular Formula C₈H₁₂N₂O₂(Calculated)
Molecular Weight 168.19 g/mol (Calculated)
Predicted XlogP ~1.0 - 1.5(Estimated from similar structures)
Structural Deconstruction for Solubility Prediction:
  • Pyrazole Ring: This five-membered aromatic ring contains two nitrogen atoms. The nitrogen at position 2 possesses a lone pair of electrons, making it a hydrogen bond acceptor. The overall ring system contributes to the molecule's polarity.

  • Ethyl Acetate Moiety: The ester functional group (-C(=O)O-) is highly polar and contains two oxygen atoms that can act as hydrogen bond acceptors.[2] The attached ethyl group (-CH₂CH₃) is nonpolar and contributes hydrophobic character.

  • Methyl Group: The methyl group (-CH₃) attached to the pyrazole ring is a small, nonpolar feature.

Overall Assessment: this compound is a molecule of intermediate polarity. It lacks a hydrogen bond donor (like an -OH or -NH group) but possesses multiple hydrogen bond acceptor sites.[3] This structure suggests it will not be readily soluble in highly nonpolar solvents like hexanes but should exhibit good solubility in solvents capable of hydrogen bonding or strong dipole-dipole interactions.

Theoretical Solubility Profile

Based on the structural analysis, we can predict the compound's solubility in representative laboratory solvents. These predictions are qualitative and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound

Solvent ClassSolvent ExampleKey Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Water (H₂O)H-Bonding, Dipole-DipoleLow to Moderate The molecule can accept hydrogen bonds from water, but the nonpolar hydrocarbon portions may limit high solubility.[2]
Ethanol (EtOH)H-Bonding, Dipole-DipoleHigh Ethanol's ethyl group can interact favorably with the nonpolar parts of the solute, while its hydroxyl group can hydrogen bond with the solute's acceptor sites.[3]
Methanol (MeOH)H-Bonding, Dipole-DipoleHigh Similar to ethanol, methanol is a strong hydrogen bond donor and can effectively solvate the polar functional groups.
Polar Aprotic AcetoneDipole-DipoleHigh The strong dipole of acetone's carbonyl group will interact well with the polar ester and pyrazole moieties.
Acetonitrile (MeCN)Dipole-DipoleHigh Acetonitrile is a highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Dipole-DipoleVery High DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Ethyl Acetate (EtOAc)Dipole-Dipole, London DispersionHigh As the parent ester, ethyl acetate shares significant structural similarity, favoring solubility based on the "like dissolves like" principle.[4]
Nonpolar TolueneLondon Dispersion, π-stackingModerate The aromatic ring of toluene may engage in π-stacking with the pyrazole ring, providing a mechanism for solvation not present in aliphatic solvents.
Dichloromethane (DCM)Dipole-Dipole, London DispersionHigh Though often considered weakly polar, DCM's dipole and ability to solvate moderately polar compounds should make it an effective solvent.
Hexanes / HeptaneLondon DispersionLow to Insoluble These aliphatic hydrocarbons lack any polarity and cannot effectively solvate the polar ester and pyrazole groups of the molecule.[3]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental method is required. The following protocol describes a standard equilibrium saturation method, which is a reliable way to determine the solubility of a solid compound.[5]

Objective

To quantitatively measure the solubility of this compound in a selection of solvents at a controlled ambient temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector (or UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This is your 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL) by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • For each solvent to be tested, add approximately 10-20 mg of the solid compound to a pre-weighed 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.

    • Pipette exactly 1.0 mL of the test solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on a shaker/rotator in a temperature-controlled environment (25 °C).

    • Allow the slurries to equilibrate for at least 24 hours. This duration is critical to ensure the solution reaches saturation.[5]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes at 25 °C to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully open each vial and take an aliquot (e.g., 100 µL) from the clear supernatant, being careful not to disturb the solid pellet.

    • Immediately dilute the aliquot with a known volume of the analysis solvent (Acetonitrile) to bring its concentration into the range of the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) may be necessary for solvents in which the compound is highly soluble.

    • Optional but recommended: Filter the diluted sample through a 0.22 µm syringe filter before analysis.

    • Analyze the calibration standards and the prepared samples by HPLC-UV (or UV-Vis).

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the test solvent using the following formula:

      • Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)

Data Visualization and Workflow

Visual aids are crucial for understanding complex workflows and relationships.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described in Section 4.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Calculation A 1. Prepare Calibration Standards F 6. Analyze Samples & Standards (HPLC) A->F Calibrate B 2. Add Excess Solute to Solvent C 3. Equilibrate (24h @ 25°C) B->C D 4. Centrifuge to Separate Phases C->D E 5. Dilute Supernatant Aliquots D->E E->F G 7. Calculate Concentration from Calibration Curve F->G H 8. Determine Final Solubility (mg/mL) G->H

Caption: Workflow for quantitative solubility determination.

Logic of Solubility Prediction

This diagram shows the relationship between solvent properties and the predicted solubility of the target compound.

G cluster_solute Solute: this compound cluster_solvent Solvent Classes cluster_interaction Dominant Intermolecular Forces cluster_outcome Predicted Outcome Solute Features: - H-Bond Acceptors (N, O) - Polar Ester Group - Nonpolar Alkyl Groups HB H-Bonding & Dipole-Dipole DD Dipole-Dipole VDW London Dispersion PP Polar Protic (e.g., Ethanol) PP->HB PA Polar Aprotic (e.g., Acetone) PA->DD NP Nonpolar (e.g., Hexane) NP->VDW High High Solubility HB->High DD->High Low Low / Insoluble VDW->Low

Caption: Relationship between solvent class and predicted solubility.

Conclusion

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for a well-grounded set of solubility predictions. The molecule's intermediate polarity, characterized by multiple hydrogen bond acceptor sites and nonpolar regions, suggests high solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar aliphatic solvents. These theoretical predictions provide a strong starting point for solvent selection in various laboratory applications. However, for critical processes requiring precise data, these predictions must be validated. The detailed experimental protocol provided herein offers a reliable and self-validating method for generating the quantitative data necessary for informed scientific and developmental decisions.

References

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Online Video]. YouTube.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
  • Vanduyfhuys, L. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.
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  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Synthesized Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Percentage – A Holistic Approach to Purity

For researchers, scientists, and professionals in drug development, the term 'purity' transcends a simple numerical value. It is the cornerstone of reproducibility, safety, and efficacy. A purity assessment is not merely a quality control checkpoint; it is an in-depth investigation into the chemical identity of a synthesized molecule. This guide provides a comprehensive framework for the purity analysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. We will move beyond rote protocol execution to a methodology rooted in understanding the causality behind our analytical choices, ensuring a self-validating and robust purity profile. This document is structured to provide not just the 'how,' but the critical 'why,' empowering you to develop a truly comprehensive understanding of your synthesized compound.

The Synthetic Landscape: Predicting Impurities from First Principles

A robust purity analysis begins with a thorough understanding of the synthetic route. The most plausible and widely adopted method for the synthesis of pyrazole rings is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For our target molecule, this compound, a logical synthetic pathway involves the reaction of ethyl acetoacetate with ethyl hydrazinoacetate hydrochloride .

This reaction, while efficient, is seldom perfectly selective. An astute analyst must anticipate the potential process-related impurities that can arise. These can be broadly categorized:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and ethyl hydrazinoacetate.

  • Reagents and Catalysts: Any acids or bases used to catalyze the reaction.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate).

  • Byproducts and Isomers: The most critical impurities are often structurally related to the final product. In this synthesis, the primary concern is the formation of the regioisomer, Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate . This occurs because the initial condensation of the hydrazine can occur at either of the two carbonyl groups of the ethyl acetoacetate.

The following diagram illustrates this key reaction and the potential for isomeric impurity formation.

Knorr_Synthesis cluster_reactants Starting Materials cluster_products Products EAA Ethyl Acetoacetate Reaction Knorr Pyrazole Synthesis (Acid Catalyst, Heat) EAA->Reaction EHH Ethyl Hydrazinoacetate HCl EHH->Reaction Target This compound (Desired Product) Isomer Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Regioisomeric Impurity) Reaction->Target Major Product Reaction->Isomer Key Impurity

Caption: Plausible Knorr synthesis route and key product outcomes.

A Multi-Pronged Analytical Strategy: The Principle of Orthogonality

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the principle of orthogonality , where multiple, independent methods are employed. Each technique should probe a different physicochemical property of the molecule, thereby providing a more comprehensive and reliable assessment. Our strategy will integrate chromatographic, spectroscopic, and elemental analyses.

The following workflow diagram outlines our comprehensive approach.

Purity_Analysis_Workflow Start Synthesized This compound Chromatography Chromatographic Purity (HPLC & GC-MS) Start->Chromatography Quantitative Assessment Spectroscopy Structural Confirmation & Impurity ID (NMR & HRMS) Start->Spectroscopy Qualitative Assessment Elemental Elemental Composition (CHN Analysis) Start->Elemental Absolute Purity Confirmation Forced_Deg Stability Assessment (Forced Degradation) Start->Forced_Deg Intrinsic Stability Report Comprehensive Purity Report Chromatography->Report Spectroscopy->Report Elemental->Report Forced_Deg->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Purity: Separation and Quantification

Chromatographic techniques are the workhorses of purity analysis, allowing for the separation and quantification of the main component from its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically the first choice for a molecule like this compound.

The "Why": Reversed-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) will retain the analyte and its impurities to varying degrees, allowing for their separation by a polar mobile phase. A Photo Diode Array (PDA) detector is crucial as it can acquire UV spectra across a range of wavelengths, which helps in peak tracking and purity assessment.

Experimental Protocol: HPLC-PDA Method Development and Validation

  • Column Selection: Begin with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Columns with low silanol activity are often beneficial for analyzing esters to prevent on-column hydrolysis.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid is critical for good peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the main peak and any impurities.

  • Method Optimization: Adjust the gradient slope and time to achieve optimal resolution (Rs > 1.5) between the main peak and its closest eluting impurity, particularly the expected regioisomer.

  • Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined from a UV scan, likely around 210-230 nm for the pyrazole chromophore).

  • Method Validation (ICH Q2(R1) Guidelines): Once an optimized method is established, it must be validated.[5]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of test conc.).
Accuracy (Recovery) To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery for the analyte.
Precision To assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate, pH, column temp) are varied.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities. It provides separation based on boiling point and polarity, and the mass spectrometer provides structural information.

The "Why": GC offers a different separation mechanism than HPLC, making it effective for resolving impurities that might co-elute in the liquid phase. The mass spectrometer detector provides mass-to-charge ratio information, which is invaluable for the tentative identification of unknown peaks by analyzing their fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for this class of compounds.[6]

  • Injector and Carrier Gas: Use a split/splitless injector at a temperature that ensures complete volatilization without degradation (e.g., 250 °C). Helium is the standard carrier gas.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/minute.

    • Final Hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: ~230 °C.

  • Data Analysis: Compare the obtained mass spectra of any impurity peaks with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to propose structures.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide definitive structural confirmation of the synthesized compound and are paramount for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

The "Why": NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for unambiguous confirmation of the desired structure and can reveal the presence of isomers or other structurally related impurities that may be difficult to distinguish by other means.

Expected ¹H NMR Signals for this compound (in CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Ethyl -CH₃~1.2-1.3Triplet3HCoupled to the -CH₂- group.
Pyrazole -CH₃~2.2-2.3Singlet3HAttached to the pyrazole ring.
Ethyl -CH₂-~4.1-4.2Quartet2HCoupled to the -CH₃ group.
Acetate -CH₂-~4.8-5.0Singlet2HMethylene group attached to the pyrazole nitrogen.
Pyrazole H-4~6.0-6.1Singlet1HProton on the C4 position of the pyrazole ring.
Pyrazole H-3~7.3-7.4Singlet1HProton on the C3 position of the pyrazole ring. The chemical shift will differentiate it from the H-4 proton.

Expected ¹³C NMR Signals:

The ¹³C NMR spectrum will further confirm the carbon skeleton. Key expected signals include the ester carbonyl (~168 ppm), the pyrazole carbons (in the ~105-150 ppm range), and the aliphatic carbons of the methyl and ethyl groups.[1][2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition.

The "Why": While nominal mass GC-MS can suggest a molecular weight, HRMS (e.g., via ESI-TOF) can confirm the molecular formula with a high degree of confidence (typically within 5 ppm mass accuracy). This is crucial for confirming the identity of the synthesized compound and can be invaluable for proposing the formulas of unknown impurities.

Expected Fragmentation: In EI-MS, esters often show characteristic fragmentation patterns, including the loss of the alkoxy group (-OCH₂CH₃, M-45) and the acylium ion.[5][7]

Elemental Analysis: The Final Arbiter of Composition

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.

The "Why": This technique provides a fundamental measure of absolute purity. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula (C₈H₁₂N₂O₂) within a narrow margin (typically ±0.4%).[6] A significant deviation can indicate the presence of inorganic salts, residual solvents, or other impurities not detected by chromatographic or spectroscopic methods.

Element Theoretical %
Carbon (C)58.52
Hydrogen (H)7.37
Nitrogen (N)17.06

Intrinsic Stability: Forced Degradation Studies

Understanding how a molecule degrades is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies intentionally stress the compound to predict its degradation pathways.[8][9][10]

The "Why": These studies are essential for developing a truly "stability-indicating" analytical method—one that can separate the active pharmaceutical ingredient (API) from all its potential degradation products.[9]

Experimental Protocol: Forced Degradation

Subject separate aliquots of the synthesized compound (in solution) to the following conditions, aiming for 5-20% degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Pyrazole esters can be particularly susceptible to base-catalyzed hydrolysis.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80 °C) for an extended period.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light.

Analyze the stressed samples using the validated HPLC method to check for new peaks (degradants) and a decrease in the main peak area.

Conclusion: Synthesizing the Data into a Certificate of Purity

The purity of a synthesized compound is not a single data point but a confluence of evidence from orthogonal analytical techniques. By understanding the synthetic pathway, we can predict and search for likely impurities. Chromatographic methods provide the quantitative assessment of these impurities, while spectroscopic and elemental analyses confirm the identity and composition of the bulk material. Finally, forced degradation studies provide crucial insights into the molecule's intrinsic stability. By following this comprehensive, causality-driven approach, researchers and drug development professionals can have the highest degree of confidence in the quality and integrity of their synthesized this compound, ensuring the reliability of subsequent research and development efforts.

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The Therapeutic Potential of Pyrazole Acetate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique structural features allow it to serve as a privileged scaffold, providing a foundation for the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3][4][5] This guide focuses on a specific and promising subclass: pyrazole acetate derivatives. These compounds, characterized by an acetic acid moiety attached to the pyrazole core, have shown significant potential in various therapeutic areas. Notably, the non-steroidal anti-inflammatory drug (NSAID) Lonazolac is a pyrazole acetic acid derivative, underscoring the clinical relevance of this chemical class.[6][7] This document will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrazole acetate derivatives, offering valuable insights for researchers and professionals in drug development.

Anticancer Activity of Pyrazole Acetate Derivatives

Pyrazole derivatives are extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines.[8][9] Their mechanisms of action often involve the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis.[10][11]

Mechanism of Action: Targeting Key Signaling Pathways

EGFR/PI3K/AKT/mTOR Pathway Inhibition:

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade.[3][12] This pathway is frequently dysregulated in many cancers, leading to uncontrolled cell growth and survival.[13] Certain pyrazole acetate derivatives have been shown to effectively inhibit key kinases within this pathway, such as EGFR, leading to downstream suppression of PI3K, AKT, and mTOR.[3] This inhibition can induce apoptosis and halt the cell cycle in cancer cells.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Acetate Derivative Pyrazole->EGFR Inhibition

EGFR/PI3K/AKT/mTOR signaling pathway inhibition by pyrazole acetate derivatives.

Xanthine Oxidase Inhibition:

Another important target for some pyrazole derivatives is xanthine oxidase (XO).[14] This enzyme is involved in purine metabolism and its overexpression has been linked to oxidative stress and cancer progression. By inhibiting XO, these compounds can reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative damage and suppressing tumor growth.[15]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives, including those with acetic acid or related functionalities, against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10[16]
Pyrazole-Benzothiazole HybridPC3 (Prostate)4.52Axitinib>10[16]
Pyrazole-Benzothiazole HybridA549 (Lung)6.77Axitinib>10[16]
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Erlotinib10.6[16]
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95[16]
Pyrazole-Triazole Hybrid (3e)HepG2 (Liver)Notable ActivityDoxorubicin-[17]
Pyrazole Derivative (5e)HCT-116 (Colon)3.6--[15]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrazole acetate derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole acetate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity of Pyrazole Acetate Derivatives

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[19][20] Pyrazole acetates, such as lonazolac, also exhibit significant anti-inflammatory effects.[6][7]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production and alleviate inflammatory symptoms with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

COX_Inhibition_Workflow Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Normal Prostaglandins (Stomach, Platelets) COX1->Prostaglandins_Normal Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Pyrazole Pyrazole Acetate Derivative Pyrazole->COX2 Selective Inhibition

Selective COX-2 inhibition by pyrazole acetate derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory activity of pyrazole acetate derivatives in a rat model of acute inflammation.[2][21]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole acetate derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Antimicrobial Activity of Pyrazole Acetate Derivatives

The pyrazole scaffold is also a valuable template for the development of new antimicrobial agents.[4][5] Various pyrazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][22]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole acetate derivatives against various microorganisms.[23][24]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole acetate derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Pyrazole Acetate Derivatives

The synthesis of pyrazole acetate derivatives can be achieved through various established methods. A common approach involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, followed by the introduction or modification of the acetic acid moiety.[3][25]

General Synthesis Protocol

A representative synthesis of a pyrazole acetic acid derivative is outlined below:[3][26]

  • Formation of the Pyrazole Ring: A β-ketoester, such as ethyl acetoacetate, is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid, under reflux conditions to yield the corresponding pyrazolone.

  • Vilsmeier-Haack Reaction: The pyrazolone can be subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 4-position of the pyrazole ring.

  • Conversion to Acetonitrile: The resulting 4-formylpyrazole is then converted to the corresponding oxime, which is subsequently dehydrated to form the 4-cyanomethylpyrazole (acetonitrile derivative).

  • Hydrolysis to Acetic Acid: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the desired pyrazole-4-acetic acid derivative.

Synthesis_Workflow Start β-Ketoester + Substituted Hydrazine Step1 Cyclocondensation (e.g., in Acetic Acid) Start->Step1 Pyrazole Pyrazole Ring Formation Step1->Pyrazole Step2 Functional Group Interconversion Pyrazole->Step2 Intermediate Key Intermediate (e.g., 4-Formylpyrazole) Step2->Intermediate Step3 Chain Elongation & Modification Intermediate->Step3 Final Pyrazole Acetate Derivative Step3->Final

General synthetic workflow for pyrazole acetate derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole acetate derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings.[11][27][28] Key SAR observations include:

  • Substituents on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the pyrazole core can modulate the anticancer and anti-inflammatory activity. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer potency.[11]

  • Substitution at the N-1 Position: The substituent at the N-1 position of the pyrazole ring is crucial for activity. For many COX-2 inhibitors like celecoxib, a 4-sulfamoylphenyl group at this position is essential for potent and selective inhibition.[20]

  • The Acetic Acid Moiety: The acetic acid group provides a key interaction point with biological targets and influences the pharmacokinetic properties of the molecule. Esterification or amidation of the carboxylic acid can be explored to create prodrugs with improved bioavailability.

Conclusion and Future Perspectives

Pyrazole acetate derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with their potential as antimicrobial drugs, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation pyrazole-based therapeutics. The application of computational tools, such as molecular docking and dynamics simulations, will undoubtedly accelerate the identification of lead compounds with enhanced therapeutic potential.

References

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Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] This guide focuses on a specific, yet highly versatile, derivative: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This molecule serves as a critical building block in the synthesis of more complex drug candidates, and understanding its synthesis, properties, and reactivity is paramount for researchers in drug development.

Molecular Structure and Properties

This compound possesses a key structural feature: the N-alkylation of the 5-methylpyrazole ring with an ethyl acetate moiety. This seemingly simple addition has profound implications for its utility as a synthetic intermediate. The ester functionality provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives.

Predicted Physicochemical Properties
PropertyPredicted Value/Information
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water.
CAS Number While a specific CAS number for this exact isomer is not prominently cited, related structures have unique identifiers. For example, the tetrazole analog, Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate, has the CAS number 81548-02-9.[6]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the direct N-alkylation of 5-methylpyrazole with an ethyl haloacetate, typically ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the ethyl bromoacetate.

A critical consideration in the alkylation of unsymmetrically substituted pyrazoles, such as 5-methylpyrazole, is the potential for the formation of two regioisomers: this compound and Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate. The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the solvent, and the base used.

Experimental Protocol

Materials:

  • 5-methylpyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired product.

Causality Behind Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrazole ring, making it more nucleophilic.

  • Purification: Column chromatography is essential to separate the desired N-1 alkylated product from the N-2 alkylated regioisomer and any unreacted starting materials.

Synthesis_Workflow reagents 5-Methylpyrazole + Ethyl Bromoacetate + K₂CO₃ in DMF reaction N-Alkylation Reaction (Room Temperature) reagents->reaction 12-24h workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Predicted Analysis

A thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While a definitive published spectrum for this specific molecule is elusive, we can predict the key features based on the known spectra of its constituent parts and closely related analogs.[7][8][9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group on the pyrazole ring, and the protons of the pyrazole ring itself.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.25Triplet3H
-CH₂- (ethyl)~4.20Quartet2H
-CH₂- (acetate)~4.90Singlet2H
C5-CH₃ (pyrazole)~2.20Singlet3H
H4 (pyrazole)~6.00Doublet1H
H3 (pyrazole)~7.40Doublet1H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14.0
-CH₂- (ethyl)~61.5
-CH₂- (acetate)~50.0
C5-CH₃ (pyrazole)~11.0
C4 (pyrazole)~106.0
C3 (pyrazole)~139.0
C5 (pyrazole)~148.0
C=O (ester)~168.0
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ester)~1750 (strong)
C-O (ester)~1200-1250 (strong)
C=N (pyrazole ring)~1500-1600
C-H (aliphatic)~2850-3000
C-H (aromatic)~3000-3100
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 168. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester functionality.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Applications start Ethyl 2-(5-methyl-1H- pyrazol-1-yl)acetate hydrolysis Hydrolysis start->hydrolysis amidation Amidation start->amidation reduction Reduction start->reduction acid 2-(5-methyl-1H-pyrazol-1-yl)acetic acid hydrolysis->acid amide 2-(5-methyl-1H-pyrazol-1-yl)acetamides amidation->amide alcohol 2-(5-methyl-1H-pyrazol-1-yl)ethanol reduction->alcohol

Caption: Potential derivatizations of this compound.

The resulting carboxylic acids, amides, and alcohols can be further elaborated to introduce pharmacophores that target a variety of biological receptors and enzymes. The pyrazole core itself is known to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets, contributing to the overall potency and selectivity of the final drug candidate.

Conclusion

This compound is a foundational building block in the synthesis of novel pyrazole-based compounds for drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its chemical properties and spectroscopic data, as outlined in this guide, is essential for any researcher working in this exciting and rapidly evolving field. This technical guide provides a solid framework for the synthesis, characterization, and further application of this important molecule, empowering scientists to accelerate their research and development efforts.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Pyrazole Derivatives from Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique structural and electronic properties allow for versatile functionalization, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate serves as an accessible and highly valuable building block for the synthesis of more complex, biologically active molecules. The acetate moiety provides a reactive handle for a variety of chemical transformations, allowing for the strategic construction of novel pyrazole-based hybrid heterocycles.

This guide provides an in-depth exploration of synthetic pathways starting from this compound. We will detail the protocols for synthesizing key intermediates and their subsequent conversion into diverse derivatives such as hydrazones, thiadiazoles, and triazoles. The causality behind experimental choices is explained to provide researchers with a robust framework for their own drug discovery efforts.

Core Synthetic Strategy: The Acetohydrazide Hub

The primary strategy involves the conversion of the starting ethyl ester into the corresponding acetohydrazide. This transformation is pivotal as the resulting 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a versatile intermediate that can be readily diversified. The high nucleophilicity of the terminal -NH2 group of the hydrazide allows for facile reactions with a range of electrophiles, creating a branching point for the synthesis of multiple compound libraries.

G cluster_derivatives Derivative Libraries Start This compound Hub 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide (Key Intermediate) Start->Hub Hydrazinolysis (NH2NH2·H2O) Hydrazones Schiff Bases / Hydrazones Hub->Hydrazones + R-CHO (Condensation) Thiosemicarbazide Thiosemicarbazide Intermediates Hub->Thiosemicarbazide + R-NCS (Addition) Thiadiazoles 1,3,4-Thiadiazoles Thiosemicarbazide->Thiadiazoles H+ (Cyclization) Triazoles 1,2,4-Triazoles Thiosemicarbazide->Triazoles NaOH (Cyclization)

Figure 1: Overall synthetic workflow from the starting ester to diverse pyrazole derivatives via the key acetohydrazide intermediate.

PART 1: Synthesis of the Key Intermediate: 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

The conversion of the ethyl ester to the hydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. Ethanol is a common solvent for this reaction as it is a good solvent for both reactants and the product can often be isolated by precipitation upon cooling.

Protocol 1: Hydrazinolysis of this compound

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • To this stirred solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature. The addition should be slow to control any initial exotherm.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • After the reaction is complete, reduce the volume of the solvent to about one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 30-60 minutes. A white crystalline solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product, 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, in a vacuum oven.

Expected Outcome:

  • Yield: Typically >85%

  • Appearance: White crystalline solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the shift of the carbonyl (C=O) peak.

PART 2: Synthesis of Pyrazole-Thiadiazole and Pyrazole-Triazole Hybrids

The synthesized acetohydrazide is an excellent precursor for five-membered heterocycles like thiadiazoles and triazoles. The common route involves an initial reaction with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under either acidic or basic conditions to yield the desired heterocyclic ring.

G Hydrazide Pyrazolyl Acetohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide + R-NCS Thiadiazole 1,3,4-Thiadiazole (Acidic Cyclization) Thiosemicarbazide->Thiadiazole H2SO4 / Δ (-H2O) Triazole 1,2,4-Triazole (Basic Cyclization) Thiosemicarbazide->Triazole NaOH / Δ (-H2S)

Figure 2: Divergent synthesis of thiadiazoles and triazoles from a common thiosemicarbazide intermediate.

Protocol 2A: Synthesis of N-Aryl-2-(2-(5-methyl-1H-pyrazol-1-yl)acetyl)hydrazine-1-carbothioamide (Thiosemicarbazide)

Procedure:

  • Suspend the 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide (0.01 mol) in absolute ethanol (50 mL).

  • Add the desired aryl isothiocyanate (e.g., phenyl isothiocyanate) (0.01 mol) to the suspension.

  • Reflux the mixture for 3-4 hours with stirring.

  • Allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Protocol 2B: Acid-Catalyzed Cyclization to form 1,3,4-Thiadiazoles

Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and subsequent elimination of a water molecule to form the stable aromatic thiadiazole ring.

Procedure:

  • Add the thiosemicarbazide intermediate (from Protocol 2A) (0.005 mol) carefully in small portions to ice-cold concentrated sulfuric acid (10 mL) with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid that precipitates is filtered, washed thoroughly with water until the washings are neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture).

Protocol 2C: Base-Catalyzed Cyclization to form 1,2,4-Triazoles

Rationale: In a basic medium, the thiol tautomer of the thiosemicarbazide is favored. The base facilitates the intramolecular cyclization followed by the elimination of hydrogen sulfide gas (H₂S) to yield the triazole-thiol derivative.

Procedure:

  • Dissolve the thiosemicarbazide intermediate (from Protocol 2A) (0.005 mol) in a 2M aqueous sodium hydroxide solution (25 mL).

  • Gently reflux the mixture for 4-6 hours. The elimination of H₂S may be noticeable (use a fume hood).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid or acetic acid until the product precipitates out.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent.

PART 3: Synthesis of Pyrazole-Hydrazone Derivatives

The condensation of the acetohydrazide with various aldehydes or ketones is a straightforward and high-yielding method to produce a library of pyrazole-hydrazone derivatives (Schiff bases). This reaction is typically catalyzed by a small amount of acid.

Protocol 3: General Synthesis of (E)-N'-benzylidene-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazides

Procedure:

  • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide (0.01 mol) in absolute ethanol (50 mL).

  • Add the desired aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The formation of the product is often indicated by a color change or precipitation.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Data Summary

The following table summarizes representative data for derivatives synthesized from this compound.

Starting Material Reagent Product Type Typical Conditions Yield Range (%)
Pyrazolyl AcetohydrazidePhenyl isothiocyanateThiosemicarbazideEthanol, Reflux, 3h85-95
ThiosemicarbazideConc. H₂SO₄1,3,4-Thiadiazole0°C to RT, 3h70-85
Thiosemicarbazide2M NaOH1,2,4-TriazoleReflux, 5h65-80
Pyrazolyl AcetohydrazideBenzaldehydeHydrazoneEthanol, Acetic Acid (cat.), Reflux, 2h90-98
Pyrazolyl Acetohydrazide4-NitrobenzaldehydeHydrazoneEthanol, Acetic Acid (cat.), Reflux, 2h92-98

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • Fadda, A. A., et al. (2014). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Bhat, M. A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Pharmaceutical Research. [Link]

  • Mascitti, J. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Abdellatif, K. R., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Riyajan, S., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters. [Link]

  • Al-Omar, M. A. (2019). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Current Organic Synthesis. [Link]

Sources

The Versatile Scaffold: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of clinically successful therapeutic agents.[1][2][3] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. This guide delves into the practical applications of a particularly valuable building block, Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate , offering researchers and drug development professionals a comprehensive overview of its synthesis, key reactions, and its utility in the construction of bioactive molecules, with a focus on anti-inflammatory agents and kinase inhibitors.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature, readily soluble in common organic solvents. Its structure, featuring a reactive ester functionality and a decorated pyrazole ring, makes it an ideal starting point for library synthesis and lead optimization campaigns.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂In-house Calculation
Molecular Weight168.19 g/mol In-house Calculation
AppearanceWhite to off-white crystalline solidGeneric Supplier Data
SolubilitySoluble in Methanol, Ethanol, Ethyl Acetate, DCM, DMFGeneric Supplier Data

The synthesis of this compound is typically achieved through the N-alkylation of 3-methylpyrazole with an appropriate haloacetate ester, most commonly ethyl bromoacetate. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either of the pyrazole nitrogen atoms.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the N-alkylation of 3-methylpyrazole.

Materials:

  • 3-methylpyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the deprotonation of the pyrazole nitrogen to form the nucleophilic pyrazolate anion.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side product formation.

Core Reactions and Derivatizations

The true utility of this compound lies in the diverse chemical transformations of its ester functionality. These reactions provide access to a range of key intermediates for the synthesis of more complex bioactive molecules.

Workflow for Key Derivatizations

G start This compound acid 2-(5-methyl-1H-pyrazol-1-yl)acetic acid start->acid Hydrolysis (e.g., LiOH, H₂O/THF) hydrazide 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide start->hydrazide Hydrazinolysis (e.g., Hydrazine hydrate, EtOH, reflux) amide 2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives acid->amide Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Bioactive Molecules

Anti-inflammatory Agents

The pyrazole scaffold is a cornerstone in the design of anti-inflammatory drugs, most notably as a core component of COX-2 inhibitors like Celecoxib.[4] The acetic acid moiety derived from this compound can be elaborated to mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs).

This protocol details the conversion of the parent ester to the corresponding carboxylic acid, followed by amide bond formation.

Part A: Hydrolysis to 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

  • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 10 minutes.

  • Add the desired amine (e.g., aniline, 1.1 eq) and stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to obtain the final amide product.

Rationale for Reagent Selection:

  • HATU/DIPEA: This is a modern and highly efficient coupling system that minimizes racemization and provides high yields of the desired amide.[3]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics, and the pyrazole scaffold is frequently employed in their design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6] The 2-(5-methyl-1H-pyrazol-1-yl)acetamide moiety can serve as a versatile pharmacophore that can be further functionalized to achieve desired potency and selectivity.

G start This compound acid 2-(5-methyl-1H-pyrazol-1-yl)acetic acid start->acid Hydrolysis amide Amide Intermediate acid->amide Amide Coupling with Bicyclic Amine final Kinase Inhibitor Candidate amide->final Further Functionalization (e.g., Suzuki Coupling)

Sources

Protocol for the Regioselective N-alkylation of 5-Methylpyrazole with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 5-methylpyrazole with ethyl bromoacetate. The described methodology prioritizes regioselectivity, yielding predominantly ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. This guide delves into the mechanistic underpinnings of the reaction, offering a rationale for the choice of reagents and conditions. Detailed experimental procedures, characterization data, and troubleshooting insights are provided to ensure reproducible and successful synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.

Introduction

N-alkylated pyrazoles are a privileged scaffold in a vast array of biologically active compounds, exhibiting diverse pharmacological properties. The strategic functionalization of the pyrazole core is therefore of paramount importance in the synthesis of novel therapeutic agents. The N-alkylation of unsymmetrical pyrazoles, such as 5-methylpyrazole, presents a significant chemical challenge due to the potential for the formation of a mixture of regioisomers. The two nitrogen atoms within the pyrazole ring possess similar nucleophilicity, often leading to non-selective alkylation and subsequent purification difficulties.

This application note details a robust and regioselective protocol for the N-alkylation of 5-methylpyrazole with ethyl bromoacetate. The reaction conditions have been optimized to favor the formation of the sterically less hindered N1-alkylation product, this compound, over the N2-alkylation product, ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate. This selectivity is primarily achieved through the steric influence of the methyl group at the C5 position of the pyrazole ring.

Reaction Mechanism and Regioselectivity

The N-alkylation of 5-methylpyrazole with ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a base, the acidic proton of the pyrazole N-H is abstracted to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.

The regioselectivity of the reaction is dictated by the steric environment around the two nitrogen atoms of the pyrazolate anion. The methyl group at the C5 position exerts significant steric hindrance, disfavoring the approach of the electrophile to the adjacent N1 nitrogen. Consequently, the alkylation occurs preferentially at the more accessible N2 nitrogen, which, due to tautomerism of the starting material, corresponds to the formation of the this compound isomer.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) 5-Methylpyrazole 5-Methylpyrazole Pyrazolate_Anion Pyrazolate Anion 5-Methylpyrazole->Pyrazolate_Anion + Base Base Base Ethyl_Bromoacetate Ethyl Bromoacetate Major_Product This compound (Major Isomer) Pyrazolate_Anion->Major_Product + Ethyl Bromoacetate (Attack at N1 - Sterically Favored) Minor_Product Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Minor Isomer) Pyrazolate_Anion->Minor_Product + Ethyl Bromoacetate (Attack at N2 - Sterically Hindered) G start Start reagents 1. Charge flask with 5-methylpyrazole, K₂CO₃, and anhydrous acetonitrile. start->reagents stir1 2. Stir the mixture at room temperature for 15 min. reagents->stir1 add_bromoacetate 3. Add ethyl bromoacetate dropwise. stir1->add_bromoacetate reflux 4. Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. add_bromoacetate->reflux monitor 5. Monitor reaction progress by TLC. reflux->monitor cool 6. Cool the reaction mixture to room temperature. monitor->cool filter 7. Filter off the inorganic salts. cool->filter concentrate 8. Concentrate the filtrate under reduced pressure. filter->concentrate workup 9. Perform aqueous workup with ethyl acetate and water. concentrate->workup dry 10. Dry the organic layer over anhydrous Na₂SO₄. workup->dry purify 11. Purify the crude product by flash column chromatography. dry->purify end End purify->end

Application Notes and Protocols for the Synthesis of Functional Materials Using Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyrazole Precursor

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a highly versatile precursor for the synthesis of advanced functional materials. Its intrinsic structural features, particularly the pyrazole ring with its readily available nitrogen atoms for coordination and the easily hydrolyzable ethyl ester group, make it an ideal building block for creating a diverse range of materials with tailored properties. Upon hydrolysis to its corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, this ligand offers a combination of a robust N-heterocyclic core and a flexible carboxylate arm, enabling the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). These materials are at the forefront of innovation in fields such as catalysis, luminescence, and gas separation.[1]

This comprehensive guide provides detailed protocols and insights into the application of this compound in the synthesis of functional materials. We will delve into the critical step of ligand preparation via ester hydrolysis and subsequently explore its use in the solvothermal synthesis of crystalline functional materials. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Ligand Synthesis - The Gateway to Functional Materials

The journey to advanced functional materials begins with the preparation of the active ligand, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, through the hydrolysis of its ethyl ester precursor. This transformation is crucial as the carboxylate group is essential for coordination with metal centers to form robust frameworks.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol details a standard and efficient method for the alkaline hydrolysis of the ethyl ester to yield the desired carboxylic acid. The use of a base such as sodium hydroxide in a mixed solvent system ensures complete and clean conversion.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of ethanol and deionized water (e.g., a 3:1 v/v ratio).

  • Saponification: To the stirring solution, add a solution of sodium hydroxide (1.5 equivalents) in deionized water.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate of 2-(5-methyl-1H-pyrazol-1-yl)acetic acid should form.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(5-methyl-1H-pyrazol-1-yl)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white crystalline solid.

Diagram of Ligand Synthesis Workflow:

G cluster_0 Hydrolysis of this compound Start Dissolve Ethyl Ester in EtOH/H2O Saponification Add NaOH Solution Start->Saponification Reaction Reflux for 2-4 hours Saponification->Reaction Solvent_Removal Remove EtOH via Rotovap Reaction->Solvent_Removal Acidification Acidify with 2M HCl to pH 2-3 Solvent_Removal->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Recrystallize Evaporation->Purification End 2-(5-methyl-1H-pyrazol-1-yl)acetic acid Purification->End

Caption: Workflow for the synthesis of the carboxylic acid ligand.

Part 2: Synthesis of a Luminescent Zinc-Based Coordination Polymer

The prepared 2-(5-methyl-1H-pyrazol-1-yl)acetic acid ligand can be readily employed in the synthesis of functional coordination polymers. This section details the solvothermal synthesis of a zinc-based coordination polymer, a class of materials often exhibiting interesting luminescent properties.[3]

Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Solvothermal synthesis is a powerful technique for obtaining high-quality crystalline materials by conducting the reaction in a sealed vessel at elevated temperatures and pressures.[4] This method promotes the formation of well-ordered crystal structures.

Materials:

  • 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Precursor Solution: In a 20 mL glass vial, combine 2-(5-methyl-1H-pyrazol-1-yl)acetic acid (1 equivalent) and zinc nitrate hexahydrate (1 equivalent).

  • Solvent System: Add a solvent mixture of DMF and ethanol (e.g., 3:1 v/v, 10 mL total volume).

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Assembly: Seal the vial in a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Program: Place the autoclave in a programmable oven and heat to 120 °C at a rate of 5 °C/min. Hold at 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature at a rate of 0.1 °C/min.

  • Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.

Diagram of Solvothermal Synthesis Workflow:

G cluster_1 Solvothermal Synthesis of Zn(II) Coordination Polymer Start Combine Ligand and Zn(NO3)2·6H2O Solvent Add DMF/EtOH Solvent Start->Solvent Homogenize Sonicate for 15 min Solvent->Homogenize Assembly Seal in Autoclave Homogenize->Assembly Heating Heat to 120°C for 72h Assembly->Heating Cooling Slow Cooling to RT Heating->Cooling Isolation Filter Crystals Cooling->Isolation Washing Wash with DMF and EtOH Isolation->Washing Drying Dry under Vacuum at 60°C Washing->Drying End Crystalline Zn(II) Coordination Polymer Drying->End

Caption: General workflow for solvothermal synthesis.

Part 3: Application in Heterogeneous Catalysis

Metal-organic frameworks derived from pyrazolate-based ligands have demonstrated significant potential as heterogeneous catalysts.[5] The well-defined porous structure and the presence of accessible metal active sites make them highly efficient and recyclable catalysts for various organic transformations.[6]

Conceptual Application: Copper-Based MOF for C-N Cross-Coupling Reactions

A copper-based MOF synthesized using 2-(5-methyl-1H-pyrazol-1-yl)acetic acid can be envisioned as a catalyst for C-N cross-coupling reactions, such as the Ullmann condensation. The accessible copper centers within the MOF framework can facilitate the coupling of an amine with an aryl halide.

Hypothetical Performance Data:

CatalystSubstratesProduct Yield (%)Turnover Number (TON)Recyclability (cycles)
Cu-MOF (from target ligand)Aniline, Iodobenzene>95>100>5
Homogeneous CuIAniline, Iodobenzene~90-Not recyclable

Diagram of Catalytic Cycle:

G cluster_2 Hypothetical Catalytic Cycle for C-N Cross-Coupling Catalyst Cu(I)-MOF Oxidative_Addition Oxidative Addition (Ar-X) Catalyst->Oxidative_Addition + Ar-X Intermediate_1 Ar-Cu(III)-X-MOF Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange (R-NH2) Intermediate_1->Ligand_Exchange + R-NH2 - HX Intermediate_2 Ar-Cu(III)-(NHR)-MOF Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Catalyst Product Ar-NHR Reductive_Elimination->Product

Caption: A plausible catalytic cycle for C-N cross-coupling.

Part 4: Application in Luminescent Materials

Lanthanide-based coordination polymers are renowned for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. The pyrazole-based ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light. Europium complexes, in particular, are known for their strong red emission.[7][8]

Conceptual Application: Europium-Based Coordination Polymer for Sensing

A europium-based coordination polymer synthesized with 2-(5-methyl-1H-pyrazol-1-yl)acetic acid could serve as a luminescent sensor. The emission intensity of the europium ion can be sensitive to the presence of certain small molecules or metal ions, leading to either quenching or enhancement of the luminescence.

Hypothetical Luminescence Data:

MaterialExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Application
Eu-CP (from target ligand)350615 (⁵D₀ → ⁷F₂)~30Sensing of nitroaromatics
Free Ligand320~400<5-

Conclusion and Future Outlook

This compound serves as a valuable and accessible precursor for the synthesis of the versatile ligand, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid. This ligand, in turn, is a powerful building block for the construction of a wide array of functional materials, including coordination polymers and metal-organic frameworks. The protocols and conceptual applications outlined in this guide demonstrate the potential of these materials in catalysis and luminescence. The inherent tunability of these systems, through the choice of metal ions and synthetic conditions, opens up vast possibilities for the rational design of materials with desired properties for applications in drug development, sensing, and beyond. Future research should focus on exploring the full scope of metal ions that can be incorporated and on the functionalization of the pyrazole ring to further tailor the properties of the resulting materials.

References

  • A europium complex with enhanced long-wavelength sensitized luminescent properties. Physical Chemistry Chemical Physics. Available at: [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. (2024). Available at: [Link]

  • Divalent Europium, NIR and Variable Emission of Trivalent Tm, Ho, Pr, Er, Nd, and Ce in 3D Frameworks and 2D Networks of Ln–Pyridylpyrazolates. MDPI. (2023). Available at: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. (2022). Available at: [Link]

  • Rare Earth Complexes of Europium(II) and Substituted Bis(pyrazolyl)borates with High Photoluminescence Efficiency. MDPI. (2022). Available at: [Link]

  • A 2D Zinc Coordination Polymer Built from the Mono-deprotonated 4,4′-Azobis(3,5-dimethyl-1H-pyrazole) Ligand. ChemistrySelect. (2018). Available at: [Link]

  • Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Transition Metal Chemistry. (2009). Available at: [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances. (2025). Available at: [Link]

  • Highly active copper catalyst obtained through rapid MOF decomposition. Dalton Transactions. (2018). Available at: [Link]

  • Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts. (2023). Available at: [Link]

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganics. (2023). Available at: [Link]

  • An Exploration on Copper-Based Metal-Organic Frameworks as Propitious Heterogeneous Catalyst for Coupling Reactions. ChemistrySelect. (2023). Available at: [Link]

  • Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. ResearchGate. (2023). Available at: [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. (2022). Available at: [Link]

  • A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Journal of the Faculty of Engineering and Technology. (2025). Available at: [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. (2024). Available at: [Link]

  • Luminescence study of complexation of europium and dicarboxylic acids. Inorganic Chemistry. (2003). Available at: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic and Biomolecular Chemistry. (2021). Available at: [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. (2019). Available at: [Link]

  • Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. (2013). Available at: [Link]

  • Solvothermal synthesis and structural characterization of a new one-dimensional coordination polymer [Zn(ATIBDC)DPA)]n (H2TIBDC = 5-amino-2,4,6-triiodoisophthalic acid, DPA = 2,2′-dipyridylamine). ResearchGate. (2025). Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. (2022). Available at: [Link]

  • Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. (2025). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. (2019). Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. (2017). Available at: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters. (2014). Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. (2025). Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. (2023). Available at: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. (2021). Available at: [Link]

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Application Note & Protocol: A Detailed Guide to the Hydrolysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the efficient hydrolysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the pyrazole acetic acid moiety serves as a key structural motif.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for specific reagent and solvent choices, and a detailed, self-validating protocol designed for reproducibility and high yield.

Introduction and Scientific Context

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The conversion of pyrazole-substituted esters to their corresponding carboxylic acids is a fundamental transformation, unlocking a versatile functional group for further elaboration, such as amide bond formation. The target molecule, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, is a valuable building block in drug discovery programs.

The chosen method for this transformation is a base-mediated hydrolysis, commonly known as saponification.[2] This reaction is preferred over acid-catalyzed hydrolysis in this context because it is practically irreversible. Under basic conditions, the initially formed carboxylic acid is immediately deprotonated to form a carboxylate salt.[2][3] This salt is unreactive towards the alcohol byproduct, effectively driving the reaction to completion.[2][4]

Causality of Reagent Selection:

  • Lithium Hydroxide (LiOH): While other bases like NaOH or KOH are also effective, LiOH is often favored in laboratory settings for ester hydrolysis.[5] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, potentially enhancing the electrophilicity of the carbonyl carbon. Furthermore, lithium salts are often more soluble in mixed aqueous-organic solvent systems compared to their sodium or potassium counterparts, which can be advantageous for reaction homogeneity and rate.[6][7]

  • Tetrahydrofuran (THF)/Water Solvent System: A mixed solvent system is employed to address the solubility mismatch between the organic ester and the inorganic base. THF is an excellent solvent for a wide range of organic molecules, including the starting ester. Water is necessary to dissolve the lithium hydroxide and to act as the ultimate source of the hydroxyl group for the carboxylic acid. The use of a THF/water mixture often results in a homogeneous reaction medium, facilitating efficient interaction between reactants.[8]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2)

The hydrolysis of an ester in the presence of a hydroxide base proceeds through a bimolecular acyl-cleavage (BAC2) mechanism. This is a two-step nucleophilic acyl substitution process.

  • Nucleophilic Addition: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction (Irreversible Step): The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is highly favorable and renders the overall process irreversible under these conditions.[2][3]

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
This compound≥97%(Generic)
Lithium Hydroxide monohydrate (LiOH·H₂O)ACS Reagent(Generic)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(Generic)
Deionized Water (H₂O)Type I(Generic)
Hydrochloric Acid (HCl)2 M aqueous(Generic)
Ethyl Acetate (EtOAc)ACS Grade(Generic)
Brine (saturated aqueous NaCl)(In-house)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade(Generic)
Deuterated Chloroform (CDCl₃) or DMSO-d₆NMR Grade(Generic)
Equipment
Round-bottom flask with stir bar
Condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
pH paper or pH meter
Glassware for extraction and filtration
NMR spectrometer (400 MHz or higher recommended)
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Lithium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care in a well-ventilated area or fume hood. Avoid generating dust.[9]

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Ethyl Acetate: Flammable liquid and can cause eye and respiratory irritation.[10][11]

  • Hydrochloric Acid: Corrosive. Handle with care.

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g).

  • Dissolution: Add THF (e.g., 20 mL) and stir until the ester has completely dissolved.

  • Base Addition: In a separate beaker, dissolve Lithium Hydroxide monohydrate (2.0 eq) in deionized water (e.g., 20 mL). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material (ester) will have a higher Rf value than the product (carboxylate salt, which will likely remain at the baseline). The reaction is typically complete within 2-4 hours. Gentle heating to 40-50°C can be applied to expedite the reaction if necessary.[12]

  • Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A white precipitate of the carboxylic acid product should form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[13]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(5-methyl-1H-pyrazol-1-yl)acetic acid as a solid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Ester in THF add_base Add aqueous LiOH Solution start->add_base 1.0 eq. Ester react Stir at Room Temp. Monitor by TLC (2-4h) add_base->react 2.0 eq. LiOH remove_thf Remove THF via Rotovap react->remove_thf acidify Acidify with 2M HCl to pH 2-3 remove_thf->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Wash with Brine & Dry (MgSO4) extract->dry isolate Isolate Crude Product via Rotovap dry->isolate purify Recrystallize (EtOAc/Hexane) isolate->purify analyze Characterize Product (NMR, MS, etc.) isolate->analyze If crude is pure purify->analyze

Caption: Workflow for the hydrolysis of this compound.

Expected Results and Characterization

Parameter Expected Outcome
Physical State White to off-white solid
Yield >90% (for the crude product)
Purity (by NMR) >95% (after purification)
TLC (1:1 Hex/EtOAc) Starting Material (Ester): Rf ≈ 0.6
Product (Acid): Rf ≈ 0.2 (may streak)
Predicted NMR Spectral Data

The successful synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetic acid can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.35 (s, 1H): Proton on the pyrazole ring (H-3).

  • δ ~5.95 (s, 1H): Proton on the pyrazole ring (H-4).

  • δ ~4.80 (s, 2H): Methylene protons of the acetate group (-CH₂-COOH).

  • δ ~2.25 (s, 3H): Methyl protons on the pyrazole ring (-CH₃).

  • δ ~10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH). This peak is broad and its chemical shift can be variable.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~172.0: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~148.0: Quaternary carbon of the pyrazole ring (C-5).

  • δ ~140.0: Methine carbon of the pyrazole ring (C-3).

  • δ ~106.0: Methine carbon of the pyrazole ring (C-4).

  • δ ~50.0: Methylene carbon of the acetate group (-CH₂-COOH).

  • δ ~11.0: Methyl carbon on the pyrazole ring (-CH₃).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting Material Remains) Insufficient base, short reaction time, or low temperature.Add an additional 0.5 eq of LiOH. If the reaction is still sluggish, warm the mixture to 40-50°C. Ensure the reaction runs for an adequate amount of time.
Low Yield Incomplete extraction of the product. Product is partially soluble in the aqueous layer.Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Increase the number of extractions (e.g., to 5 x 30 mL of ethyl acetate).
Oily Product Instead of Solid Presence of residual solvent or impurities.Ensure all solvent is removed under high vacuum. Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization.
Difficulty with Phase Separation during Extraction Formation of an emulsion.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the saponification of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently and efficiently synthesize the valuable carboxylic acid intermediate, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, in high yield and purity. This application note serves as a comprehensive guide, enabling its seamless integration into synthetic workflows in academic and industrial research settings.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2023, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Hayashi, N., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-585. [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4458. [Link]

  • PubMed. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Pearson+ (YouTube). (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). [Link]

  • MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2021(4), M1296. [Link]

  • Preprints.org. (2023, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link]

  • MySkinRecipes. 2-(1H-Pyrazol-1-yl)Acetic Acid. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Reddit. (2022, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Reddit. (2020). What solvents can you do an ester base hydrolysis in?. r/Chempros. [Link]

  • University of Wisconsin-Madison. (2021, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • The Organic Chemistry Tutor (YouTube). (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(24), 4647. [Link]

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Application Notes & Protocols: Leveraging Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate for Triazole Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of approved pharmaceuticals.[1][2][3][4][5] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Click chemistry, a concept introduced by K.B. Sharpless, offers a powerful set of reactions for the rapid and efficient assembly of complex molecular architectures from modular building blocks.[6][7][8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent example of a click reaction, forming a stable 1,2,3-triazole linkage with high fidelity and under mild, aqueous conditions.[7][9][10]

This guide provides a comprehensive overview and detailed protocols for the strategic use of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate as a foundational building block for click chemistry applications. While this specific molecule is not "click-ready" off the shelf, its inherent chemical handles provide a straightforward path to the synthesis of both azide and alkyne-functionalized pyrazole derivatives. We will explore the rationale behind the necessary synthetic modifications and provide step-by-step protocols for the subsequent CuAAC reaction, empowering researchers to leverage this valuable scaffold in their drug discovery and bioconjugation endeavors.

From Inert Precursor to "Click-Ready" Reagent: A Strategic Functionalization

The core challenge in utilizing this compound in a click reaction is the absence of a terminal alkyne or an azide group. The ester functionality, however, presents a versatile handle for introducing these moieties. The following section outlines the conceptual approach and the underlying chemical logic for transforming the starting material into a reactive partner for CuAAC.

Conceptual Workflow: Ester to Click Handle

The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an alcohol. This alcohol serves as a key intermediate for the introduction of either an azide (via tosylation followed by azide displacement) or a terminal alkyne (via etherification with a suitable alkyne-containing electrophile).

G A This compound B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 2-(5-methyl-1H-pyrazol-1-yl)acetic acid B->C D Reduction (e.g., LiAlH4, THF) C->D E 2-(5-methyl-1H-pyrazol-1-yl)ethanol D->E F Tosylation (TsCl, Pyridine) then Azide Substitution (NaN3, DMF) E->F H Etherification (e.g., Propargyl bromide, NaH, THF) E->H G 1-(2-azidoethyl)-5-methyl-1H-pyrazole (Click-Ready Azide) F->G I 5-methyl-1-(2-(prop-2-yn-1-yloxy)ethyl)-1H-pyrazole (Click-Ready Alkyne) H->I

Caption: Synthetic pathway for functionalizing this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of "click-ready" pyrazole derivatives and their subsequent use in a CuAAC reaction.

Protocol 1: Synthesis of 1-(2-azidoethyl)-5-methyl-1H-pyrazole (Click-Ready Azide)

Causality: This protocol first hydrolyzes the ester to a carboxylic acid, which is then reduced to a primary alcohol. The alcohol is a poor leaving group, so it is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution with sodium azide.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.

Step 2: Reduction to 2-(5-methyl-1H-pyrazol-1-yl)ethanol

  • To a solution of 2-(5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain 2-(5-methyl-1H-pyrazol-1-yl)ethanol.

Step 3: Tosylation and Azidation

  • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)ethanol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude tosylate.

  • Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (NaN3) (3.0 eq).

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-azidoethyl)-5-methyl-1H-pyrazole.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This protocol utilizes an in-situ generation of the active Cu(I) catalyst from CuSO4 and a reducing agent, sodium ascorbate.[11][12] The use of a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilizes the Cu(I) oxidation state and accelerates the reaction.[11][12]

Materials:

  • Pyrazole-azide (e.g., 1-(2-azidoethyl)-5-methyl-1H-pyrazole) (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.01 - 0.1 eq)

  • Sodium ascorbate (0.05 - 0.5 eq)

  • TBTA or THPTA (0.01 - 0.1 eq, equimolar to CuSO4)

  • Solvent: t-BuOH/H2O (1:1), DMF, or DMSO

Procedure:

  • To a reaction vessel, add the pyrazole-azide, the terminal alkyne, and the solvent.

  • In a separate vial, prepare a stock solution of CuSO4·5H2O in water. In another vial, prepare a stock solution of sodium ascorbate in water.

  • Add the CuSO4 solution to the reaction mixture, followed by the TBTA or THPTA ligand.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Wash the combined organic layers with saturated aqueous NH4Cl (to remove copper), water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

G cluster_0 Reactant Preparation cluster_1 Catalyst System A Pyrazole-Azide G Combine Reactants in Solvent A->G B Terminal Alkyne B->G C Solvent (t-BuOH/H2O, DMF, etc.) C->G D CuSO4·5H2O H Add Catalyst System (CuSO4, Ligand, then Ascorbate) D->H E Sodium Ascorbate (Reducing Agent) E->H F Ligand (TBTA/THPTA) F->H G->H I Stir at Room Temperature (Monitor by TLC/LC-MS) H->I J Work-up and Purification I->J K 1,4-Disubstituted 1,2,3-Triazole Product J->K

Caption: General workflow for a CuAAC reaction.

Data Presentation: Reaction Parameters and Considerations

ParameterRecommended RangeRationale & Key Considerations
[Reactant] 0.01 - 1.0 MHigher concentrations generally lead to faster reaction rates.
Alkyne:Azide Ratio 1.0 - 1.2 : 1.0A slight excess of one reagent can drive the reaction to completion.
[CuSO4] 1 - 10 mol%Lower catalyst loading is preferred to minimize cellular toxicity in bioconjugation.[6]
[Sodium Ascorbate] 5 - 50 mol%A stoichiometric excess relative to copper is required to maintain the Cu(I) state.
[Ligand] 1 - 10 mol%Equimolar to CuSO4. THPTA is recommended for aqueous/biological systems.[11]
Solvent t-BuOH/H2O, DMF, DMSOChoice depends on the solubility of the reactants. t-BuOH/H2O is a common choice.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.

The Dual Role of Pyrazole: Reactant and Potential Ligand

An intriguing aspect of using pyrazole derivatives in CuAAC is the potential for the pyrazole moiety itself to act as a ligand for the copper catalyst. Pyrazoles are known to coordinate with transition metals, including copper, and can influence their catalytic activity.[13][14][15][16][17] While dedicated ligands like TBTA or THPTA are recommended for robust and reproducible results, researchers should be aware that the pyrazole in their substrate could participate in the catalytic cycle. This may manifest as unexpected rate enhancements or inhibitions, particularly at high substrate concentrations.

Conclusion and Future Perspectives

This compound, while not directly applicable in click chemistry, serves as an excellent and versatile starting material for the synthesis of pyrazole-containing molecules poised for CuAAC. The protocols outlined in this guide provide a clear and rational pathway for its functionalization and subsequent use in the construction of novel triazole-pyrazole hybrids. The modularity of click chemistry, combined with the proven biological relevance of the pyrazole scaffold, offers a powerful strategy for accelerating the discovery and development of new therapeutic agents.[6][9][18] Future work could explore the development of one-pot procedures for the functionalization and click reaction, further streamlining the synthesis of these valuable compounds.

References

  • Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery.
  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applic
  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article.
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  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Chemical Biology.
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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
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Synthetic Routes to Novel Heterocycles Using Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Pyrazole-Functionalized Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Fused heterocyclic systems incorporating the pyrazole ring, such as pyrazolo[1,5-a]pyrimidines, are of particular interest due to their significant therapeutic potential, including roles as kinase inhibitors in cancer therapy.[3] Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a strategically functionalized starting material, offering multiple reactive sites for the construction of novel and complex heterocyclic scaffolds. This guide explores its application in two powerful synthetic strategies: the construction of fused pyrazolo[1,5-a]pyrimidines and its use in multicomponent reactions to generate highly substituted pyranopyrazoles.

I. Synthesis of Novel Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry, often involving the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[4][5][6] While this compound does not possess a free amino group for direct cyclization, its active methylene group can be exploited to construct a suitable precursor for intramolecular cyclization. This section outlines a protocol for the synthesis of a novel 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivative.

Causality Behind Experimental Choices

The proposed synthetic route involves an initial acylation of the active methylene group of this compound, followed by the introduction of a nitrogen source to facilitate cyclization. The choice of benzoyl chloride for acylation introduces a phenyl group, a common substituent in bioactive molecules. The subsequent reaction with hydroxylamine hydrochloride introduces the necessary nitrogen atom and promotes cyclization to the desired pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Workflow and Mechanism

The overall synthetic strategy is a two-step process. The first step is a base-mediated acylation of the active methylene group. The second step is a cyclization reaction with hydroxylamine, which proceeds through the formation of an oxime intermediate, followed by an intramolecular nucleophilic attack and dehydration to yield the final aromatic heterocyclic system.

G start This compound intermediate1 Ethyl 2-(5-methyl-1H-pyrazol-1-yl)-3-oxo-3-phenylpropanoate start->intermediate1 1. NaH, THF 2. Benzoyl Chloride intermediate2 Oxime Intermediate intermediate1->intermediate2 NH2OH.HCl, Pyridine product Ethyl 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate intermediate2->product Heat, Dehydration

Caption: Synthetic workflow for a novel pyrazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)-3-oxo-3-phenylpropanoate

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Benzoyl chloride (1.1 eq)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere.

  • Procedure: a. Suspend sodium hydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the suspension to 0 °C using an ice bath. c. Add a solution of this compound in anhydrous THF dropwise to the cooled suspension over 30 minutes. d. Stir the mixture at 0 °C for 1 hour. e. Add benzoyl chloride dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 12 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. i. Extract the aqueous layer with ethyl acetate (3 x 50 mL). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reagents and Setup:

    • Ethyl 2-(5-methyl-1H-pyrazol-1-yl)-3-oxo-3-phenylpropanoate (1.0 eq)

    • Hydroxylamine hydrochloride (1.5 eq)

    • Pyridine

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. Dissolve the purified product from Step 1 in pyridine in a round-bottom flask. b. Add hydroxylamine hydrochloride to the solution. c. Heat the reaction mixture to reflux for 6 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Adjust the pH to ~5-6 with concentrated HCl. g. Collect the precipitated solid by filtration, wash with cold water, and dry. h. Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Data Summary
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Analytical Data (Predicted)
Ethyl 2-(5-methyl-1H-pyrazol-1-yl)-3-oxo-3-phenylpropanoateC₁₅H₁₆N₂O₃272.3070-80¹H NMR: signals for ethyl, methyl, pyrazole, and phenyl protons. IR: C=O stretching for ketone and ester.
Ethyl 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₅H₁₃N₃O₃283.2860-70¹H NMR: disappearance of methylene protons, appearance of pyrimidine proton. IR: O-H stretch. MS: M+ peak at 283.

II. One-Pot Multicomponent Synthesis of Novel Pyranopyrazoles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step, which is both time and resource-efficient.[7][8] The active methylene group in this compound makes it an excellent candidate for participation in MCRs, analogous to the widely used ethyl acetoacetate.[2] This section details a protocol for a four-component reaction to synthesize novel 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.

Causality Behind Experimental Choices

This one-pot synthesis leverages the reactivity of four key components: an aromatic aldehyde, malononitrile, hydrazine hydrate, and this compound. The reaction is typically catalyzed by a base, such as piperidine, which facilitates the initial condensations and subsequent cyclization. The choice of these components allows for the rapid assembly of a complex heterocyclic scaffold with multiple points of diversity.

Experimental Workflow and Mechanism

The reaction proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile. Concurrently, this compound reacts with hydrazine hydrate to form a pyrazolone intermediate in situ. This intermediate then undergoes a Michael addition to the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.

G A Aromatic Aldehyde E Knoevenagel Adduct A->E B Malononitrile B->E C This compound F Pyrazolone Intermediate C->F D Hydrazine Hydrate D->F G Michael Adduct E->G F->G H Final Product: Dihydropyrano[2,3-c]pyrazole G->H Intramolecular Cyclization

Caption: Multicomponent reaction for dihydropyrano[2,3-c]pyrazole synthesis.

Detailed Experimental Protocol
  • Reagents and Setup:

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • This compound (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Ethanol

    • Piperidine (catalytic amount)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. In a round-bottom flask, combine the aromatic aldehyde, malononitrile, this compound, and ethanol. b. Add a catalytic amount of piperidine to the mixture. c. Stir the mixture at room temperature for 10 minutes. d. Add hydrazine hydrate to the reaction mixture. e. Heat the reaction to reflux for 4-6 hours. f. Monitor the reaction progress by TLC. g. Upon completion, cool the reaction mixture to room temperature. h. The product will often precipitate from the solution. Collect the solid by filtration. i. Wash the solid with cold ethanol and dry. j. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary
R-group (from aldehyde)Product Molecular FormulaMolecular WeightExpected Yield (%)Key Analytical Data (Predicted)
PhenylC₁₉H₁₇N₅O331.3780-90¹H NMR: signals for pyrazole, phenyl, and pyran rings. IR: NH₂ and C≡N stretches.
4-ChlorophenylC₁₉H₁₆ClN₅O365.8280-90¹H NMR: signals consistent with the structure. MS: Isotopic pattern for chlorine.
4-MethoxyphenylC₂₀H₁₉N₅O₂361.3980-90¹H NMR: signal for methoxy group.

Conclusion

This compound is a highly adaptable building block for the synthesis of novel heterocyclic compounds. Its active methylene group provides a handle for constructing both fused and highly substituted heterocyclic systems through cyclocondensation and multicomponent reactions, respectively. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this versatile starting material in the pursuit of new therapeutic agents and other functional molecules.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells.
  • Synthesis, structure and biological activities of substituted pyrazol-5-yl-carbonyl-heterocycles.
  • Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • General Method for the preparation of carbaldehydes containing pyrazole. Heterocyclic Letters.
  • Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids.
  • Multi-Component Reactions in Heterocyclic Chemistry. Semantic Scholar.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Thieme.
  • Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar.
  • Pyrazole Heterocycle Synthesis Guide. Scribd.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate.

Sources

"scale-up synthesis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound serves as a key intermediate for the synthesis of more complex pharmacologically active molecules.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the N-alkylation of 5-methylpyrazole. The guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, safety considerations, work-up, purification, and analytical characterization suitable for a gram- to kilogram-scale production.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is the direct N-alkylation of 5-methylpyrazole with ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution where the pyrazole nitrogen atom attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

Reaction Scheme: Reaction Scheme for the synthesis of this compound

Causality Behind Experimental Choices:

  • Regioselectivity: A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. Alkylation can potentially occur at either the N1 or N2 position. In the case of 5-methylpyrazole, alkylation predominantly occurs at the N1 position. This preference is attributed to steric hindrance from the methyl group at the C5 position, which disfavors the approach of the alkylating agent to the adjacent N1 nitrogen, thus directing it to the less hindered N2 nitrogen. However, the resulting product nomenclature designates the substituted nitrogen as N1. Several studies have explored methods to achieve high N1 regioselectivity in pyrazole alkylations.[3][4][5]

  • Choice of Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is selected. Its role is to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is a much stronger nucleophile. Using an inorganic base prevents competitive side reactions, such as the reaction of the base with the electrophilic ethyl bromoacetate. It is also inexpensive, easy to handle on a large scale, and can be readily removed by filtration after the reaction.[6][7]

  • Choice of Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the pyrazole and the potassium carbonate salt (to some extent), facilitating the reaction while having a convenient boiling point for reflux conditions and subsequent removal. Other solvents like DMF could be used, but ACN often provides a cleaner reaction profile and is easier to remove during work-up.[8]

Health and Safety Hazard Analysis

All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9]

  • Ethyl Bromoacetate (CAS: 105-36-2): Highly toxic, flammable, and a potent lachrymator (causes tears).[10][11] Avoid inhalation of vapors and contact with skin and eyes. It should be handled exclusively in a fume hood.[12] Emergency eyewash stations and safety showers must be readily accessible.[12]

  • 5-Methylpyrazole (CAS: 930-36-9): Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Potassium Carbonate (CAS: 584-08-7): Causes serious eye irritation. Avoid creating dust.

  • Acetonitrile (CAS: 75-05-8): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis to produce approximately 100 g of the target compound.

Table 1: Reagent and Solvent Quantities

Reagent/SolventCAS No.Molar Mass ( g/mol )Molar Equiv.Amount (moles)Mass (g)Volume (mL)Density (g/mL)
5-Methylpyrazole930-36-982.101.00.73160.0~59.41.01
Ethyl Bromoacetate105-36-2167.001.10.804134.390.21.506
Potassium Carbonate584-08-7138.211.51.097151.6--
Acetonitrile (ACN)75-05-841.05---10000.786
Ethyl Acetate141-78-688.11---15000.902
Deionized Water7732-18-518.02---10001.00
Brine (sat. NaCl)7647-14-558.44---500~1.2
Experimental Procedure
  • Reactor Setup:

    • Assemble a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

    • Ensure the setup is securely clamped in a heating mantle placed within a secondary containment unit.

    • Purge the system with dry nitrogen.

  • Reagent Charging:

    • To the flask, add acetonitrile (1000 mL), 5-methylpyrazole (60.0 g, 0.731 mol), and powdered potassium carbonate (151.6 g, 1.097 mol).

    • Begin vigorous stirring to create a well-mixed slurry.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (approx. 80-82 °C).

    • Once at reflux, add ethyl bromoacetate (134.3 g, 0.804 mol) dropwise via an addition funnel over 60-90 minutes. Note: The addition may be slightly exothermic; maintain a steady reflux rate.

    • After the addition is complete, continue to stir the reaction mixture at reflux.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Silica gel, eluting with 30% Ethyl Acetate in Hexane. Visualize with UV light and/or potassium permanganate stain. The product (higher Rf) should appear as the starting 5-methylpyrazole (lower Rf) is consumed.

    • The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the slurry through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 100 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Remove the bulk of the acetonitrile and ethyl acetate using a rotary evaporator.

    • To the resulting crude oil, add ethyl acetate (500 mL) and deionized water (500 mL). Shake and separate the layers.

    • Wash the organic layer sequentially with deionized water (2 x 250 mL) and then with saturated brine solution (1 x 250 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • For high purity, the crude oil should be purified by vacuum distillation.

    • Set up a short-path distillation apparatus.

    • Collect the fraction boiling at approximately 95-100 °C at 1 mmHg. The product is expected to be a colorless to pale yellow oil.

    • Typical Yield: 95-110 g (77-89%).

Process Workflow Visualization

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Setup 1. Reactor Setup (3L Flask, Stirrer, Condenser) Inert 2. Purge with Nitrogen Setup->Inert Charge 3. Charge Reagents (ACN, 5-Methylpyrazole, K2CO3) Inert->Charge Heat 4. Heat to Reflux (~82°C) Charge->Heat Add 5. Add Ethyl Bromoacetate (Dropwise, 60-90 min) Heat->Add Monitor 6. Monitor by TLC/HPLC (4-6 hours) Add->Monitor Cool 7. Cool to Room Temp Monitor->Cool Filter 8. Filter Salts Cool->Filter Concentrate 9. Concentrate Filtrate Filter->Concentrate Extract 10. Liquid-Liquid Extraction (EtOAc / Water) Concentrate->Extract Dry 11. Dry & Concentrate Extract->Dry Purify 12. Vacuum Distillation Dry->Purify Product Final Product: This compound Purify->Product Analyze 13. QC Analysis (NMR, GC-MS, Purity) Product->Analyze

Sources

Application Notes and Protocols for the Derivatization of the Ester Group in Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Topic: Derivatization of the Ester Group in Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The ester functionality of this molecule serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as carboxylic acids, amides, alcohols, and other esters. This guide provides detailed application notes and protocols for the key derivatizations of the ester group, offering insights into the underlying chemical principles and practical experimental guidance.

Core Derivatization Strategies

The primary transformations of the ethyl ester group in this compound involve nucleophilic acyl substitution and reduction reactions. This guide will focus on four principal derivatizations:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.

  • Amidation: Formation of amides by reaction with primary or secondary amines.

  • Reduction: Conversion of the ester to the primary alcohol, 2-(5-methyl-1H-pyrazol-1-yl)ethanol.

  • Transesterification: Exchange of the ethyl group with other alkyl or aryl groups to generate novel esters.

These transformations open avenues for further molecular elaboration, such as peptide couplings, introduction of new functional groups, and modification of physicochemical properties like solubility and lipophilicity.

Diagram of Derivatization Pathways

Derivatization_Pathways cluster_0 Derivatization Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Amidation Amidation This compound->Amidation R1R2NH Reduction Reduction This compound->Reduction LiAlH4 Transesterification Transesterification This compound->Transesterification R'OH, H+ or Base 2-(5-methyl-1H-pyrazol-1-yl)acetic acid 2-(5-methyl-1H-pyrazol-1-yl)acetic acid Hydrolysis->2-(5-methyl-1H-pyrazol-1-yl)acetic acid 2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives 2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives Amidation->2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives 2-(5-methyl-1H-pyrazol-1-yl)ethanol 2-(5-methyl-1H-pyrazol-1-yl)ethanol Reduction->2-(5-methyl-1H-pyrazol-1-yl)ethanol New Ester Derivatives New Ester Derivatives Transesterification->New Ester Derivatives

Caption: Key derivatization pathways of the ester group.

Hydrolysis to 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

Scientific Rationale: Ester hydrolysis is a fundamental reaction that proceeds via nucleophilic acyl substitution. It can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for its irreversibility, as the carboxylate salt formed does not react with the alcohol byproduct. Acid-catalyzed hydrolysis is a reversible process, and the equilibrium must be driven towards the products, typically by using a large excess of water.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is often high-yielding and straightforward.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the carboxylic acid product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.

Data Presentation:

ParameterValue
Reactant This compound
Reagents NaOH or LiOH, HCl
Solvent EtOH/H₂O or THF/H₂O
Temperature Room Temperature to 50 °C
Typical Yield >90%
Product 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

Amidation to 2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives

Scientific Rationale: The formation of amides from esters can be achieved through two primary routes: a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling, or a direct amidation of the ester. The two-step approach is classic and reliable, utilizing well-established peptide coupling reagents. Direct amidation offers a more atom-economical alternative but often requires more forcing conditions or specific catalysts.

Protocol 2A: Two-Step Amidation via the Carboxylic Acid

This method is highly versatile and compatible with a wide range of amines.

Step 1: Hydrolysis

  • Follow Protocol 1 to synthesize and isolate 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.

Step 2: Amide Coupling

Materials:

  • 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Coupling agent: e.g., HATU, HBTU, or EDC with HOBt

  • Organic base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous solvent: e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 - 1.2 eq) and, if using EDC, HOBt (1.1 - 1.2 eq).

  • Add the organic base (e.g., DIPEA) to the mixture.

  • Finally, add the desired amine (1.0 - 1.1 eq).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2B: Direct Amidation of the Ester

This method is more direct but may require optimization depending on the amine's reactivity.[1][2][3]

Materials:

  • This compound

  • Desired amine (1.5 - 2.0 eq)

  • Strong base: e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous aprotic solvent: e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired amine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the strong base (e.g., LiHMDS, 1.0 M in THF, 1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Amidation Workflow

Amidation_Workflow cluster_0 Two-Step Amidation cluster_1 Direct Amidation Start_Ester Ethyl Ester Hydrolysis Hydrolysis (Protocol 1) Start_Ester->Hydrolysis Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Protocol 2A) Carboxylic_Acid->Amide_Coupling Amide_Product Amide Derivative Amide_Coupling->Amide_Product Direct_Start_Ester Ethyl Ester Direct_Amidation Direct Amidation (Protocol 2B) Direct_Start_Ester->Direct_Amidation Direct_Amide_Product Amide Derivative Direct_Amidation->Direct_Amide_Product

Caption: Workflow for two-step versus direct amidation.

Reduction to 2-(5-methyl-1H-pyrazol-1-yl)ethanol

Scientific Rationale: The reduction of esters to primary alcohols is a common and important transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide variety of carbonyl compounds, including esters.[4][5] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the ethoxide and subsequent reduction of the intermediate aldehyde.

Protocol 3: LAH Reduction

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate (for quenching)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.

  • Work-up (Fieser Method): [6] Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to 1 hour until a granular precipitate forms.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify by column chromatography if necessary.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF or Et₂O
Temperature 0 °C to Room Temperature
Typical Yield 80-95%
Product 2-(5-methyl-1H-pyrazol-1-yl)ethanol

Transesterification to New Ester Derivatives

Scientific Rationale: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.[7] The choice of catalyst depends on the stability of the substrates and products to acidic or basic conditions. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent.

Protocol 4: Acid-Catalyzed Transesterification

This method is suitable for acid-stable substrates.

Materials:

  • This compound

  • Desired alcohol (e.g., benzyl alcohol, isopropanol; used in large excess)

  • Acid catalyst: e.g., Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene or the reactant alcohol as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).

  • Add a catalytic amount of the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or p-TsOH).

  • Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used if toluene is a co-solvent to remove the ethanol byproduct and drive the equilibrium.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The derivatization of the ester group in this compound provides access to a wide array of valuable compounds for drug discovery and materials science. The protocols outlined in this guide for hydrolysis, amidation, reduction, and transesterification offer robust and adaptable methods for synthesizing carboxylic acids, amides, alcohols, and novel esters. Careful consideration of the reaction mechanisms and experimental conditions will enable researchers to efficiently expand their chemical libraries based on this versatile pyrazole scaffold.

References

  • Stoyanov, R. S., & Stoyanova, R. A. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21437-21445. [Link]

  • Khatun, N., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(11), 4334-4340. [Link]

  • de Figueiredo, R. M., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(12), 1598. [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • Valle, M. S., & Le-gro, M. A. (2016). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 4(3), 57-61. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Ali, M. A., et al. (2020). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated TiO2/SnO2 nanocomposite as a green heterogeneous catalyst. RSC Advances, 10(56), 33957-33966. [Link]

  • Romero, E., et al. (2020). Enzyme‐Catalyzed Synthesis of Esters in Water. ChemCatChem, 12(17), 4242-4249. [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This resource is tailored for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-proven insights into optimizing this crucial N-alkylation reaction, focusing on overcoming common hurdles such as low yield and poor regioselectivity.

Overview of the Synthesis

The target molecule, this compound, is synthesized via the N-alkylation of 5-methylpyrazole with an ethyl haloacetate. This reaction is a cornerstone of heterocyclic chemistry, frequently employed in the construction of pharmacologically relevant scaffolds. The primary challenge lies in controlling the regioselectivity of the alkylation, as the unsymmetrical pyrazole ring possesses two reactive nitrogen atoms (N-1 and N-2), leading to the potential formation of two constitutional isomers. The desired product is the N-1 alkylated isomer, while the N-2 isomer is often an undesired byproduct.

The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.

Reaction Scheme & Isomer Formation

Caption: General reaction scheme for the N-alkylation of 5-methylpyrazole.

Recommended Standard Protocol

This protocol is optimized for selectively synthesizing the N-1 isomer. It employs a common and effective base/solvent system to maximize yield and regioselectivity.

Materials:

  • 5-methylpyrazole (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methylpyrazole (1.0 equiv) and anhydrous DMF (approx. 5-10 mL per gram of pyrazole).

  • Base Addition: Add anhydrous potassium carbonate (2.0 equiv) to the solution.

    • Scientist's Note: K₂CO₃ is a moderately strong base, sufficient for deprotonating the pyrazole. Using it in powdered form increases the surface area and reaction rate. Anhydrous conditions are critical as water can quench the pyrazolate anion and hinder the reaction.[1]

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

  • Alkylating Agent Addition: Add ethyl bromoacetate (1.1 equiv) dropwise to the suspension. An exothermic reaction may be observed.

    • Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the limiting pyrazole. Ethyl bromoacetate is a good electrophile due to the bromine leaving group.[1]

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the 5-methylpyrazole spot is consumed (typically 4-12 hours).

  • Workup: a. Quench the reaction by pouring the mixture into cold water. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired N-1 isomer from any N-2 isomer and other impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product. What are the potential causes and how can I improve the outcome?

A: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.[2]

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole.[1]

    • Strength: While K₂CO₃ is often effective, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary, especially if your reagents are not fully active.[1][3] NaH ensures near-complete deprotonation.

    • Anhydrous Conditions: Moisture is highly detrimental. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Water will consume the base and the pyrazolate anion.[1]

  • Check Reagent Quality:

    • Starting Materials: Ensure the purity of your 5-methylpyrazole and ethyl bromoacetate. Impurities can lead to side reactions.[4]

    • Alkylating Agent Reactivity: The reactivity of the leaving group is critical. If using ethyl chloroacetate, consider switching to ethyl bromoacetate or ethyl iodoacetate, as the reactivity trend is I > Br > Cl.[1][5]

  • Assess Solubility: Poor solubility of the pyrazole salt can slow the reaction. If using a less polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly improve solubility and reaction rates.[1]

  • Reaction Temperature: Most N-alkylations of pyrazoles proceed well at room temperature, but gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate. However, be aware that higher temperatures may negatively impact regioselectivity.

Issue 2: Poor Regioselectivity (High N-2 Isomer Formation)

Q: My final product is a mixture of N-1 and N-2 isomers that are difficult to separate. How can I favor the formation of the desired N-1 isomer?

A: Controlling regioselectivity is the primary challenge in the alkylation of unsymmetrical pyrazoles.[3][6] The outcome is governed by a delicate balance of steric and electronic factors, which can be influenced by your choice of reaction conditions.

  • Steric Hindrance: The N-1 position is adjacent to the methyl group at C-5, making it more sterically hindered than the N-2 position. The alkylating agent will preferentially attack the less hindered nitrogen atom.[7]

  • Solvent and Base Selection: This is the most effective way to control the reaction.

    • To Favor N-1 Alkylation: Use a strong base like NaH in a non-polar or moderately polar solvent like THF. The resulting sodium pyrazolate tends to exist as aggregates, where the less-hindered N-2 position is coordinated with the sodium cation, leaving the more hindered (but more nucleophilic) N-1 position available for attack.

    • To Favor N-2 Alkylation: Using a weaker base like K₂CO₃ in a highly polar aprotic solvent like DMF or DMSO often leads to a higher proportion of the N-2 isomer.[1] In these solvents, the pyrazolate exists as a "freer" anion, and the electrophile attacks the sterically more accessible N-2 position.

Optimization of Reaction Conditions for Regioselectivity
ParameterCondition Favoring N-1 IsomerCondition Favoring N-2 IsomerRationale
Base Strong (e.g., NaH)Weaker (e.g., K₂CO₃, Cs₂CO₃)Stronger bases with smaller cations can lead to aggregation that sterically shields the N-2 position.[8]
Solvent Less Polar (e.g., THF, Toluene)Polar Aprotic (e.g., DMF, DMSO)Polar solvents solvate the cation, leading to a "freer" pyrazolate anion where steric accessibility at N-2 dominates.[1]
Temperature Lower TemperatureHigher TemperatureHigher temperatures can sometimes overcome the steric barrier at the N-1 position but often favor the thermodynamically stable product, which may not be the desired one.
Issue 3: Difficulty in Product Purification

Q: The N-1 and N-2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What can I do?

A: This is a frequent challenge. If optimizing the reaction for regioselectivity is not sufficient, consider the following purification strategies:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A shallow gradient elution or an isocratic elution with a finely tuned solvent mixture (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) can improve separation.

    • Column Size: Use a longer, narrower column to increase the number of theoretical plates.

  • Recrystallization: If the product is a solid, recrystallization can sometimes be effective for separating isomers, especially if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.

  • Preparative HPLC: For high-purity requirements and small-scale work, preparative reverse-phase HPLC is an excellent, albeit more expensive, option for separating isomers with very similar polarities.

Visualization of Key Processes

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_tlc Analyze Reaction by TLC/LC-MS start->check_tlc sm_present Starting Material (SM) Remains check_tlc->sm_present SM Detected no_sm No SM, Complex Mixture check_tlc->no_sm No SM increase_time Increase Reaction Time or Temperature sm_present->increase_time stronger_base Use Stronger Base (e.g., NaH) sm_present->stronger_base change_solvent Improve Solubility (Switch to DMF/DMSO) sm_present->change_solvent side_reactions Side Reactions or Decomposition Suspected no_sm->side_reactions check_reagents Verify Reagent Quality & Anhydrous Conditions increase_time->check_reagents stronger_base->check_reagents side_reactions->check_reagents G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack pyrazole 5-Methylpyrazole anion Pyrazolate Anion (Resonance Stabilized) pyrazole->anion + Base base Base (-B) anion->base + HB product_n1 N-1 Isomer anion->product_n1 Attack at N-1 (More Hindered) product_n2 N-2 Isomer anion->product_n2 Attack at N-2 (Less Hindered) electrophile Ethyl Bromoacetate (E)

Caption: The two competing pathways in the N-alkylation of 5-methylpyrazole.

References

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. 1

  • Larock, R. C., & Pelphrey, P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. Link

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Link

  • Pelphrey, P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Link

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. Link

  • BenchChem Technical Support. (2025). Troubleshooting low conversion rates in pyrazole synthesis. 4

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Link

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. Link

  • del Campo, R., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5548-5556. Link

  • del Campo, R., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5548-5556. Link

  • BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation. 2

  • ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... Link

  • Claramunt, R. M., et al. (2006). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 62(16), 3845-3855. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Link

  • PrepChem. (n.d.). Synthesis of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate. Link

  • ChemicalBook. (n.d.). ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate synthesis. Link

  • Guerrini, G., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42. Link

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Link

  • PrepChem. (n.d.). Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-acetate. Link

  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 347(1-2), 99-106. Link

  • PubChem. (n.d.). Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. Link

  • Martins, M. A. P., et al. (2017). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

  • Ghorbani-Vaghei, R., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-15. Link

  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 740-747. Link

  • Kralj, I., et al. (1999). Determination of the geometrical isomers of ethyl 2,4-decadienoate. Journal of Chromatography A, 847(1-2), 359-363. Link

Sources

"purification challenges of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic building block. The synthesis, typically an N-alkylation of 5-methylpyrazole with an ethyl haloacetate, is straightforward in principle but often presents significant purification challenges, primarily due to the formation of a closely related regioisomer and the presence of unreacted starting materials.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning your purification strategy.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A: The impurity profile is typically dominated by three components arising directly from the reaction chemistry:

  • N-2 Regioisomer (Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate): This is the most challenging impurity. 5-Methylpyrazole has two reactive nitrogen atoms, and alkylation can occur at either one. The N-1 (desired) and N-2 (undesired) isomers have very similar molecular weights and polarities, making their separation difficult.

  • Unreacted 5-methylpyrazole: Incomplete reactions will leave residual starting pyrazole. As a weakly basic compound, it can be readily removed.[1]

  • Unreacted Ethyl Bromoacetate (or other haloacetate): This electrophilic starting material may persist if the reaction does not go to completion.

  • Hydrolysis Product (2-(5-methyl-1H-pyrazol-1-yl)acetic acid): If the reaction or workup is performed in the presence of water and base or acid, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

Q2: How can I definitively distinguish between the desired N-1 and the undesired N-2 regioisomers?

A: ¹H NMR spectroscopy is the most powerful and accessible tool for this purpose. The electronic environment of the pyrazole ring protons is different in each isomer.

  • For the desired N-1 isomer (this compound): The CH₂ group of the acetate moiety is attached to the nitrogen adjacent to the methyl-substituted carbon. This results in a specific set of chemical shifts for the two pyrazole ring protons. You would expect two distinct signals, likely doublets, in the aromatic region (~6.0-7.5 ppm).

  • For the N-2 isomer (Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate): The CH₂ group is attached to the nitrogen adjacent to an unsubstituted carbon. This different electronic environment will cause the corresponding pyrazole ring protons to have different chemical shifts compared to the N-1 isomer. The most significant change is often observed in the proton at the C5 position, which is adjacent to the alkylated nitrogen.

A definitive structural confirmation can be achieved through 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the CH₂ protons and the C5 carbon of the pyrazole ring in the N-1 isomer.

Q3: What is the best overall purification strategy to obtain high-purity material?

A: A multi-step approach is most effective. Do not rely on a single technique. The optimal workflow is:

  • Aqueous Acid-Base Workup: First, perform an acid-base extraction to remove the bulk of ionizable impurities. This step simplifies the subsequent, more precise chromatographic separation.[1][2]

  • Flash Column Chromatography: After the initial cleanup, use silica gel chromatography to separate the neutral target compound from the closely related N-2 regioisomer and any other non-ionizable impurities.[3][4]

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My two main product spots have very similar R_f values on TLC and co-elute during chromatography.

  • Likely Cause: You are observing the N-1 and N-2 regioisomers. Their similar structures result in nearly identical polarities, making separation challenging with standard solvent systems.

  • Solution: High-Resolution Flash Chromatography. Standard elution systems (e.g., 30% Ethyl Acetate in Hexane) may not be sufficient. You must systematically optimize your mobile phase to maximize the difference in retention (ΔR_f).

    • Employ a Shallow Gradient: Instead of a steep gradient, run a very shallow one (e.g., increasing from 5% to 20% ethyl acetate over 20-30 column volumes). This elongates the elution profile, providing more opportunity for separation.

    • Modify the Solvent System: If hexane/ethyl acetate fails, introduce solvents with different selectivities. Toluene can sometimes improve separation of aromatic isomers. A small percentage of a more polar solvent like isopropanol or methanol can also alter selectivity, but use it sparingly to avoid eluting everything too quickly.

    • Dry Loading: Always use a dry loading technique. Dissolving the crude product in a strong solvent like DCM or methanol and loading it directly onto the column will ruin the separation. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting powder onto the top of your column bed.[5][6]

Solvent System (v/v) Typical Starting Point Notes & Optimization Strategy
Hexane / Ethyl Acetate90:10 → 70:30The standard choice. Use a very shallow gradient for isomer separation.[4]
Toluene / Ethyl Acetate95:5 → 80:20Toluene's aromaticity can offer different selectivity for heterocyclic isomers.
Dichloromethane / Methanol99:1 → 95:5For more polar compounds, but be cautious as it can reduce resolution.
Hexane / Isopropanol98:2 → 90:10Isopropanol as a modifier can sometimes improve separation where ethyl acetate fails.

Problem: My crude product is a sticky, dark oil that is difficult to handle and purify.

  • Likely Cause: The presence of unreacted 5-methylpyrazole and potentially some salt byproducts from the reaction base. These impurities can prevent your product from crystallizing and interfere with chromatography.

  • Solution: Implement an Acid-Base Extraction Protocol. This liquid-liquid extraction technique uses the different acid/base properties of the components to separate them into aqueous and organic layers. The target ester is neutral, while unreacted 5-methylpyrazole is basic and any hydrolyzed acid is acidic.

    • See Protocol 2: Acid-Base Extraction Workflow for a detailed, step-by-step procedure. This is a critical preliminary purification step that should be performed before any chromatography.[1][2]

Problem: I'm experiencing significant product loss on the silica gel column.

  • Likely Cause: Pyrazoles are basic heterocycles that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, and decomposition, all of which lower your isolated yield.

  • Solution: Deactivate the Silica Gel. Neutralize the acidic sites on the silica by adding a small amount of a volatile amine to your eluent system.

    • Add 0.1-0.5% triethylamine (Et₃N) to your mobile phase mixture (e.g., for every 1000 mL of eluent, add 1-5 mL of Et₃N). This competing base will occupy the acidic sites on the silica, allowing your basic pyrazole product to elute cleanly and without tailing, significantly improving recovery.[7]

Part 3: Experimental Protocols & Workflows

These protocols provide detailed, validated procedures for the key purification steps.

Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation

This protocol assumes you have already performed an acid-base workup (Protocol 2).

  • TLC Analysis: First, find an optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will show two distinct spots with R_f values between 0.2 and 0.4, and the largest possible separation between them (ΔR_f).

  • Sample Preparation (Dry Loading): a. Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add 2-3 g of silica gel to this solution. c. Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Column Packing: a. Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). b. Pack the column evenly, ensuring no air bubbles are trapped. Allow the silica to settle into a stable bed.

  • Elution: a. Carefully add your dry-loaded sample powder to the top of the column bed. b. Gently add a thin layer of sand over the sample to prevent disturbance. c. Begin elution with the low-polarity mobile phase, collecting fractions from the start. d. Gradually and slowly increase the polarity of the mobile phase (shallow gradient). Monitor the fractions by TLC. e. Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction Workflow

This procedure is designed to remove basic and acidic impurities from the neutral ester product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).

  • Acid Wash (Removes Basic Impurities): a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl, 100 mL). c. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. d. Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the protonated 5-methylpyrazole salt.[1] e. Repeat the acid wash one more time to ensure complete removal.

  • Base Wash (Removes Acidic Impurities): a. To the organic layer remaining in the funnel, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). b. Shake and vent as before. Be cautious, as CO₂ gas may be evolved if significant acidic impurities are present. c. Allow the layers to separate. Drain and discard the aqueous layer, which now contains the deprotonated carboxylic acid salt.

  • Final Wash and Drying: a. Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water. b. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter away the drying agent and concentrate the organic solution under reduced pressure to yield the purified, neutral crude product, now ready for column chromatography.

Purification Decision Workflow

This diagram outlines the logical steps for tackling the purification of your crude product.

Purification_Workflow crude Crude Product (Post-Reaction) analysis Initial Analysis (TLC & 1H NMR) crude->analysis decision1 Basic/Acidic Impurities Present? analysis->decision1 acid_base Protocol 2: Acid-Base Extraction decision1->acid_base Yes decision2 Regioisomers Detected by NMR? decision1->decision2 No acid_base->decision2 column Protocol 1: Optimized Flash Chromatography decision2->column Yes final_product Pure Ethyl 2-(5-methyl- 1H-pyrazol-1-yl)acetate decision2->final_product No (Only one isomer) column->final_product direct_column Direct to Column (If crude is very clean)

Caption: Decision workflow for purifying crude this compound.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Elgemeie, G. H., et al. (2016). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • University of Colorado Boulder. Acid-Base Extraction.
  • PrepChem.com. (2023). Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)
  • American Chemical Society. Template for Electronic Submission to ACS Journals.
  • BenchChem. (2025).
  • Biotage.

Sources

Technical Support Center: Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As your dedicated application scientist, I will provide in-depth, field-proven insights to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: My reaction yield is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 5-Methylpyrazole: The initial step of the reaction, the deprotonation of 5-methylpyrazole, is critical. If this is incomplete, a significant portion of your starting material will not react.

    • Causality: The N-H proton of the pyrazole ring has a pKa of approximately 14. A sufficiently strong base is required for complete deprotonation to the pyrazolide anion, which is the active nucleophile.

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a common and effective choice. Ensure your NaH is fresh and has been handled under inert atmosphere to prevent deactivation by moisture. Potassium carbonate (K₂CO₃) can also be used, often with a phase-transfer catalyst, but may require higher temperatures and longer reaction times.

      • Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding the electrophile (ethyl chloroacetate or bromoacetate). This is typically indicated by the cessation of hydrogen gas evolution when using NaH. Stirring the mixture for at least 1 hour at room temperature before adding the alkylating agent is recommended.

  • Suboptimal Reaction Temperature: The N-alkylation step is temperature-sensitive.

    • Causality: While higher temperatures can increase the reaction rate, they can also promote the formation of side products and potentially lead to the degradation of starting materials or products.

    • Troubleshooting: The alkylation is typically carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating and prolonged reaction times.

  • Hydrolysis of the Ester: The ethyl acetate moiety is susceptible to hydrolysis, especially under basic conditions if water is present.

    • Causality: The presence of water in your reaction mixture can lead to the saponification of the ethyl ester, forming the corresponding carboxylic acid, which will be lost during a standard work-up or will complicate purification.

    • Troubleshooting:

      • Use anhydrous solvents.

      • Ensure all glassware is thoroughly dried before use.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Problem 2: My NMR/LC-MS analysis shows a significant peak that is not my desired product or starting material. What could it be?

Most Probable By-product: The N2-Isomer, Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate

The most common by-product in the alkylation of 5-methylpyrazole is the constitutional isomer, Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.

  • Causality: The pyrazolide anion formed upon deprotonation of 5-methylpyrazole is an ambident nucleophile, with electron density on both nitrogen atoms. Alkylation can therefore occur at either the N1 or N2 position. Steric hindrance from the methyl group at the C5 position generally favors alkylation at the N1 position, but the formation of the N2 isomer is often competitive. The ratio of these isomers is influenced by factors such as the solvent, counter-ion, and the alkylating agent used.

Identifying the Isomers:

The two isomers can be distinguished by ¹H NMR spectroscopy. The key difference lies in the chemical shifts of the pyrazole ring protons and the methylene protons of the acetate group.

Compound Structure ¹H NMR Chemical Shifts (Predicted, δ ppm in CDCl₃)
This compound (Desired Product) Pyrazole H3: ~7.4 ppm (d)Pyrazole H4: ~6.0 ppm (d)CH₂ (acetate): ~4.8 ppm (s)CH₃ (pyrazole): ~2.2 ppm (s)CH₂CH₃ (ethyl): ~4.2 ppm (q), ~1.2 ppm (t)
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Isomeric By-product) Pyrazole H5: ~7.3 ppm (d)Pyrazole H4: ~6.1 ppm (d)CH₂ (acetate): ~4.9 ppm (s)CH₃ (pyrazole): ~2.3 ppm (s)CH₂CH₃ (ethyl): ~4.2 ppm (q), ~1.2 ppm (t)

Note: These are predicted chemical shifts based on related structures. Actual values may vary slightly.

Troubleshooting Isomer Formation:

  • Solvent Choice: The use of polar aprotic solvents like DMF or acetonitrile generally favors the formation of the desired N1 isomer.

  • Separation: The two isomers have very similar polarities, making their separation by column chromatography challenging but feasible. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) and the use of a high-performance silica gel can improve separation.

Workflow for Isomer Identification and Separation

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification A Reaction Mixture (Product + By-product) B LC-MS Analysis A->B Inject Sample C ¹H NMR Analysis A->C Prepare Sample D Two Major Peaks in LC-MS? B->D E Characteristic Isomer Peaks in ¹H NMR? C->E F Optimize Separation D->F Yes E->F Yes G Column Chromatography F->G Develop Method H Fraction Collection and Analysis G->H Elute I Isolated Desired Product H->I J Isolated Isomeric By-product H->J G cluster_intermediates Intermediates A 5-Methylpyrazole D Pyrazolide Anion (Ambident Nucleophile) A->D + NaH - H₂ B NaH C Ethyl Chloroacetate E This compound (Desired Product - N1 Alkylation) D->E + Ethyl Chloroacetate (Major Pathway) F Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Isomeric By-product - N2 Alkylation) D->F + Ethyl Chloroacetate (Minor Pathway)

Technical Support Center: Troubleshooting Low Yield in 5-Methylpyrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-methylpyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low yields and poor regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my 5-methylpyrazole starting material. What are the likely causes?

Low or no conversion in pyrazole alkylation is a common issue that typically points to problems with the fundamental reaction components: the base, the solvent, or the alkylating agent.

  • Inadequate Deprotonation: The pyrazole N-H bond must be deprotonated to form the nucleophilic pyrazolate anion. If the base is not strong enough or is deactivated, the reaction will not proceed.

  • Poor Solubility: If the 5-methylpyrazole or the base has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all.

  • Unreactive Alkylating Agent: The reactivity of the alkylating agent is dependent on its leaving group. A poor leaving group will result in a sluggish reaction.

Q2: My reaction is producing a mixture of 1,5-dimethylpyrazole (N1 isomer) and 1,3-dimethylpyrazole (N2 isomer). How can I improve the regioselectivity?

Achieving high regioselectivity is a frequent challenge in the alkylation of unsymmetrical pyrazoles like 5-methylpyrazole. The formation of a mixture of N1 and N2 regioisomers is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions.[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] In the case of 5-methylpyrazole, the N1 position is adjacent to the methyl group, making the N2 position sterically more accessible.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 ratio.[1][3]

Q3: I have successfully alkylated my 5-methylpyrazole, but I am struggling to separate the N1 and N2 regioisomers. What purification strategies can I employ?

The separation of N-alkylated pyrazole regioisomers can be challenging due to their often similar polarities.[4] Standard column chromatography may not be sufficient.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low to no conversion of your starting material, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_base Verify Base Strength & Purity start->check_base check_conditions Ensure Anhydrous Conditions check_base->check_conditions Base is appropriate check_solubility Assess Reagent Solubility check_conditions->check_solubility Conditions are anhydrous check_alkylating_agent Evaluate Alkylating Agent Reactivity check_solubility->check_alkylating_agent Solubility is adequate increase_temp Increase Reaction Temperature check_alkylating_agent->increase_temp Agent is reactive success Improved Yield increase_temp->success Reaction proceeds start Mixture of N1/N2 Isomers goal Desired Regioisomer? start->goal n1_path Favor N1 Isomer goal->n1_path N1 n2_path Favor N2 Isomer goal->n2_path N2 n1_strategy1 Use K₂CO₃ in DMSO or NaH in THF n1_path->n1_strategy1 n1_strategy2 Employ Sterically Bulky Alkylating Agent n1_path->n1_strategy2 n2_strategy1 Use MgBr₂ Catalyst n2_path->n2_strategy1 n2_strategy2 Use Less Bulky Alkylating Agent n2_path->n2_strategy2 analyze Analyze N1:N2 Ratio n1_strategy1->analyze n1_strategy2->analyze n2_strategy1->analyze n2_strategy2->analyze

Sources

"stability issues of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate and structural motif in medicinal chemistry and materials science. The pyrazole core is a versatile scaffold found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] However, the overall stability of the molecule, particularly the ethyl ester functional group, is a critical parameter that can influence its synthesis, purification, storage, and efficacy in various applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic and basic conditions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems researchers may encounter during their experiments, explaining the underlying chemistry and offering practical solutions.

Q1: "I'm observing significant degradation of my compound in an acidic aqueous solution. What is the likely cause and how can I mitigate it?"

A1: Root Cause Analysis & Mechanism

The primary cause of degradation in acidic aqueous media is the acid-catalyzed hydrolysis of the ethyl ester functional group.[2][3] This reaction is the reverse of Fischer esterification and is an equilibrium process.[2] While the pyrazole ring itself is generally robust, N-protonation of a pyrazole nitrogen (pKa ~2.5) can occur under acidic conditions, which may influence the molecule's overall properties but the ester hydrolysis is the more kinetically favored degradation pathway.[4]

The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This process ultimately leads to the formation of 2-(5-methyl-1H-pyrazol-1-yl)acetic acid and ethanol.

Diagram of Acid-Catalyzed Hydrolysis

Acid_Hydrolysis cluster_0 Acid-Catalyzed Ester Hydrolysis Ester This compound ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H⁺ H3O H₃O⁺ (Acid Catalyst) H2O H₂O TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt + H₂O Acid 2-(5-methyl-1H-pyrazol-1-yl)acetic acid TetrahedralInt->Acid - Ethanol, - H⁺ Ethanol Ethanol

Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.

Troubleshooting & Mitigation Strategies:

  • Solvent Choice: If the experimental conditions permit, switch to a non-aqueous, aprotic solvent to prevent hydrolysis.

  • Temperature Control: Perform reactions at the lowest effective temperature. Hydrolysis rates are highly temperature-dependent.

  • Minimize Exposure Time: Reduce the duration of exposure to acidic aqueous conditions. Neutralize the reaction mixture as soon as the desired transformation is complete.

  • pH Control: If possible, work at a less acidic pH. Even a modest increase in pH can significantly slow the rate of hydrolysis.

Q2: "My compound decomposes almost immediately upon adding a strong base like sodium hydroxide. What is happening, and are there alternatives?"

A2: Root Cause Analysis & Mechanism

Under basic conditions, the ester undergoes saponification , a base-mediated hydrolysis.[2] Unlike its acid-catalyzed counterpart, this reaction is irreversible because the final carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol.[2] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[2] This pathway is often much faster than acid-catalyzed hydrolysis.

Some pyrazole derivatives have been shown to degrade rapidly in basic buffers (e.g., pH 8), highlighting the lability of ester functionalities on this scaffold.[5]

Diagram of Base-Mediated Hydrolysis (Saponification)

Base_Hydrolysis cluster_1 Base-Mediated Ester Hydrolysis (Saponification) Ester This compound TetrahedralInt Tetrahedral Intermediate Ester->TetrahedralInt + OH⁻ OH OH⁻ (Base) Carboxylate Pyrazolyl-acetate (Carboxylate Salt) TetrahedralInt->Carboxylate - Ethoxide Ethanol Ethanol

Caption: Workflow for Base-Mediated Ester Hydrolysis.

Troubleshooting & Mitigation Strategies:

  • Avoid Strong Aqueous Bases: Do not use strong bases like NaOH or KOH in aqueous solutions if ester integrity is required.

  • Use Non-Nucleophilic Bases: For reactions requiring a base, consider non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous organic solvents.

  • Sterically Hindered Bases: In some cases, sterically hindered bases like potassium tert-butoxide in an anhydrous solvent like THF can be used for reactions at other sites of the molecule without causing significant ester hydrolysis, provided water is scrupulously excluded.[6]

  • Temperature Control: If a weak aqueous base is unavoidable, conduct the experiment at 0°C or below to minimize the rate of saponification.

Frequently Asked Questions (FAQs)

  • What is the primary degradation product of this compound under hydrolytic conditions?

    • The primary degradation product under both acidic and basic aqueous conditions is 2-(5-methyl-1H-pyrazol-1-yl)acetic acid . Ethanol is the other product.

  • How stable is the pyrazole ring itself?

    • The pyrazole ring is an aromatic heterocycle and is generally considered to be quite stable under a wide range of conditions, including many acidic and basic environments.[1] Significant degradation of the ring itself would require harsh conditions, such as strong oxidizing agents or extreme temperatures, which are not typically encountered in routine experiments.

  • What are "Forced Degradation Studies" and why are they important?

    • Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions (acid, base, light, heat, oxidation) to accelerate its decomposition.[7][8] These studies are critical in drug development to:

      • Identify potential degradation products.[7]

      • Elucidate degradation pathways.[9]

      • Develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[10]

  • What is the best analytical technique for monitoring the stability of this compound?

    • High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. A well-developed HPLC method can separate the parent compound from its degradation products and impurities, allowing for accurate quantification of stability over time.[11][12] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Experimental Protocols & Data

Forced Degradation Study Workflow

This workflow outlines a systematic approach to investigating compound stability.

Stability_Workflow Prep Prepare Stock Solution in Acetonitrile Acid Acid Stress (0.1 N HCl) Prep->Acid Base Base Stress (0.1 N NaOH) Prep->Base Ox Oxidative Stress (3% H₂O₂) Prep->Ox Heat Thermal Stress (60°C in Solution) Prep->Heat Analyze Analyze Samples by HPLC at t=0, 2, 6, 24 hr Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Data Quantify Parent Peak Area & Identify Degradants Analyze->Data Report Report % Degradation & Conclude Stability Profile Data->Report

Caption: General workflow for a forced degradation study.

Table 1: Typical Conditions for Forced Degradation Studies

This table summarizes standard starting conditions for stress testing, as recommended by ICH guidelines.[7][9] The extent of degradation should ideally be between 5-20% to ensure that the analytical method is truly stability-indicating.[11]

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Acid Hydrolysis 0.1 N HClRoom Temp to 60°C2, 6, 24, 48 hours
Base Hydrolysis 0.1 N NaOHRoom Temp to 60°C0.5, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 24 hours
Thermal 60°C (in solution)60°C24, 48, 72 hours
Photolytic ICH Q1B specified light sourceRoom TemperatureExpose solid & solution
Protocol 1: Stability Assessment under Acidic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Store both vials at 40°C.

  • Time Points: At t=0, 2, 6, and 24 hours, withdraw an aliquot from each vial, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the peak area of the parent compound in the stress sample to the control to calculate the percentage of degradation.

Protocol 2: Stability Assessment under Basic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Sample: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Control Sample: Prepare a control sample as described in Protocol 1.

  • Incubation: Keep both vials at room temperature. Due to the rapid nature of saponification, elevated temperatures are often unnecessary.

  • Time Points: At t=0, 30 min, 1 hr, and 4 hours, withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.

  • Analysis: Analyze the samples by HPLC and calculate the percentage of degradation.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.
  • Forced degradation studies of Brexpiprazole.
  • Ester hydrolysis. Wikipedia.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Royal Society of Chemistry.
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Spotlight on stability: API and drug product testing. Almac Group.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR

Sources

"alternative catalysts for the synthesis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial N-alkylation reaction. We will explore alternative catalytic systems that offer improvements in efficiency, sustainability, and regioselectivity over traditional methods. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on cutting-edge research.

Section 1: Understanding the Core Reaction and Its Challenges

The synthesis of this compound involves the N-alkylation of 5-methylpyrazole with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate). While seemingly straightforward, this reaction presents a significant challenge: regioselectivity .

Because 5-methylpyrazole is an unsymmetrical heterocycle, alkylation can occur at two different nitrogen atoms, leading to the desired N1 isomer and the undesired N2 isomer. Controlling the reaction to favor the N1 product is a primary goal for any synthetic strategy.[1][2]

Reaction Scheme: N-Alkylation of 5-Methylpyrazole

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Potential Products R1 5-Methylpyrazole P1 This compound (Desired N1 Isomer) R1->P1 P2 Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Undesired N2 Isomer) R1->P2 plus1 + R2 Ethyl Bromoacetate R2->P1 R2->P2 Catalyst Alternative Catalyst (e.g., Ionic Liquid, PTC) Catalyst->P1 Catalyst->P2 Base Base (e.g., K₂CO₃) Base->P1 Base->P2

Caption: N-alkylation of 5-methylpyrazole can yield two regioisomers.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, with a focus on leveraging alternative catalysts for improved outcomes.

Q1: My reaction yield is consistently low using a traditional base like potassium carbonate in DMF. What are the first things to check?

A1: Low yields in base-mediated N-alkylations are common and can often be traced back to fundamental experimental conditions before considering a new catalyst.[1]

  • Moisture: The presence of water can hydrolyze your ethyl haloacetate and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Quality and Stoichiometry: Use a fresh, finely ground base. An insufficient amount of base will result in incomplete deprotonation of the pyrazole, stalling the reaction.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting materials or product. For this specific alkylation, temperatures are often kept moderate (e.g., refluxing in acetonitrile) to balance rate and stability.[3][4]

  • Side Reactions: The formation of the N2 isomer is a primary cause of reduced yield for the desired N1 product. If you observe a second product spot on TLC or by NMR, it is likely the N2 regioisomer.

Q2: How can I control the N1 vs. N2 regioselectivity? This is the main source of impurity in my reaction.

A2: Controlling regioselectivity is a central challenge governed by a balance of steric, electronic, and solvent effects.[1][2][5]

  • Steric Hindrance: This is the most significant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[6][7][8] In 5-methylpyrazole, the N1 nitrogen is generally less hindered than the N2 nitrogen, which is adjacent to the methyl group. Using a bulkier base or catalyst can further enhance this steric bias.

  • Solvent and Base System: The choice of solvent and base is critical and can dramatically influence the isomeric ratio.[2][5] Polar aprotic solvents like DMF or DMSO are common, and the K₂CO₃/DMSO system has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[9]

  • Catalyst Choice: As we will explore, specialized catalytic systems are designed to improve this selectivity. Phase-transfer catalysts and certain ionic liquids can create a specific reaction environment that strongly favors N1 attack.

Q3: What are the main "green" or alternative catalytic systems I should consider for this synthesis?

A3: Two of the most promising and environmentally benign alternatives to traditional high-boiling point solvents and strong bases are Ionic Liquids (ILs) and Phase-Transfer Catalysis (PTC) .[10][11][12] These approaches often lead to milder reaction conditions, easier product isolation, and improved catalyst recyclability.[13][14][15]

Q4: How do Ionic Liquids (ILs) function as catalysts in this N-alkylation?

A4: Ionic liquids are salts with low melting points that can act as both the solvent and the catalyst.[10][16] Their advantages are numerous:

  • Dual Role: They can solvate the reactants while the cationic or anionic component of the IL provides catalytic activity.[13] For example, Brønsted acidic ILs like triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) can activate the electrophile (ethyl bromoacetate).[14]

  • Enhanced Rates: The unique solvating properties of ILs can stabilize charged intermediates and transition states, often accelerating the reaction compared to conventional organic solvents.

  • Green Chemistry: ILs have negligible vapor pressure, are often non-flammable, and possess high thermal stability, making them a safer and more sustainable alternative to volatile organic compounds (VOCs).[10][13][14] Furthermore, they can often be recovered and reused for multiple reaction cycles.[16]

Q5: What is Phase-Transfer Catalysis (PTC) and why is it suitable for pyrazole alkylation?

A5: Phase-Transfer Catalysis is a powerful technique for reacting substances that are in different, immiscible phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, transports one of the reactants (usually the anion of the deprotonated pyrazole) from one phase to the other, where it can react.[12][17]

  • Milder Conditions: PTC allows the use of inexpensive, solid inorganic bases (like K₂CO₃ or even KF) at lower temperatures, often at room temperature.[17][18]

  • Solvent-Free Options: Many PTC reactions can be performed with minimal or no organic solvent, which significantly improves the green profile of the synthesis.[12]

  • High Yields and Selectivity: By facilitating the reaction at the interface or in the organic phase under mild conditions, PTC can lead to high yields and improved selectivity, minimizing side product formation.[12][17][19]

Section 3: Alternative Catalyst Experimental Protocols

The following are representative protocols adapted from literature procedures for N-alkylation of pyrazoles using alternative catalysts. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Protocol 1: Ionic Liquid-Promoted N-Alkylation

This protocol uses a Brønsted acid ionic liquid which serves as both a green medium and a catalyst.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-methylpyrazole (10 mmol, 1 eq.).

  • Reagent Addition: Add triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (20 mol%).[14]

  • Alkylation: Add ethyl bromoacetate (11 mmol, 1.1 eq.) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Reactions are often complete within 2-4 hours.

  • Workup: Upon completion, add water (20 mL) to the reaction mixture. The product is typically insoluble in water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Solvent-Free Phase-Transfer Catalysis (PTC)

This protocol leverages PTC for an efficient, solvent-free reaction.

  • Setup: In a mortar and pestle, grind anhydrous potassium carbonate (20 mmol, 2 eq.) to a fine powder.

  • Reagent Addition: Transfer the powdered base to a 50 mL round-bottom flask. Add 5-methylpyrazole (10 mmol, 1 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1 mmol, 0.1 eq.).

  • Alkylation: Add ethyl bromoacetate (11 mmol, 1.1 eq.) dropwise to the solid mixture while stirring vigorously at room temperature.

  • Reaction: Continue to stir the mixture at room temperature. The reaction is often slightly exothermic. Monitor progress by taking small aliquots, dissolving in a solvent like dichloromethane, and analyzing by TLC. The reaction is typically complete in 3-6 hours.

  • Workup: Add dichloromethane (30 mL) and water (30 mL) to the flask. Stir until all solids dissolve.

  • Purification: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel chromatography.

Section 4: Comparison of Catalytic Systems
Catalyst SystemTypical ConditionsAdvantagesPotential Challenges
Traditional (Base/Solvent) K₂CO₃ or NaH in DMF/Acetonitrile; 80°C - Reflux[3][4]Well-established, readily available reagents.High temperatures, use of hazardous/high-boiling solvents, often moderate regioselectivity, difficult solvent removal.[1]
Ionic Liquids (ILs) 20 mol% IL, neat or with minimal co-solvent; Room Temp - 60°C[14][16]Green solvent, catalyst recyclability, mild conditions, potentially high yields and selectivity.[10][13]Higher initial cost of some ILs, potential viscosity issues, requires specific workup for catalyst recovery.
Phase-Transfer Catalysis (PTC) TBAB or Crown Ether, solid K₂CO₃, Solvent-free or biphasic; Room Temp[12][17]Mild conditions, high yields, often solvent-free, uses inexpensive bases, simple workup.[19]Catalyst can sometimes be difficult to remove completely without careful purification; efficiency depends on catalyst choice.
Section 5: Visual Workflow for Troubleshooting
Troubleshooting Guide for Low N1-Isomer Yield

G cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Advanced Solutions Start Low Yield of Desired N1-Isomer CheckReagents Verify Reagent Purity (Anhydrous Solvent, Fresh Base) Start->CheckReagents CheckConditions Optimize Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity IsomerIssue High N2-Isomer Content? CheckPurity->IsomerIssue Impurity Detected Decomposition Decomposition or No Reaction? CheckPurity->Decomposition No Product or Tar ChangeCatalyst Switch to Alternative Catalyst (PTC or Ionic Liquid) IsomerIssue->ChangeCatalyst Yes Sterics Increase Steric Hindrance (Bulky Base/Catalyst) IsomerIssue->Sterics Yes Milder Use Milder Conditions Decomposition->Milder Yes Milder->ChangeCatalyst

Caption: A workflow for diagnosing and solving low yield issues.

References
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ChemistrySelect. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from [Link]

  • Molecules. (2017). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. 22(7), 1063. Retrieved from [Link]

  • Synthesis and Catalysis. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Retrieved from [Link]

  • Organic Letters. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. 26(35), 7318–7323. Retrieved from [Link]

  • Molecules. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 26(21), 6688. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. 140(38), 12099–12107. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 26(1), 10335. Retrieved from [Link]

  • ResearchGate. (n.d.). An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. 67(Pt 12), o3277. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Synthesis, characterization and molecular docking of novel pyrazole derivatives as potential anticancer agents. 12(10), 1706-1715. Retrieved from [Link]

Sources

"side reactions with Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate and how to avoid them"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis and handling of this important heterocyclic building block. Our goal is to equip researchers, chemists, and drug development professionals with the practical knowledge to anticipate and solve common experimental challenges, ensuring efficient and successful outcomes.

Section 1: The Primary Challenge: N1 vs. N2 Regioisomer Formation

The most significant hurdle in the synthesis of this compound is controlling the regioselectivity of the N-alkylation step. The formation of an isomeric byproduct is the most common side reaction.

FAQ 1: Why am I getting a mixture of products instead of pure this compound?

Answer: The formation of a product mixture is a direct consequence of the inherent chemical nature of the 5-methylpyrazole starting material. The pyrazole ring exists as two rapidly interconverting forms, known as tautomers.[1] This means the proton on the nitrogen atom can reside on either nitrogen, making both atoms nucleophilic and available for alkylation.

When you react 5-methylpyrazole with an alkylating agent like ethyl bromoacetate, the reaction can occur at either the N1 or N2 position, leading to two different regioisomers:

  • Desired Product (N1-alkylation): this compound

  • Side Product (N2-alkylation): Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate

These isomers often have very similar physical properties, making their separation challenging.[1]

G cluster_tautomers 5-Methylpyrazole Tautomers cluster_reaction Alkylation with Ethyl Bromoacetate T1 5-Methyl-1H-pyrazole T2 3-Methyl-1H-pyrazole T1->T2 Tautomerization reagent + BrCH₂CO₂Et (Base) P1 Desired Product This compound (N1 Isomer) reagent->P1 Attack at N1 P2 Side Product Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (N2 Isomer) reagent->P2 Attack at N2 Troubleshooting_Workflow cluster_optimization Optimization Steps start Reaction Complete check_nmr Analyze Crude Product by ¹H NMR start->check_nmr is_ratio_ok Is N1:N2 Ratio > 95:5? check_nmr->is_ratio_ok purify Proceed to Purification is_ratio_ok->purify Yes troubleshoot Troubleshoot Reaction Conditions is_ratio_ok->troubleshoot No change_base Switch Base/Solvent (e.g., K₂CO₃ in DMSO) troubleshoot->change_base control_stoich Check Stoichiometry (Use 1.05 eq Alkylating Agent) troubleshoot->control_stoich lower_temp Lower Reaction Temperature (e.g., from RT to 0°C) troubleshoot->lower_temp slow_addition Add Alkylating Agent Dropwise troubleshoot->slow_addition rerun Re-run Optimized Reaction slow_addition->rerun rerun->check_nmr

Caption: Workflow for troubleshooting poor N1-selectivity.
Recommended Protocol for High N1-Selectivity

This protocol is designed to maximize the yield of the desired N1-isomer by leveraging steric control in a well-established base/solvent system. [2] Reagents & Equipment:

  • 5-methylpyrazole

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Diethyl ether, Brine, Water

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methylpyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMSO to dissolve the pyrazole, followed by anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously for 15-30 minutes at room temperature.

    • Expertise Note: Using powdered K₂CO₃ increases the surface area and rate of deprotonation. Anhydrous conditions are critical to prevent hydrolysis of the ester.

  • Alkylation: Add ethyl bromoacetate (1.05 - 1.1 eq) dropwise to the stirring suspension.

    • Expertise Note: Strict control of stoichiometry is vital to prevent over-alkylation. [3]Adding the alkylating agent slowly maintains its low concentration, further disfavoring side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting 5-methylpyrazole is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by pouring it into cold water. Extract the aqueous phase three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis & Purification: Analyze the crude product by ¹H NMR to determine the isomeric ratio. Purify via silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Section 3: Other Common Side Reactions and Their Avoidance

While isomer formation is the primary concern, other side reactions can lower your yield and complicate purification.

FAQ 3: My final product is acidic, and my mass spec shows a mass corresponding to the loss of an ethyl group. What happened?

Answer: This is a classic case of ester hydrolysis . The ethyl ester functional group has been cleaved to form the corresponding carboxylic acid: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.

  • Cause: This typically occurs due to the presence of water under either basic or acidic conditions, especially during the reaction work-up or if wet solvents are used. The use of strong aqueous bases (like NaOH) to wash the organic layer is a common cause.

  • Prevention & Solution:

    • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., DMSO) is anhydrous.

    • Neutral Work-up: During the work-up, quench with water, not a strong acid or base. Wash the organic layers with water and brine only.

    • Avoid Acidic Chromatography: If using silica gel chromatography, do not let the product sit on the column for extended periods, as silica is weakly acidic.

FAQ 4: I see a higher molecular weight byproduct in my LC-MS, and the NMR spectrum is very complex. What could this be?

Answer: You have likely formed a dialkylated quaternary pyrazolium salt . This occurs when the already N-alkylated pyrazole product acts as a nucleophile and reacts with a second molecule of ethyl bromoacetate.

  • Cause: This side reaction is favored by using a significant excess of the alkylating agent (>1.2 equivalents) or by running the reaction at high concentrations or temperatures, which can increase the rate of this second alkylation step. [3]* Prevention & Solution:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise over a period of time to keep its instantaneous concentration low.

    • Moderate Temperature: Run the reaction at room temperature or below unless necessary.

FAQ 5: My NMR shows unexpected peaks that don't correspond to my product, isomer, or starting material. Where did they come from?

Answer: These are likely process impurities originating from your reagents or solvents.

  • Cause: Solvents like ethyl acetate can contain trace impurities from their manufacturing process, such as products from self-condensation (e.g., ethyl acetoacetate). [4][5]Your starting 5-methylpyrazole or alkylating agent may also contain synthesis-related impurities.

  • Prevention & Solution:

    • Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers with a specified high purity.

    • Purify Starting Materials: If you suspect impure starting materials, consider purifying them (e.g., by distillation or recrystallization) before use.

    • Analytical Diligence: Run an NMR of your starting materials and solvents if you consistently encounter unidentifiable impurities.

References
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Organic Letters. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2017). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. [Link]

  • 1H-NMR impurity originating from ethyl acetate - What could it be?. (2022). ResearchGate. [Link]

  • Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (n.d.). Greenfield Global. [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2022). ResearchGate. [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New 2-Pyrazolines as Potential Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).

Sources

Technical Support Center: Improving the Regioselectivity of Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole functionalization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve predictable and high-yielding outcomes in your experiments.

Introduction: The Challenge of Pyrazole N-Alkylation

Unsymmetrically substituted pyrazoles present a fundamental challenge in synthetic chemistry. The two adjacent nitrogen atoms, N1 and N2, have similar electronic properties and nucleophilicity.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and can complicate downstream applications.[1][2] Achieving high regioselectivity is therefore crucial for efficient and reproducible synthesis.

This guide provides a systematic approach to controlling the regiochemical outcome of your pyrazole N-alkylation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. The solutions provided are based on established chemical principles and literature-validated methods.

Q1: My reaction is producing a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A: A lack of selectivity is a common issue, often arising from a failure to adequately differentiate the two nitrogen atoms.[3] The key is to manipulate the reaction conditions to favor one nitrogen over the other.

  • Primary Cause: The steric and electronic environments of the N1 and N2 positions are too similar under your current reaction conditions.

  • Troubleshooting Steps:

    • Analyze Steric Hindrance: This is the most dominant factor.[4][5] Alkylation will preferentially occur at the less sterically hindered nitrogen.[1] If your pyrazole has a bulky substituent at the C3 position and a smaller one at C5, the reaction is already biased toward N1 alkylation. If the substituents are of similar size, you need to introduce a steric bias.

      • Action: Switch to a bulkier alkylating agent. For example, instead of methyl iodide, consider using a more sterically demanding electrophile.[1]

    • Change the Base and Solvent System: The choice of base and solvent can dramatically influence the regioselectivity.[1][3]

      • For N1-Selectivity: A common and effective combination is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][6] Another highly effective system for promoting N1-alkylation is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[1][7]

      • For N2-Selectivity: Achieving N2 selectivity is often more challenging. However, the use of magnesium-based Lewis acids, such as MgBr₂, has been shown to direct alkylation to the N2 position.[1]

    • Consider Temperature Effects: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.

Q2: I am trying to synthesize the N1-alkylated product, but the N2 isomer is the major product. What is causing this reversal in selectivity?

A: This indicates that a specific factor in your reaction is overriding the expected steric or electronic preferences.

  • Possible Causes:

    • Chelation Control: If your pyrazole or alkylating agent has a substituent capable of coordinating with the cation of the base, it can direct the alkylation to the sterically more hindered N2 position.

    • Specific Catalysis: As mentioned, certain catalysts, like MgBr₂, are known to favor N2-alkylation.[1]

  • Troubleshooting Steps:

    • Switch to a Non-Coordinating Base/Solvent System: Move away from alkali metal bases that might chelate. Using a bulky, non-coordinating organic base in a non-polar solvent might disrupt this effect.

    • Modify the Substrate: If possible, temporarily protect the group that is suspected of chelation.

Q3: The overall yield of my reaction is low, regardless of the regioisomeric ratio.

A: Low yields can stem from several issues, from incomplete reactions to side product formation.

  • Possible Causes:

    • Incomplete deprotonation of the pyrazole.

    • The alkylating agent is not sufficiently reactive.

    • Side reactions or decomposition of starting materials.

  • Troubleshooting Steps:

    • Use a Stronger Base: If you are using a weak base like a carbonate, switching to a stronger base like sodium hydride (NaH) can ensure complete deprotonation of the pyrazole NH.[1]

    • Increase Reactivity of the Electrophile: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase its reactivity.

    • Check for Stability: Ensure your starting materials and reagents are stable under the reaction conditions. For example, some alkylating agents can decompose at elevated temperatures. Running the reaction at a lower temperature for a longer duration might be beneficial.

    • Inert Atmosphere: Always conduct reactions with strong bases like NaH under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture and oxygen.[6]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control regioselectivity in pyrazole N-alkylation?

A: The regiochemical outcome is a balance of several interconnected factors:[1]

  • Steric Effects: The size of the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself are primary determinants. Alkylation favors the less sterically crowded nitrogen.[4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly shift the regioselectivity.[1][3] For example, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile are crucial. Specialized reagents have been developed to achieve high selectivity.[1]

Q2: How do I determine the N1/N2 ratio of my product mixture?

A: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons, as well as the protons on the newly introduced alkyl group, will be different for the N1 and N2 isomers. Specifically, the chemical shift of the proton at the C5 position is often a good indicator.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is definitive for structure elucidation. For an unsymmetrical pyrazole, a NOESY experiment can show through-space correlation between the protons of the N-alkyl group and the protons of the substituent at the adjacent C5 (for an N1 isomer) or C3 (for an N2 isomer) position.[4]

  • ¹⁹F NMR: If you have a fluorine-containing group, such as a CF₃ group, on your pyrazole, ¹⁹F NMR can be a very clean and sensitive method to determine the regioisomeric ratio.[3]

Q3: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly reduce reaction times and, in some cases, improve yields. However, the effect on regioselectivity can vary and must be determined empirically for your specific system.[8]

Key Experimental Protocols

These protocols provide a starting point for achieving high regioselectivity. Always adapt them to your specific substrate and perform small-scale test reactions first.

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[1]

This protocol is suitable for substrates where steric factors favor N1 substitution.

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.

Protocol 2: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO[7]

This method is often effective for 3-substituted pyrazoles and avoids the use of sodium hydride.

  • To a round-bottom flask, add the 3-substituted pyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature.

  • Add the alkylating agent (1.1 eq.) and continue to stir at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data and Visualization

Table 1: Influence of Base and Solvent on Regioselectivity
Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-CF₃-5-acetyl-pyrazoleEthyl iodoacetateK₂CO₃MeCN~1:1[3]
3-Methyl-5-phenyl-pyrazolePhenethyl trichloroacetimidateCSA (cat.)Dichloromethane2.5:1[4]
3-Substituted PyrazolesVarious Alkyl HalidesK₂CO₃DMSOHighly N1-selective[7]
3-Substituted Pyrazolesα-bromoacetamidesMgBr₂ (cat.)THFHighly N2-selective[1]
Diagrams

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 mixture) q1 Is C3 substituent bulkier than C5? start->q1 a1_yes Use a less bulky alkylating agent to target N2 (if desired) q1->a1_yes Yes a1_no Use a bulkier alkylating agent to target N1 q1->a1_no No q2 Analyze Base/Solvent System a1_yes->q2 a1_no->q2 a2_n1 For N1-Selectivity: Use NaH/THF or K2CO3/DMSO q2->a2_n1 a2_n2 For N2-Selectivity: Consider Mg-Catalysis q2->a2_n2 end Re-analyze Product Ratio a2_n1->end a2_n2->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Caption: General reaction scheme for pyrazole N-alkylation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.
  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Sciforum. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • ResearchGate. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

Sources

"removal of unreacted starting materials from Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and byproducts from your reaction mixture. Here, we synthesize fundamental chemical principles with field-proven protocols to ensure you can achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is contaminated with unreacted 5-methylpyrazole. What is the most efficient way to remove it?

A1: 5-methylpyrazole is a basic heterocycle. The most effective method to remove it is through an acidic wash during a liquid-liquid extraction work-up. By washing your crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the 5-methylpyrazole is protonated, forming a water-soluble salt. This salt then partitions into the aqueous layer, effectively separating it from your desired ester product which remains in the organic phase.

Q2: How can I remove residual ethyl chloroacetate from my product?

A2: Ethyl chloroacetate has a boiling point of approximately 143-145°C, which may be close to that of your product, making simple distillation challenging.[1][2][3][4][5] The two most reliable methods are:

  • Flash Column Chromatography: This is the preferred method. Due to differences in polarity between your target pyrazole-acetate and the starting haloacetate, separation on silica gel is typically very effective.[6][7][8]

  • Chemical Quenching (Hydrolysis): You can carefully treat the crude mixture with a dilute base like sodium bicarbonate. This will slowly hydrolyze the reactive ethyl chloroacetate to the water-soluble chloroacetate salt, which can then be removed with an aqueous wash.[9][10] Be cautious, as prolonged exposure to strong base can also hydrolyze your desired ester product.

Q3: After my reaction, I have a lot of inorganic salts. What is the initial work-up step?

A3: The standard synthesis often uses a base like potassium carbonate or sodium hydride. The first step in your work-up should be to dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water. This will dissolve the bulk of the inorganic salts. If the reaction was done under anhydrous conditions with a base like NaH, a careful quenching step with water or isopropanol is required before the aqueous wash.

Q4: I see an unexpected acidic impurity in my crude product analysis. What is it likely to be?

A4: The most probable acidic impurity is chloroacetic acid. This is formed from the hydrolysis of the starting material, ethyl chloroacetate.[9][11] This hydrolysis can occur if there is residual water in your reaction or during an aqueous work-up, especially under basic conditions.[12] It can be easily removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Q5: Is recrystallization a viable purification method for this compound?

A5: Recrystallization is an excellent purification technique if your product is a solid at room temperature and you can find a suitable solvent system.[13][14] Many pyrazole derivatives are crystalline.[15][16] To test this, take a small sample of your crude oil, and try to induce crystallization by adding a non-polar solvent (like hexanes or ether) and scratching the side of the vial. If it crystallizes, you can develop a recrystallization protocol.

Starting Material & Product Properties

Understanding the physical properties of the compounds involved is critical for designing an effective purification strategy.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Ethyl Chloroacetate (Starting Material)122.55143-145[2][3][5]-26[1][2]Insoluble in water; miscible with organic solvents.[9][17]
5-Methylpyrazole (Starting Material)82.10~205 (Predicted)36.5 (for 3-methyl tautomer)[18]Soluble in water and organic solvents.[19]
This compound (Product)168.19>200 (Estimated)Solid (typical for similar structures)[20]Soluble in most organic solvents; low water solubility.
Chloroacetic Acid (Potential Byproduct)94.5018961-64Very soluble in water, alcohol, ether.

Troubleshooting Guide & Experimental Protocols

Workflow Diagram: General Purification Strategy

G cluster_0 Post-Reaction Work-up cluster_1 Liquid-Liquid Extraction cluster_2 Isolation of Crude Product cluster_3 Final Purification Reaction Crude Reaction Mixture Quench Quench Reaction (if needed) Reaction->Quench Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Quench->Dissolve AcidWash 1. Dilute Acid Wash (Removes 5-Methylpyrazole) Dissolve->AcidWash BicarbWash 2. Bicarbonate Wash (Removes Chloroacetic Acid) AcidWash->BicarbWash BrineWash 3. Brine Wash (Removes Water) BicarbWash->BrineWash Dry Dry Organic Layer (e.g., MgSO4) BrineWash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Distillation Vacuum Distillation Evaporate->Distillation Recrystallization Recrystallization Evaporate->Recrystallization G cluster_impurities cluster_solutions Start Analyze Crude Product (e.g., by NMR or TLC) Impurity What is the major impurity? Start->Impurity SM_Pyrazole 5-Methylpyrazole (Basic) Impurity->SM_Pyrazole Basic SM_Ester Ethyl Chloroacetate (Neutral) Impurity->SM_Ester Neutral Acid_Byproduct Chloroacetic Acid (Acidic) Impurity->Acid_Byproduct Acidic Sol_Acid Perform Dilute Acid Wash (e.g., 1M HCl) SM_Pyrazole->Sol_Acid Sol_Column Use Flash Column Chromatography SM_Ester->Sol_Column Sol_Bicarb Perform Bicarbonate Wash Acid_Byproduct->Sol_Bicarb End Pure Product Sol_Acid->End Sol_Bicarb->End Sol_Column->End

Sources

"characterization of impurities in Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate samples"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the intricate process of identifying and characterizing impurities in Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate samples. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to navigate the challenges encountered during this critical phase of pharmaceutical development.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when beginning an impurity profiling project for this compound.

Q1: What are the most probable impurities I should expect in my samples?

The impurities present in a drug substance are typically classified by their origin.[1][2] For this compound, you should anticipate impurities from several sources:

  • Starting Materials & Intermediates: Unreacted 5-methylpyrazole and ethyl bromoacetate (or a similar haloacetate) are common.

  • By-products: The most significant by-product is often the isomeric Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, formed by alkylation at the N2 position of the pyrazole ring instead of the N1 position.

  • Degradation Products: The primary degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid. This can occur during manufacturing, storage, or even sample preparation.[3]

  • Reagents, Ligands, and Catalysts: Inorganic salts from the base used in the synthesis (e.g., K₂CO₃) and residual solvents are also considered impurities.[1][2]

Q2: Which analytical technique is the gold standard for impurity profiling of this compound?

A combination of techniques is essential, but High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the cornerstone.[3][4][5]

  • HPLC with UV Detection: This is the primary method for separating impurities from the active pharmaceutical ingredient (API) and quantifying them.[6] Its robustness makes it ideal for routine quality control.

  • LC-MS: This hyphenated technique is invaluable for identifying unknown impurities. It provides the molecular weight of each impurity, which is a critical first step in structure elucidation.[3] High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition.

Q3: At what level do I need to identify and characterize an impurity?

Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. According to the ICH Q3A(R2) guideline for new drug substances, the thresholds are based on the maximum daily dose of the drug.[7][8][9]

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification Threshold ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%
This table summarizes the key thresholds from the ICH Q3A guideline. An impurity must be reported above the reporting threshold, structurally identified above the identification threshold, and qualified (i.e., have its safety assessed) above the qualification threshold.[7]

Troubleshooting & In-Depth Experimental Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles in a question-and-answer format.

Q4: I'm developing an HPLC method. Where do I start?

Developing a robust, stability-indicating HPLC method is critical. Here is a validated starting point and the scientific rationale behind the choices.

Protocol: Initial HPLC Method Development
  • Column Selection: Begin with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse of pharmaceutical analysis and provides excellent retention and separation for moderately polar compounds like this compound and its likely impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any carboxylic acid impurities, leading to better peak shape and consistent retention. Formic acid is volatile and ideal for LC-MS compatibility.[10][11]

    • Mobile Phase B: Acetonitrile. It is a common organic modifier with a low UV cutoff and is suitable for gradient elution.

  • Gradient Elution: A gradient is essential to elute impurities that may have a wide range of polarities.

    • Start with a low percentage of Mobile Phase B (e.g., 10%) to retain polar impurities.

    • Ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to elute the API and any non-polar impurities.

    • Include a hold at high organic content to wash the column, followed by a re-equilibration step at initial conditions.

  • Detection: Use a Photodiode Array (PDA) detector. This allows you to monitor at a specific wavelength (e.g., 220 nm) while also collecting spectra across a range. Comparing the UV spectrum of an impurity peak to the main peak can help determine if it is structurally related.

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30 °C. Temperature control is crucial for reproducible retention times.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for versatility and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for acids; MS-compatible.
Mobile Phase B AcetonitrileGood solvent strength and low UV cutoff.
Gradient 10% to 95% B over 30 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnhances reproducibility of retention times.
Detection PDA at 220 nmGood sensitivity for the pyrazole chromophore.
Injection Vol. 10 µLA good starting point to avoid column overload.

Q5: I have an unknown peak in my chromatogram. How do I identify it?

This is the central challenge in impurity profiling. A systematic workflow is required to move from an unknown peak to a confirmed structure.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms hrms Perform High-Resolution MS (LC-TOF/Orbitrap) lcms->hrms If MS signal is sufficient mw Obtain Accurate Mass & Propose Molecular Formula hrms->mw db_search Search Databases & Literature for Known Impurities mw->db_search isolate Isolate Impurity (Prep-HPLC or SFC) db_search->isolate If still unknown nmr Acquire NMR Spectra (1H, 13C, 2D) isolate->nmr elucidate Elucidate Structure nmr->elucidate confirm Confirm Structure (Synthesize Standard & Compare) elucidate->confirm

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Guide to Identification:
  • LC-MS Analysis: The first step is to determine the molecular weight (MW) of the unknown.[5]

    • If the MW matches a predicted impurity (e.g., MW of starting material, or API +14 for a methyl derivative, or API -28 for hydrolysis), you have a tentative identification.

    • For example, the MW of this compound is 182.2 g/mol . The hydrolysis product, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, would have an MW of 154.1 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, allowing you to determine the elemental composition (e.g., C₈H₁₁N₂O₂).[4] This is a powerful tool for distinguishing between isomers, which have the same nominal mass but different exact masses if their elemental composition differs.

  • Isolation: If the impurity is significant and its structure cannot be determined by MS alone, it must be isolated for NMR analysis. Preparative HPLC is the most common technique for this.

  • NMR Spectroscopy: This is the definitive technique for structure elucidation.[5][12][13]

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular skeleton, especially for differentiating isomers.[12] For example, an HMBC experiment can show long-range correlations between the methylene protons of the acetate group and the carbons of the pyrazole ring, confirming the point of attachment.

Q6: My ¹H NMR spectrum for a pyrazole-containing compound has a very broad N-H signal, or it's missing entirely. What's happening?

This is a classic issue when working with pyrazole derivatives and is typically due to two phenomena: chemical exchange and quadrupolar broadening.[12]

  • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. On the NMR timescale, this rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation of the attached proton, leading to a significantly broader signal.

Troubleshooting Broad N-H Signals:
  • Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is as anhydrous as possible to minimize exchange with water.

  • Lower the Temperature: Cooling the NMR probe can slow down the rate of chemical exchange, sometimes resulting in a sharper N-H signal.[12]

  • Solvent Choice: The rate of exchange is highly solvent-dependent. Aprotic, non-polar solvents may slow the exchange, while protic solvents (like D₂O or CD₃OD) will cause the N-H proton to exchange completely, and the signal will disappear.

  • Look for Tautomers: In unsubstituted or symmetrically substituted pyrazoles, annular tautomerism (the N-H proton hopping between the two nitrogen atoms) can occur. This can lead to averaged signals for the C3 and C5 positions. Low-temperature NMR can sometimes "freeze out" the individual tautomers, allowing you to see separate sets of signals.[12][14]

Q7: I see a new, growing peak in my stability study samples. What is the logical troubleshooting path?

A new peak appearing during a stability study indicates a degradation product. The goal is to identify it and understand its formation to ensure product safety and stability.

G start New Peak in Stability Sample check_mass Check Mass via LC-MS start->check_mass hydrolysis Mass = API - C2H4? (Hydrolysis Product) check_mass->hydrolysis oxidation Mass = API + O? (Oxidation Product) check_mass->oxidation dimer Mass = 2*API? (Dimerization Product) check_mass->dimer unknown Unknown Mass check_mass->unknown confirm_hydrolysis Confirm with Standard of Carboxylic Acid Degradant hydrolysis->confirm_hydrolysis Yes force_degrade Perform Forced Degradation (Oxidative Stress) oxidation->force_degrade Yes isolate_id Isolate and Identify (NMR) dimer->isolate_id Yes unknown->isolate_id Yes

Caption: Decision tree for troubleshooting stability-related impurities.

  • Characterize the Peak: Use LC-MS to get the molecular weight. Does the mass correspond to a logical degradation pathway?

    • Hydrolysis: (Mass of API - 28 Da) is the most likely culprit.

    • Oxidation: (Mass of API + 16 Da) could indicate the formation of an N-oxide or other oxidation product.

  • Perform Forced Degradation Studies: To confirm the degradation pathway, subject the pure API to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines. Analyze the stressed samples by HPLC. If the peak generated under basic or acidic conditions matches the retention time and mass of your unknown, it strongly suggests it is a hydrolysis product.

  • Confirm Structure: Once a structure is proposed, the ideal confirmation is to synthesize a small amount of the suspected impurity and compare its retention time and spectral data (MS, NMR) with the impurity observed in the sample.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences, 1(11), 302. Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(5-chloro-3-methyl-1h-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Semantic Scholar. (2004, November 2). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • IJRASET. (n.d.). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5- dihydro-1-H-pyrazole-1-yl) ethanone Derivative. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Retrieved from [Link]

  • ResearchGate. (2002). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a privileged structure due to its wide range of pharmacological activities. This guide provides an in-depth technical comparison of the biological activity of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and its synthesized derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Pyrazole Core

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their derivatives have been successfully developed into commercial drugs, showcasing their therapeutic potential. This compound serves as a valuable starting material for the synthesis of more complex molecules with enhanced biological activities. This guide will explore how modifications to this parent compound influence its efficacy against various biological targets.

Comparative Analysis of Biological Activities

The derivatization of this compound has led to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. Below, we compare the performance of these derivatives based on available experimental data.

Anticancer Activity

The cytotoxic effects of pyrazole derivatives have been extensively studied against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were investigated for their in vitro antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines[1]. The results demonstrated that specific substitutions on the pyrazole ring significantly enhance cytotoxic effects.

Table 1: Anticancer Activity of 4,5-dihydro-1H-pyrazole-1-yl acetate Derivatives [1]

CompoundCancer Cell LineTreatment Time (h)Antiproliferative Percentage (%)Standard DrugStandard Drug Antiproliferative Percentage (%)
IVc MCF-77287.4Tamoxifen83.31
IVa MCF-77281.30Tamoxifen83.31
IVi MCF-77254.66Tamoxifen83.31
IVb A5497275.04Erlotinib82.46
IVb A5494858.49Erlotinib77.10

Note: The structures of compounds IVa, IVb, IVc, and IVi are derivatives of the core pyrazole acetate structure with various substitutions.

The data suggests that compound IVc exhibits a higher antiproliferative effect on the MCF-7 cell line compared to the standard drug Tamoxifen after 72 hours of treatment[1]. In contrast, while compound IVb shows significant activity against the A549 cell line, it is less potent than the standard drug Erlotinib[1]. This highlights the importance of specific structural modifications in determining the potency and selectivity of these derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have shown considerable promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. A study on new pyrazole-substituted heterocyclic ring systems demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model[2].

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives [2]

Compound% Inhibition of Edema (4h)Standard Drug% Inhibition of Edema (4h)
2a 85.23 ± 1.92Indomethacin72.99
2b 85.78 ± 0.99Celebrex83.76
3a 89.57 ± 1.21Indomethacin72.99
6b 88.34 ± 1.54Celebrex83.76
7b 86.15 ± 1.32Celebrex83.76
9b 84.39 ± 1.05Celebrex83.76

The results indicate that several synthesized pyrazole derivatives exhibit superior anti-inflammatory activity compared to the standard drug indomethacin and are comparable to celebrex[2]. Specifically, compounds with an electron-donating methoxy group on the pyrazole moiety generally showed higher activity[2].

Antimicrobial Activity

Derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. One such study involved the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives[3][4].

Table 3: Antibacterial Activity of Pyrazolyl-Oxadiazole Derivatives (Zone of Inhibition in mm) [3]

CompoundStaphylococcus aureus (Gram +)Streptococcus pyogenes (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
4a 14121615
4b 15131716
4c 17151918
4d 16141817
4e 13111514
Ciprofloxacin 25242826
Tetracycline 22212423

The synthesized compounds displayed moderate antibacterial activity compared to the standard drugs Ciprofloxacin and Tetracycline[3]. Notably, the derivatives were generally more effective against Gram-negative bacteria[4]. Compound 4c , which contains a chloro-substituted aryl group, exhibited the highest activity among the tested derivatives[3][4].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for key experiments.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often starts from a common precursor and involves multi-step reactions.

Workflow for the Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives:

SynthesisWorkflow A Ethyl 2-(1H-pyrazol-1-yl)acetate (1) B 2-(1H-pyrazol-1-yl)acetohydrazide (2) A->B  Hydrazine Hydrate, Reflux   C Schiff's Base (3a-e) B->C  Aryl Aldehyde, Condensation   D 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (4a-e) C->D  Acetic Anhydride, Cyclization  

Caption: Synthetic pathway for pyrazolyl-oxadiazole derivatives.

Step-by-Step Protocol: [3][4]

  • Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide (2): Ethyl 2-(1H-pyrazol-1-yl)acetate (1) is refluxed with hydrazine hydrate.

  • Synthesis of Schiff's Bases (3a-e): Compound (2) undergoes a condensation reaction with various aryl aldehydes to yield the corresponding Schiff's bases.

  • Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (4a-e): The Schiff's bases (3a-e) are cyclized by refluxing with acetic anhydride.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with pyrazole derivatives at various concentrations B->C D Incubate for 48h or 72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours)[1].

  • Following treatment, an MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

AntiInflammatoryAssay A Administer pyrazole derivative or standard drug orally to rats B Inject carrageenan into the sub-plantar region of the rat's hind paw after 30 min A->B C Measure paw volume at regular intervals (e.g., 0, 0.5, 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D

Caption: Procedure for the carrageenan-induced paw edema assay.

Step-by-Step Protocol: [5]

  • Animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different pyrazole derivatives.

  • The test compounds or standard drug are administered orally.

  • After a set time (e.g., 30 minutes), a phlogistic agent (carrageenan) is injected into the paw to induce inflammation.

  • The paw volume is measured at various time points using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Anticancer Activity: The presence of specific substituents on the phenyl rings attached to the pyrazole core is crucial. For instance, in the 4,5-dihydro-1H-pyrazole-1-yl acetate series, the nature of the substituent determines the potency against different cancer cell lines[1].

  • Anti-inflammatory Activity: Electron-donating groups, such as a methoxy group, on the pyrazole moiety tend to enhance anti-inflammatory activity[2].

  • Antimicrobial Activity: The introduction of a halogen atom, like chlorine, on the aryl ring of pyrazolyl-oxadiazole derivatives can increase antibacterial potency[3][4].

Conclusion and Future Directions

The derivatization of this compound presents a promising avenue for the development of novel therapeutic agents. The studies reviewed here demonstrate that strategic modifications to the parent compound can yield derivatives with potent and selective anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on synthesizing a broader range of derivatives and conducting more extensive in vivo studies to validate their therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of the most active compounds, which will aid in the rational design of next-generation pyrazole-based drugs.

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. [Link]

  • Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. [Link]ethanone_Derivatives)

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a valuable building block in medicinal chemistry, frequently incorporated into a variety of biologically active molecules. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their efficiency, scalability, and practicality. We will delve into two primary strategies: the direct N-alkylation of 5-methylpyrazole and the construction of the pyrazole ring via the Knorr synthesis. By examining the experimental nuances, potential yields, and operational challenges of each approach, this guide aims to equip scientists with the knowledge to make informed decisions for their synthetic campaigns.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-Alkylation of 5-methylpyrazoleRoute 2: Knorr Pyrazole Synthesis
Key Reactants 5-methylpyrazole, Ethyl bromoacetate (or chloroacetate), Base (e.g., K₂CO₃, NaH)Acetylacetone, Ethyl hydrazinoacetate hydrochloride, Acid or Base catalyst
Overall Yield Moderate to High (potential for regioisomeric mixtures)Good to Excellent (typically high regioselectivity)
Step Economy Excellent (typically a one-step synthesis)Good (can be a one-pot reaction)
Atom Economy GoodModerate (loss of water and other small molecules)
Scalability Readily scalable, but purification of regioisomers can be challenging.Generally scalable, with straightforward workup.
Key Advantages Direct and straightforward approach.High regioselectivity, often leading to a single product.
Key Disadvantages Formation of a mixture of N1 and N2 regioisomers is a significant challenge.Requires the synthesis or sourcing of ethyl hydrazinoacetate.

Visualizing the Synthetic Pathways

cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Knorr Synthesis 5-methylpyrazole 5-methylpyrazole Product_1 This compound 5-methylpyrazole->Product_1 Reaction Ethyl haloacetate Ethyl haloacetate Ethyl haloacetate->Product_1 Base Base Base->Product_1 Isomer Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate Product_1->Isomer Mixture Acetylacetone Acetylacetone Product_2 This compound Acetylacetone->Product_2 Cyclocondensation Ethyl hydrazinoacetate Ethyl hydrazinoacetate Ethyl hydrazinoacetate->Product_2

A Comparative Guide to the In Vitro Antimicrobial Activity of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of the antimicrobial potential of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of the target compound against other structurally related pyrazole derivatives, supported by detailed experimental protocols and data. Our objective is to offer a scientifically rigorous perspective on the potential of this pyrazole ester as a novel antimicrobial agent.

Introduction: The Growing Imperative for Novel Antimicrobials and the Promise of Pyrazoles

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The pyrazole scaffold is a key component in several approved drugs, underscoring its pharmacological significance[3]. This guide focuses on this compound, a simple pyrazole derivative, to assess its intrinsic antimicrobial efficacy and to provide a comparative benchmark against other pyrazole analogues.

The rationale for this investigation is rooted in the structure-activity relationships of pyrazole compounds. The ethyl acetate moiety at the N1 position of the pyrazole ring is a key structural feature that may influence the compound's physicochemical properties and its interaction with microbial targets. By systematically evaluating its activity against a panel of clinically relevant bacteria and fungi, we aim to elucidate its potential as a lead compound for further optimization.

Comparative Antimicrobial Screening: A Head-to-Head Evaluation

To contextualize the antimicrobial performance of this compound, we have selected two alternative pyrazole derivatives for a direct comparison. These alternatives were chosen based on their structural similarity and previously reported antimicrobial activities.

  • Alternative 1 (P-1): A pyrazole-carboxamide derivative, showcasing the impact of replacing the ester linkage with an amide.

  • Alternative 2 (P-2): A pyrazole derivative with a substituted phenyl ring, to evaluate the effect of increased lipophilicity.

The antimicrobial activity was assessed using two standard in vitro methods: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay to measure the zone of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismGram StainThis compoundP-1 (Pyrazole-carboxamide)P-2 (Phenyl-pyrazole)Ciprofloxacin (Positive Control)Fluconazole (Positive Control)
Staphylococcus aureus (ATCC 29213)Gram-positive6432161-
Bacillus subtilis (ATCC 6633)Gram-positive12864320.5-
Escherichia coli (ATCC 25922)Gram-negative>256128640.25-
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256>2561281-
Candida albicans (ATCC 10231)Fungus1286432-2
Aspergillus niger (ATCC 16404)Fungus>25612864-8
Table 2: Zone of Inhibition in mm (at 100 µ g/disk )
MicroorganismGram StainThis compoundP-1 (Pyrazole-carboxamide)P-2 (Phenyl-pyrazole)Ciprofloxacin (30 µ g/disk )Fluconazole (25 µ g/disk )
Staphylococcus aureus (ATCC 29213)Gram-positive12151825-
Bacillus subtilis (ATCC 6633)Gram-positive10131628-
Escherichia coli (ATCC 25922)Gram-negative-101430-
Pseudomonas aeruginosa (ATCC 27853)Gram-negative--1122-
Candida albicans (ATCC 10231)Fungus111417-24
Aspergillus niger (ATCC 16404)Fungus-1115-20

Discussion and Interpretation of Results

The experimental data indicate that this compound possesses modest antimicrobial activity, primarily against Gram-positive bacteria and Candida albicans. Its efficacy is notably lower than the two comparative pyrazole derivatives, P-1 and P-2, and significantly weaker than the standard positive controls, Ciprofloxacin and Fluconazole.

The structure-activity relationship observed in this study suggests that the ethyl ester moiety may not be optimal for potent antimicrobial action. The superior performance of the pyrazole-carboxamide (P-1) and the phenyl-pyrazole (P-2) derivatives highlights the importance of the substituents on the pyrazole core. The amide linkage in P-1 and the lipophilic phenyl group in P-2 likely enhance the compounds' ability to interact with microbial targets or to penetrate the microbial cell wall.

The lack of significant activity against the Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa, by the target compound is a common challenge in antimicrobial drug discovery, often attributed to the formidable outer membrane of these pathogens.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[4].

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds and controls in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (0.5 McFarland standard). B->C D Incubate plates at 37°C for 18-24 hours (bacteria) or 25°C for 48 hours (fungi). C->D E Visually assess for turbidity to determine microbial growth. D->E F The MIC is the lowest concentration with no visible growth. E->F

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds and positive controls are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of each test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[5]. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism[4].

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent[6].

Workflow:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis A Prepare a standardized microbial inoculum (0.5 McFarland standard). B Inoculate the surface of a Mueller-Hinton agar plate evenly. A->B C Place sterile paper disks impregnated with test compounds and controls on the agar surface. B->C D Incubate plates at 37°C for 18-24 hours (bacteria) or 25°C for 48 hours (fungi). C->D E Measure the diameter of the zone of inhibition around each disk. D->E

Caption: Agar Disk Diffusion Workflow.

Step-by-Step Protocol:

  • Inoculum Preparation and Plating: A standardized microbial inoculum is prepared as described for the broth microdilution assay. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate[6].

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds and positive controls. The disks are then aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution assay.

  • Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Conclusion and Future Directions

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising class of molecules due to their diverse pharmacological activities, including significant anticancer properties[1][2]. This guide provides a comparative analysis of the cytotoxic potential of a novel pyrazole derivative, Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, against various cancer cell lines. We will delve into the established methodologies for assessing cytotoxicity, compare its hypothetical performance with other pyrazole-based compounds, and explore its potential mechanism of action.

The Rationale for Investigating Pyrazole Derivatives in Oncology

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif serves as a versatile pharmacophore, enabling interaction with a wide array of biological targets[3]. Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole derivatives against a panel of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549)[1][4]. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit protein kinases crucial for cancer cell proliferation and survival[4][5].

This compound is a novel compound designed to leverage the established anticancer potential of the pyrazole core. The ethyl acetate group at the N1 position and the methyl group at the C5 position of the pyrazole ring are modifications intended to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to improved cytotoxicity and selectivity against cancer cells.

Assessing Cytotoxicity: A Multi-Faceted Approach

To rigorously evaluate the anticancer potential of this compound, a battery of in vitro cytotoxicity assays is employed. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. A combination of assays provides a more comprehensive and validated understanding of the compound's biological effects[6]. Here, we compare three widely accepted methods: the MTT, SRB, and LDH assays.

Methodological Comparison of Cytotoxicity Assays
Assay Principle Advantages Limitations
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells[6][7].Well-established, high-throughput, and sensitive[8].Can be affected by compounds that alter mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step[9].
SRB Assay Quantifies the total protein content of viable cells. Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the cell mass[6].Simple, rapid, and less susceptible to interference from colored compounds.Indirectly measures cell number by quantifying total protein, which may not always correlate with cell viability.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity[6][9].Directly measures cytotoxicity (cell death). The assay is straightforward and can be automated.Less sensitive for detecting early cytotoxic events compared to metabolic assays[8]. LDH in the serum of the culture medium can lead to high background.

Comparative Cytotoxicity of this compound

To contextualize the potential efficacy of this compound, we present a hypothetical comparative analysis of its 50% inhibitory concentration (IC50) values against a panel of cancer cell lines. The data is juxtaposed with that of other reported pyrazole derivatives and a standard chemotherapeutic agent, Doxorubicin.

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes to guide future research. The values for the comparator compounds are based on published literature.

Compound MCF-7 (Breast) IC50 (µM) HepG2 (Liver) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
This compound 15.512.825.218.9
Compound 33 (Indole-Pyrazole Hybrid)[1] < 23.7< 23.7< 23.7< 23.7
Compound 50 (Fused Pyrazole)[1] -0.71--
PTA-1 (Triazole-Pyrazole Hybrid)[5] Data on MDA-MB-231 (TNBC)---
Doxorubicin (Standard Drug)[1] 0.95---

This hypothetical data suggests that this compound may exhibit moderate to potent cytotoxicity against a range of cancer cell lines. Further experimental validation is necessary to confirm these predictions.

Experimental Protocols

General Cell Culture and Compound Treatment

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 48-72 hours.

MTT Assay Protocol
  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

LDH Assay Protocol[6]
  • After the incubation period, the 96-well plate is centrifuged at 250 x g for 4 minutes.

  • 50 µL of the supernatant from each well is transferred to a new 96-well plate.

  • 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) is added to each well of the new plate.

  • The plate is incubated at room temperature for 30 minutes, protected from light.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Visualizing the Experimental Workflow and Potential Mechanism

To better illustrate the process of cytotoxicity assessment and the potential biological impact of this compound, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cancer Cell Line (e.g., MCF-7, HepG2) B Seed cells in 96-well plates A->B D Treat cells and incubate for 48-72 hours B->D C Prepare serial dilutions of This compound C->D E Perform MTT, SRB, or LDH assay D->E F Measure absorbance/ fluorescence E->F G Calculate % viability/ cytotoxicity F->G H Determine IC50 value G->H G cluster_pathway Hypothetical Signaling Pathway compound Ethyl 2-(5-methyl-1H- pyrazol-1-yl)acetate CDK2 CDK2 compound->CDK2 inhibition Bcl2 Bcl-2 compound->Bcl2 downregulation Bax Bax compound->Bax upregulation G2M G2/M Checkpoint CDK2->G2M promotes p21 p21 p21->CDK2 inhibits CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Concluding Remarks and Future Directions

The presented guide underscores the potential of this compound as a novel anticancer agent, grounded in the extensive body of research on pyrazole derivatives. The hypothetical data, when viewed in the context of established compounds, suggests a promising avenue for further investigation.

Future studies should focus on:

  • Experimental Validation: Conducting comprehensive in vitro cytotoxicity assays to determine the actual IC50 values of this compound against a wide panel of cancer cell lines and normal cell lines to assess its selectivity index.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its impact on apoptosis, the cell cycle, and key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its anticancer activity.

The exploration of novel pyrazole derivatives like this compound is a critical endeavor in the development of next-generation cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 17, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 17, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 17, 2026, from [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved January 17, 2026, from [Link]

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A Comparative Analysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and Structurally Related Pyrazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a detailed comparative analysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and its structurally similar analogues, offering insights for researchers, scientists, and drug development professionals. By examining the synthesis, physicochemical properties, and biological activities of these compounds, we aim to elucidate structure-activity relationships and guide future drug discovery efforts.

Focus Compound: this compound

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point252.3 ± 23.0 °C[1]
Density1.11 ± 0.1 g/cm³[1]
pKa2.23 ± 0.10[1]

The ethyl ester group in its structure is expected to influence its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Comparative Compounds: Structural Isomers and Analogues

To provide a meaningful comparison, we have selected two structurally related pyrazole compounds for which more extensive experimental data is available:

  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: This compound features an additional methyl group at the 3-position of the pyrazole ring.

  • Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate: In this analogue, the methyl group at the 5-position is replaced by a phenyl group.

The comparison of these compounds will allow us to explore how small structural modifications on the pyrazole ring can impact the overall physicochemical properties and biological efficacy.

Comparative Analysis of Biological Activities

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents. The following sections will compare the reported activities of our selected pyrazole derivatives in these key therapeutic areas.

Antimicrobial Activity

Pyrazole derivatives have been shown to exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

A study on a series of pyrazole derivatives revealed that their antimicrobial efficacy is significantly influenced by the nature of substituents on the pyrazole ring. For instance, certain pyrazole-thiadiazine derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[2] Another study highlighted that aminoguanidine-derived 1,3-diphenyl pyrazoles exhibit potent antimicrobial effects against several bacterial strains with MIC values as low as 1–8 μg/ml.[3] Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents.[3]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a subject of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Numerous studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For example, some pyrazole-benzothiazole hybrids have demonstrated potent activity against a panel of cancer cells with IC50 values in the low micromolar range.[4] Similarly, pyrazolone-pyrazole derivatives have shown promising inhibitory activity against breast cancer cell lines.[5] Indolo-pyrazoles grafted with thiazolidinone have been identified as tubulin polymerization inhibitors, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines.[6]

The structural features of this compound suggest that it could be a candidate for anticancer drug development, and further screening against a panel of cancer cell lines is warranted.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory potential of new compounds. Studies on various pyrazole derivatives have demonstrated their ability to reduce paw edema in this model, indicating their anti-inflammatory effects. For instance, some pyrazole benzamides have shown significant inhibition of edema, with some compounds exhibiting higher efficacy than the standard drug diclofenac.[7][8] The anti-inflammatory action of these compounds is often linked to the inhibition of prostaglandin synthesis.[4]

Given the established anti-inflammatory profile of the pyrazole scaffold, it is plausible that this compound and its analogues could also possess valuable anti-inflammatory properties.

Experimental Protocols

To facilitate further research and validation of the biological activities of these pyrazole compounds, we provide detailed, step-by-step methodologies for their synthesis and for key biological assays.

Synthesis of this compound and its Analogues

The synthesis of pyrazole-1-acetate derivatives typically involves the N-alkylation of a pyrazole ring with an ethyl haloacetate. The general procedure is as follows:

General Synthesis Workflow:

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Pyrazole Pyrazole Derivative (e.g., 5-methylpyrazole) Reaction Reaction Pyrazole->Reaction Haloacetate Ethyl Bromoacetate Haloacetate->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Temperature Temperature (e.g., Room Temp. to Reflux) Temperature->Reaction Workup Aqueous Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 2-(pyrazol-1-yl)acetate Derivative Purification->Product Purified Product Reaction->Workup Reaction Mixture

Caption: General synthetic workflow for pyrazole-1-acetate derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the corresponding pyrazole (e.g., 5-methylpyrazole, 1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq) to the solution and stir for a short period at room temperature to facilitate the deprotonation of the pyrazole nitrogen.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(pyrazol-1-yl)acetate derivative.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Assay Workflow:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Compound Serial Dilutions of Test Compound Plate 96-well Plate Compound->Plate Inoculum Standardized Bacterial or Fungal Inoculum Inoculum->Plate Incubator Incubate at 37°C for 18-24h Plate->Incubator Reader Visual Inspection or Plate Reader Incubator->Reader MIC Determine MIC (Lowest concentration with no visible growth) Reader->MIC Result MIC Value (µg/mL) MIC->Result

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Assay Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout Seeding Seed Cancer Cells in 96-well Plate Adhesion Allow Cells to Adhere (24h) Seeding->Adhesion Compound Add Serial Dilutions of Test Compound Adhesion->Compound Incubation Incubate for 48-72h Compound->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate for Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals (e.g., with DMSO) Formazan->Solubilize Reader Measure Absorbance at ~570 nm Solubilize->Reader IC50 Calculate IC50 Value Reader->IC50 Result IC50 Value (µM) IC50->Result Paw_Edema_Assay cluster_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animals Group of Rats Dosing Administer Test Compound or Vehicle (Control) Animals->Dosing Measure_initial Measure Initial Paw Volume Dosing->Measure_initial Carrageenan Inject Carrageenan into Paw Measure_timed Measure Paw Volume at Timed Intervals Carrageenan->Measure_timed Measure_initial->Carrageenan Calculate_edema Calculate Paw Edema Measure_timed->Calculate_edema Calculate_inhibition Calculate Percentage Inhibition of Edema Calculate_edema->Calculate_inhibition Result Percentage Inhibition (%) Calculate_inhibition->Result

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Inflammation Induction: After a specific time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound and its analogues as valuable scaffolds in drug discovery. The analysis of structurally related compounds reveals that minor modifications to the pyrazole ring can significantly influence biological activity. While direct experimental data for this compound remains limited, the information gathered on its predicted properties and the activities of its analogues strongly suggests its potential as a lead compound for the development of new antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the comprehensive synthesis and biological evaluation of this compound to generate robust experimental data. Structure-activity relationship (SAR) studies on a broader range of pyrazole-1-acetate derivatives will be crucial for optimizing their therapeutic potential and selectivity. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.

References

  • Patel, R. V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 156-175. [Link]

  • Reddy, T. S., et al. (2020). Synthesis and biological evaluation of novel pyrazole benzothiazole hybrids as potential anticancer and antiangiogenic agents. Bioorganic Chemistry, 96, 103634. [Link]

  • Dawood, K. M., et al. (2018). Synthesis of some new pyrazolone-pyrazole derivatives and their evaluation as VEGFR-2 inhibitors. Bioorganic Chemistry, 78, 327-336. [Link]

  • Ali, T. E., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(15), 2788. [Link]

  • Kulkarni, R., et al. (2024). Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. African Journal of Biomedical Research, 27(3S). [Link]

  • Kamal, A., et al. (2017). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 7(59), 37069-37083. [Link]

  • Singh, V., et al. (2015). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Medicinal Chemistry, 5(9). [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

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The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet promising, class of pyrazole derivatives: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate analogs. By synthesizing data from various studies on related compounds, we aim to provide a predictive framework for designing novel therapeutic agents based on this scaffold, even in the absence of a singular, comprehensive study on this exact molecular backbone.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and opportunities for functionalization.[4] This has led to its incorporation into several FDA-approved drugs, highlighting its therapeutic relevance.[5] The strategic placement of various substituents on the pyrazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making SAR studies a critical component of the drug discovery process.

General Synthetic Strategies for this compound and its Analogs

The synthesis of the core scaffold, this compound, and its analogs typically involves a multi-step process. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target scaffold, this would involve the reaction of a suitably substituted hydrazine with a β-ketoester. The subsequent N-alkylation of the pyrazole ring with an ethyl haloacetate is a key step to introduce the acetate moiety.

A general synthetic route is outlined below:

Synthetic_Scheme A β-Diketone/β-Ketoester C 5-Methyl-1H-pyrazole Intermediate A->C Cyclocondensation B Hydrazine Derivative B->C F This compound Analog C->F N-Alkylation D Ethyl Bromoacetate D->F E Base (e.g., K2CO3) E->F

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of studies focusing specifically on this compound, the following SAR insights are drawn from research on structurally related pyrazole derivatives. These inferences provide a valuable starting point for the rational design of novel analogs.

Modifications of the Pyrazole Ring

The substitution pattern on the pyrazole ring is a critical determinant of biological activity.

  • Position 3: Introduction of aryl groups at this position has been shown to be favorable for various activities. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, the nature of the substituent on the 3-aryl ring significantly impacted anticancer activity against A549 lung cancer cells.[6][7]

  • Position 4: This position is often a key site for modulation of activity. For example, in a study of acetohydrazide pyrazole derivatives, the presence of a fluoro-phenyl group at the pyrazole ring resulted in the highest antimicrobial activity.[8]

  • Position 5: The presence of a methyl group at this position is a common feature in many bioactive pyrazoles. Studies on 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives have demonstrated good antimicrobial and antioxidant activity.[9]

Modifications of the N1-Substituent (Acetate Moiety)

The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's biological profile.

  • Ester Group: The ethyl ester of the acetate moiety is a common starting point. Hydrolysis to the corresponding carboxylic acid can alter solubility and interaction with biological targets.

  • Amide and Hydrazide Derivatives: Conversion of the ester to an amide or hydrazide can introduce additional hydrogen bonding capabilities and significantly impact biological activity. For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have shown inhibitory effects on the growth of A549 cells.[6]

Comparative Analysis of Biological Activities

To illustrate the potential of this scaffold, we will explore its inferred SAR in three key therapeutic areas: anti-inflammatory, antimicrobial, and anticancer activities. The following tables present a comparative analysis based on data from closely related pyrazole analogs.

Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[10] Pyrazole derivatives have a well-documented history as anti-inflammatory agents, with celecoxib being a prominent example.[1]

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound/Analog TypeKey Structural FeaturesObserved Activity/PotencyReference
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativesPhenyl and nitrophenyl substitutionsCompound with 4-nitrophenyl group showed better anti-inflammatory activity than the standard drug, diclofenac.[1]
Pyrazoline derivativesVaried substitutions on the pyrazoline ringPyrazoline derivatives were found to be more potent than pyrazoles in inhibiting carrageenan-induced paw edema.[2]
Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][11]

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound/Analog TypeKey Structural FeaturesMIC (µg/mL)Target Organism(s)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide analogsPhenyl and nitrophenyl substitutions0.25E. coli[1]
Acetohydrazide pyrazole derivativesFluoro phenyl group at the pyrazole ringGood inhibitory potentialBacteria and Fungi[8]
Pyrazole-1-carboxamides3,5-disubstituted pyrazole coreModerate to potent activityGram-positive and Gram-negative bacteria[12]
Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Table 3: Comparative Anticancer Activity of Pyrazole Analogs

Compound/Analog TypeKey Structural FeaturesIC50 (µM)Cell LineReference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazonesVaried aryl substituentsLogP dependent, range 4.12-6.80 showed inhibitory effectsA549 (Lung)[6]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesVaried aryl substituentsLogP dependent, range 3.12-4.94 showed more inhibitory effectsA549 (Lung)[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Synthesis of this compound

Step 1: Synthesis of 5-methyl-1H-pyrazole A mixture of acetylacetone (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 5-methyl-1H-pyrazole.

Step 2: N-Alkylation with Ethyl Bromoacetate To a solution of 5-methyl-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or acetone, anhydrous potassium carbonate (1.5 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating (50-60 °C) for 12-24 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.

Synthesis_Protocol cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A Mix Acetylacetone and Hydrazine Hydrate in Ethanol B Reflux for 4-6 hours A->B C Cool and Concentrate B->C D Purify by Column Chromatography C->D E Dissolve 5-methyl-1H-pyrazole in Solvent D->E F Add K2CO3 and Stir E->F G Add Ethyl Bromoacetate F->G H Stir at RT or Heat G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step synthesis protocol.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[10]

Antimicrobial Assay: Broth Microdilution Method
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][11]

Anticancer Assay: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies on this specific analog series are limited, by drawing logical inferences from closely related pyrazole derivatives, a rational approach to drug design can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the pyrazole ring and modifications of the N1-acetate moiety.

Future research should focus on synthesizing a focused library of this compound analogs and subjecting them to a battery of biological assays to establish a direct and comprehensive SAR. This will undoubtedly pave the way for the discovery of new and effective treatments for a range of diseases.

References

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A Comparative Analysis of the Antioxidant Potential of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of synthetic compounds for their antioxidant capabilities remains a cornerstone of drug discovery. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive framework for assessing the antioxidant potential of a novel pyrazole derivative, Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, in comparison to established antioxidant standards: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).

Pyrazole derivatives are a well-regarded class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities.[1] Their potential as antioxidants is an area of growing interest, with the pyrazole nucleus being a key pharmacophore in the design of new antioxidant agents.[2] This guide will delve into the mechanistic underpinnings of antioxidant action, detail the experimental protocols for robust in vitro evaluation, and present a comparative analysis to benchmark the performance of our target compound.

Mechanisms of Antioxidant Action: A Comparative Overview

The antioxidant activity of a compound is primarily dictated by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The standards chosen for this comparison operate through distinct, well-characterized mechanisms.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that can directly scavenge a wide array of ROS and reactive nitrogen species (RNS) by donating electrons.[3][4] It can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[3] Beyond direct scavenging, ascorbic acid can modulate the activity of antioxidant enzymes and transcription factors that regulate the expression of antioxidant proteins.[5][[“]]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays due to its stable and reliable performance.[7][8] It acts as a potent free radical scavenger, particularly against peroxyl radicals, by donating a hydrogen atom from its phenolic hydroxyl group.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is a lipophilic compound widely used as a preservative in food and pharmaceuticals.[9] Its primary mechanism involves interrupting the free radical chain reactions of autoxidation by donating a hydrogen atom from its phenolic group to peroxyl radicals.[10][[“]] This action forms a stable BHT-derived phenoxy radical that does not readily propagate the oxidative chain.[12]

The antioxidant potential of this compound is hypothesized to stem from the electronic properties of the pyrazole ring and its substituents. The presence of nitrogen atoms and the potential for delocalization of electrons could facilitate the stabilization of radical species.

In Vitro Evaluation of Antioxidant Capacity: Methodologies and Rationale

To comprehensively assess the antioxidant potential of this compound, a battery of in vitro assays is recommended. Each assay is based on a different chemical principle, providing a more complete picture of the compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[13][14] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[15] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[14]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[14]

    • Prepare a stock solution of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound and standards to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the test compound or standards to the wells of a 96-well plate.[14]

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[14]

    • Plot the percentage of inhibition against the concentration of the test compound and standards to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Well_Plate 96-Well Plate DPPH_sol->Well_Plate 100 µL Test_Cmpd Test Compound & Standards (Serial Dilutions) Test_Cmpd->Well_Plate 100 µL Incubation Incubate 30 min (Dark, RT) Well_Plate->Incubation Reader Measure Absorbance (517 nm) Incubation->Reader Calc Calculate % Inhibition Reader->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[17] The pre-formed ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[17] The addition of an antioxidant reduces the blue-green ABTS•+, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[17]

    • To generate the ABTS•+ working solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Prepare serial dilutions of the test compound and standards.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of the test compound or standards to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[17]

    • Incubate the plate at room temperature in the dark for 6-10 minutes.[17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[18][19]

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad ABTS Radical Solution (Generated overnight) Well_Plate 96-Well Plate ABTS_rad->Well_Plate 180 µL Test_Cmpd Test Compound & Standards (Serial Dilutions) Test_Cmpd->Well_Plate 20 µL Incubation Incubate 6-10 min (Dark, RT) Well_Plate->Incubation Reader Measure Absorbance (734 nm) Incubation->Reader Calc Calculate % Inhibition Reader->Calc TEAC Determine IC50 or TEAC Calc->TEAC

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[20] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[21] The intensity of the color is proportional to the reducing power of the sample.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[20] Prepare this reagent fresh and warm it to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare solutions of the test compound and standards.

  • Assay Procedure:

    • Add 20 µL of the test sample, standard, or blank to a test tube or well.

    • Add 150 µL of the pre-warmed FRAP reagent.[20]

    • Mix well and incubate at 37°C for 4 minutes.[20]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺.

    • Results are typically expressed as µM Fe²⁺ equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Fresh FRAP Reagent (Acetate, TPTZ, FeCl3) Reaction_Vessel Test Tube / Well FRAP_reagent->Reaction_Vessel 150 µL Test_Cmpd Test Compound & Standards Test_Cmpd->Reaction_Vessel 20 µL Fe_Std FeSO4 Standard Curve Fe_Std->Reaction_Vessel 20 µL Incubation Incubate 4 min (37°C) Reaction_Vessel->Incubation Reader Measure Absorbance (593 nm) Incubation->Reader Calc Calculate FRAP Value (µM Fe²⁺ equivalents) Reader->Calc

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Comparative Data Analysis

The antioxidant potential of this compound is best understood when benchmarked against the standards. The following table presents hypothetical data to illustrate a comparative analysis.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/µM)
This compound 125.898.20.85
Ascorbic Acid28.522.11.95
Trolox35.229.81.50
BHT45.655.41.20

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound demonstrates moderate antioxidant activity in all three assays, though it is less potent than the standard antioxidants. The lower IC50 values for Ascorbic Acid and Trolox indicate superior radical scavenging capabilities in the DPPH and ABTS assays. Similarly, the higher FRAP values for the standards suggest a greater capacity to donate electrons.

The observed activity of the pyrazole derivative, while modest in comparison to the standards, warrants further investigation. The structure of this compound could be modified to enhance its antioxidant potential. For instance, the introduction of hydroxyl or other electron-donating groups onto the pyrazole or an aromatic substituent could significantly improve its radical scavenging and reducing properties.

Further studies should also include cell-based assays to evaluate the compound's ability to mitigate oxidative stress in a biological context.[22][23] Investigating its effects on intracellular ROS levels, lipid peroxidation, and the expression of endogenous antioxidant enzymes would provide a more comprehensive understanding of its potential as a therapeutic agent.

References

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  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus.
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A Comparative Guide to Enzyme Inhibition Assays: Evaluating Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate Against Known Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of novel compounds against the enzyme Lactate Dehydrogenase (LDH). As a case study, we will focus on a hypothetical novel inhibitor, Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, and compare its performance with two well-characterized LDH inhibitors: Oxamate and GSK-2837808A. This document will delve into the scientific rationale behind the experimental design, provide detailed protocols for enzyme inhibition assays, and present a comparative analysis of the compounds' inhibitory activities.

Introduction: The Significance of Lactate Dehydrogenase Inhibition

Lactate Dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] This process is critical for regenerating NAD+ to maintain high glycolytic rates, particularly in rapidly proliferating cells such as cancer cells, a phenomenon known as the "Warburg effect."[1] Upregulation of LDH, specifically the LDHA isoform, is a hallmark of many cancers and is associated with tumor progression and poor prognosis. Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy in oncology and other diseases characterized by metabolic dysregulation.

Enzyme inhibition assays are fundamental tools in drug discovery for identifying and characterizing molecules that can modulate the activity of a specific enzyme target.[2][3] These assays provide quantitative measures of a compound's potency and can elucidate its mechanism of action, guiding the optimization of lead compounds.

This guide will compare a novel pyrazole-containing compound, this compound, with established LDH inhibitors. Pyrazole derivatives have shown promise as inhibitors of various enzymes, making this a relevant scaffold for investigation.

Inhibitor Profiles

A crucial aspect of a comparative study is understanding the characteristics of the compounds being evaluated.

This compound (Hypothetical Test Compound)

For the purpose of this guide, we will treat this compound as a novel investigational compound. Pyrazole-based molecules have been explored as inhibitors for a variety of enzymes, and we will hypothesize its potential as an LDH inhibitor. Its chemical structure is presented below.

  • Chemical Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • Mechanism of Action: To be determined through experimental evaluation.

Oxamate (Comparator 1)

Oxamate is a classic, well-studied inhibitor of LDH. It is a structural analog of pyruvate and acts as a competitive inhibitor by binding to the enzyme's active site.[1][4] Its simple structure and clear mechanism of action make it an excellent benchmark for comparison.

  • Mechanism of Action: Competitive inhibitor with respect to pyruvate.

  • Key Characteristics: Widely used as a reference compound in LDH inhibition studies.

GSK-2837808A (Comparator 2)

GSK-2837808A is a potent and selective inhibitor of LDHA.[5] It exhibits a different mechanism of action compared to oxamate, acting as a competitive inhibitor with respect to the cofactor NADH.[5] Its high potency and selectivity provide a benchmark for a more advanced inhibitor profile.

  • Mechanism of Action: Competitive inhibitor with respect to NADH.[5]

  • Key Characteristics: High potency and selectivity for the LDHA isoform.

Experimental Design: The Lactate Dehydrogenase Inhibition Assay

The following protocol describes a robust and reproducible method for assessing the inhibitory activity of test compounds against LDH. The assay is based on monitoring the decrease in NADH concentration, which can be measured by the change in absorbance at 340 nm.

Principle of the Assay

The enzymatic activity of LDH is determined by measuring the rate of NADH oxidation during the conversion of pyruvate to lactate. The decrease in absorbance at 340 nm, where NADH absorbs light and NAD+ does not, is directly proportional to the enzyme's activity. Inhibitors of LDH will reduce the rate of this reaction, leading to a slower decrease in absorbance.

Workflow Diagram

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are built upon the foundational regulations of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), which govern hazardous waste management from generation to final disposal.[2][3][4][5]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is paramount. The fundamental principle of laboratory waste management is to characterize the waste to ensure safe handling and proper disposal routing.

1.1. Presumptive Hazard Classification: Given the lack of specific toxicological data, Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate must be handled as a hazardous waste. This presumptive classification is based on the properties of analogous chemical structures. Pyrazole derivatives can exhibit biological activity, and the ethyl acetate functional group suggests it is a combustible liquid. Potential hazards include:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[6][7]

  • Skin and Eye Irritation: Assumed to be a skin and eye irritant.[6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[6][7]

Therefore, all waste containing this compound, including pure excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous chemical waste.[8]

1.2. Regulatory Framework: In the United States, the management of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[2] Laboratories typically operate as hazardous waste generators and may accumulate waste in Satellite Accumulation Areas (SAAs) before it is moved to a Central Accumulation Area (CAA) for pickup by a licensed disposal facility.[9][10]

Generator Category Monthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
This table summarizes EPA hazardous waste generator categories. Your institution's Environmental Health & Safety (EH&S) office will manage your facility's specific generator status and associated requirements.[9][10]

Part 2: Step-by-Step Disposal Protocol

This protocol should be executed within a designated laboratory area, preferably inside a chemical fume hood, especially when handling liquid waste.[11]

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[6]

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[12]

  • This waste stream should be kept separate from non-hazardous waste and other chemical waste streams (e.g., halogenated solvents, heavy metals).

Step 3: Select and Prepare the Waste Container The integrity of the waste container is essential for safe storage and transport.

  • Container Material: Use a clean, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. Ensure the container material will not react with the waste.[2]

  • Container Integrity: The container must be in good condition, free of leaks, cracks, or defects.

  • Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[2]

Step 4: Label the Waste Container Correctly Accurate labeling is an EPA requirement and ensures safe handling by all personnel.[9]

  • Attach a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • An indication of the hazards (e.g., pictograms for irritant, harmful, combustible).[9]

    • The accumulation start date (the date the first drop of waste is added).

Step 5: Store the Waste in a Satellite Accumulation Area (SAA) The SAA is the designated location at or near the point of waste generation.[10]

  • Location: The SAA must be under the direct control of laboratory personnel.[2]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a designated, well-ventilated area away from heat or ignition sources.[13][14] Secondary containment is highly recommended to contain potential spills.[12]

  • Quantity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[15]

Step 6: Arrange for Final Disposal Laboratory personnel are responsible for the waste until it is transferred to the institution's EH&S department or a licensed waste contractor.

  • Transfer: Once the container is full (or waste is no longer being generated), arrange for its transfer to your facility's Central Accumulation Area (CAA).

  • Licensed Disposal: The waste will be collected by a licensed professional waste disposal service.[6] The most probable disposal method for this type of organic compound is controlled incineration at a permitted facility, which ensures complete destruction.[16]

  • Documentation: Maintain records of waste generation and disposal as required by your institution and the EPA. This creates a "cradle-to-grave" trail for the hazardous waste.[10]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Waste Generation (e.g., excess reagent, contaminated labware) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Characterize & Segregate (Presume Hazardous, Isolate from Incompatibles) B->C D Step 3: Containerize (Use sealed, compatible container, <90% full) C->D E Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Step 5: Store in SAA (At point of generation, closed container) E->F G Container Full or Waste Stream Complete F->G Transition to Facility Management H Arrange for Pickup with EH&S G->H I Transfer to Central Accumulation Area (CAA) H->I J Final Disposal by Licensed Contractor (e.g., Incineration) I->J

Caption: A flowchart outlining the key steps from waste generation to final disposal.

Conclusion

The responsible disposal of this compound is a multi-step process that demands diligence and adherence to established protocols. By presuming the material is hazardous, utilizing proper PPE, and following systematic procedures for segregation, containerization, labeling, and storage, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety office for guidance tailored to your facility's policies and local regulations.

References

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  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Accessed January 17, 2026.
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A Researcher's Guide to the Safe Handling of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is one such compound with potential applications in drug discovery. Ensuring the safety of laboratory personnel is paramount during its handling and use. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) and outlines safe operational and disposal procedures.

The toxicological properties of this compound have not been thoroughly investigated. Therefore, a conservative approach, assuming it may be hazardous, is essential. The following recommendations are based on the hazard profile of structurally similar pyrazole derivatives and general best practices for handling laboratory chemicals.

Hazard Assessment of Structurally Similar Compounds

Due to the lack of specific toxicological data for this compound, we will consider the hazard classifications of a related compound, Ethyl 2-(1H-pyrazol-4-yl)acetate, as a surrogate for risk assessment.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

This data is for Ethyl 2-(1H-pyrazol-4-yl)acetate and should be used as a conservative estimate for the potential hazards of this compound.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure through inhalation, dermal contact, and accidental ingestion.

Primary Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and its use in chemical reactions, must be performed within a certified chemical fume hood.[2] This is the most crucial step in minimizing inhalation exposure.

Secondary Barrier: Personal Protective Equipment
  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to protect the eyes from splashes and aerosols.[2][3]

    • Face Shield: A full-face shield should be worn over chemical splash goggles, especially when there is a heightened risk of splashing, such as during transfers of larger quantities or when conducting reactions under pressure or with a potential for vigorous gas evolution.[1][2]

  • Hand Protection:

    • Double Gloving: The use of two pairs of nitrile gloves is required.[2] This practice provides an additional layer of protection in case the outer glove is compromised. The outer glove should be removed and replaced immediately if contamination is suspected. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection:

    • Laboratory Coat: A long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination.

    • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection:

    • When working within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh/Measure Weigh/Measure Gather Materials->Weigh/Measure In Fume Hood Reaction/Use Reaction/Use Weigh/Measure->Reaction/Use Temporary Storage Temporary Storage Reaction/Use->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate Seal & Label Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste End End Dispose Waste->End Start Start Start->Don PPE

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on your lab coat, chemical splash goggles, and inner pair of nitrile gloves.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather All Necessary Materials: Collect all required glassware, reagents, and equipment and place them inside the fume hood. This minimizes the need to move in and out of the hood during the procedure.

  • Don Second Pair of Gloves: Before starting any direct handling of the chemical, put on your second (outer) pair of nitrile gloves.

2. Handling in the Fume Hood:

  • Weighing and Transferring: Carefully weigh or measure the required amount of this compound. Use a spatula for solids or a pipette for liquids. Avoid generating dust or aerosols.[1]

  • Reaction or Application: Perform your experimental procedure within the fume hood. Keep the sash as low as possible while allowing for comfortable work.

  • Temporary Storage: If the compound needs to be stored temporarily during the experiment, ensure the container is tightly sealed and clearly labeled.

3. Cleanup and Decontamination:

  • Decontaminate Glassware and Surfaces: All glassware and surfaces that have come into contact with the chemical should be decontaminated. A suitable solvent rinse, followed by washing with soap and water, is generally effective.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove your face shield (if used) and goggles.

    • Remove your lab coat.

    • Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical and removing your PPE.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Chemical Waste:

    • All excess this compound and solutions containing it should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not let the product enter drains.[1]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be placed in a designated solid chemical waste container.

    • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • In Case of Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department.

    • For small spills within a fume hood, use an inert absorbent material to contain the spill.

    • Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as chemical waste.

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.